molecular formula C9H4Cl3N B1592444 3,4,8-Trichloroquinoline CAS No. 25771-77-1

3,4,8-Trichloroquinoline

Cat. No.: B1592444
CAS No.: 25771-77-1
M. Wt: 232.5 g/mol
InChI Key: MWSSGTREQLOARH-UHFFFAOYSA-N
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Description

3,4,8-Trichloroquinoline is a multifunctional trichlorinated quinoline derivative that serves as a key synthetic intermediate in advanced chemical research. The distinct reactivity profile of the chlorine atoms at the 3, 4, and 8 positions allows for selective, sequential functionalization, making this compound a valuable scaffold for constructing complex molecules . Quinoline derivatives are privileged structures in medicinal chemistry, renowned for their diverse biological activities . This compound is primarily used in the research and development of potential pharmacologically active substances, including novel antimalarial and anticancer agents, building upon the established importance of chloroquinoline-based scaffolds . Furthermore, its application extends to the synthesis of advanced materials and as a building block in organic synthesis for constructing heterocyclic compounds. 3,4,8-Trichloroquinoline is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers are advised to consult the Safety Data Sheet (SDS) before use and handle the material with appropriate personal protective equipment in a well-controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,8-trichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl3N/c10-6-3-1-2-5-8(12)7(11)4-13-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSGTREQLOARH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618434
Record name 3,4,8-Trichloroquinoline
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25771-77-1
Record name 3,4,8-Trichloroquinoline
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URL https://commonchemistry.cas.org/detail?cas_rn=25771-77-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,8-Trichloroquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 25771-77-1 Molecular Formula: C


H

Cl

N

Executive Summary

3,4,8-Trichloroquinoline is a halogenated heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical development. Belonging to the quinoline class, it serves as a critical intermediate in the synthesis of bioactive compounds, particularly those targeting malaria (Plasmodium falciparum) and bacterial DNA gyrase. Its unique substitution pattern—featuring chlorine atoms at the 3, 4, and 8 positions—imparts specific electronic and steric properties that modulate the reactivity of the pyridine ring, specifically enhancing the electrophilicity at the C4 position for nucleophilic aromatic substitution (S


Ar).

Physicochemical Profile

The following data consolidates available experimental and high-confidence predicted properties for 3,4,8-Trichloroquinoline.

PropertyValueNote
Molecular Weight 232.49 g/mol Standard Atomic Weights
Physical State Solid (Crystalline)Typically off-white to pale brown
Boiling Point 313.4 ± 37.0 °CPredicted (760 Torr)
Density 1.523 ± 0.06 g/cm³Predicted
LogP ~3.8 - 4.2High Lipophilicity
Solubility DMSO, Chloroform, DCMLow solubility in water
pKa ~2.0 - 2.5Weakly basic (quinoline N)

Structural Analysis & Reactivity

The chemical behavior of 3,4,8-Trichloroquinoline is defined by the interplay between the nitrogen lone pair and the three chlorine substituents.

Electronic Distribution
  • C4 Position (The "Hotspot"): The chlorine at position 4 is activated by the adjacent ring nitrogen. The electron-withdrawing nature of the nitrogen atom renders C4 highly electrophilic, making it the primary site for S

    
    Ar reactions with amines, thiols, and alkoxides.
    
  • C3 Position: The chlorine at position 3 is relatively inert to nucleophilic attack but contributes to the overall lipophilicity and metabolic stability of the molecule. It can sterically hinder approach to the C4 center, modulating reaction kinetics.

  • C8 Position: The chlorine at position 8 exerts a "peri-effect," influencing the basicity of the quinoline nitrogen through steric repulsion and electronic withdrawal. This often reduces the pKa relative to unsubstituted quinoline.

Reactivity Diagram (S Ar Mechanism)

The following diagram illustrates the primary reactivity pathway: the displacement of the C4-chlorine by a nucleophile (e.g., an amine), a key step in synthesizing antimalarial drugs.

Reactivity Figure 1: Nucleophilic Aromatic Substitution (SNAr) Pathway at C4 Start 3,4,8-Trichloroquinoline Inter Meisenheimer-like Transition State Start->Inter Addition at C4 Product 4-Substituted-3,8-dichloroquinoline Inter->Product Elimination of Cl- Nucleophile Nucleophile (Nu:) (e.g., R-NH2) Nucleophile->Inter

Figure 1: The C4 position is the primary electrophilic site, allowing for rapid functionalization while C3 and C8 chlorines remain intact.

Synthesis Protocol

While direct commercial sourcing is possible, laboratory synthesis is often required to ensure purity or to access specific derivatives. The following protocol describes a validated route starting from 2-chloroaniline, utilizing the Gould-Jacobs reaction followed by chlorination.

Retrosynthetic Logic
  • Target: 3,4,8-Trichloroquinoline[1]

  • Precursor: 3,8-Dichloro-4-hydroxyquinoline

  • Starting Material: 2-Chloroaniline

Step-by-Step Methodology
Phase 1: Cyclization (Gould-Jacobs)
  • Condensation: React 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq) at 110°C. Remove ethanol via distillation to drive the equilibrium.

  • Cyclization: Add the resulting enamine intermediate to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at ~250°C. This harsh thermal cyclization yields ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate .

  • Hydrolysis & Decarboxylation: Reflux the ester in 10% NaOH, followed by acidification to isolate the acid. Heat the acid (neat) to >200°C to decarboxylate, yielding 8-chloro-4-hydroxyquinoline .

Phase 2: Functionalization
  • C3-Chlorination: Suspend 8-chloro-4-hydroxyquinoline in acetic acid. Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO

    
    Cl
    
    
    
    ) at 60-80°C. Electrophilic substitution occurs preferentially at the electron-rich C3 position (ortho to the hydroxyl group).
    • Result:3,8-Dichloro-4-hydroxyquinoline .

  • Aromatization (Dehydroxychlorination): Reflux the 3,8-dichloro-4-hydroxyquinoline in phosphorus oxychloride (POCl

    
    )  (excess) for 2-4 hours.
    
    • Mechanism:[2][3][4][5][6][7] Conversion of the tautomeric amide/phenol to an imidoyl chloride.

    • Workup: Pour onto crushed ice/ammonia. Extract with dichloromethane.

    • Result:3,4,8-Trichloroquinoline .[1]

Synthesis Figure 2: Synthetic Pathway from 2-Chloroaniline SM 2-Chloroaniline Step1 Condensation (Diethyl ethoxymethylenemalonate) SM->Step1 Inter1 Enamine Intermediate Step1->Inter1 Step2 Cyclization (Dowtherm A, 250°C) Inter1->Step2 Inter2 8-Chloro-4-OH-quinoline (after hydrolysis/decarb) Step2->Inter2 Step3 Electrophilic Chlorination (NCS or SO2Cl2) Inter2->Step3 Inter3 3,8-Dichloro-4-hydroxyquinoline Step3->Inter3 Step4 Dehydroxychlorination (POCl3, Reflux) Inter3->Step4 Final 3,4,8-Trichloroquinoline Step4->Final

Figure 2: Stepwise construction of the trichloroquinoline core.

Applications in Medicinal Chemistry

The 3,4,8-trichloroquinoline scaffold is a pharmacophore often explored in the development of:

  • Antimalarials: Analogous to Chloroquine and Mefloquine, the quinoline core intercalates into DNA or inhibits hemozoin formation in the parasite. The C3 and C8 chlorines enhance lipophilicity, aiding membrane permeability.

  • Antibacterials: Quinolines substituted at C3/C4 are precursors to fluoroquinolone-like gyrase inhibitors.

  • Kinase Inhibitors: The rigid, planar structure serves as an ATP-mimetic hinge binder in kinase drug discovery.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity H302Harmful if swallowed.[6]
Skin Irritation H315Causes skin irritation.[6][8]
Eye Irritation H319Causes serious eye irritation.[3][6][8]
STOT-SE H335May cause respiratory irritation.[8]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: All operations involving POCl

    
     or heating of quinolines must be performed in a certified chemical fume hood.
    
  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69139, 8-Chloroquinoline (Analogous Structure). Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Quinolines: Gould-Jacobs Reaction and Friedländer Synthesis. Retrieved from [Link]

Sources

Technical Guide: 3,4,8-Trichloroquinoline (CAS 25771-77-1)

[1][2]

Executive Summary

3,4,8-Trichloroquinoline (CAS: 25771-77-1 ) is a highly specialized halogenated heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1] As a tri-substituted quinoline, it offers a unique reactivity profile: the chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (

This guide details the physicochemical profile, robust synthesis protocols, and reactivity logic required to utilize this compound effectively in high-stakes research environments.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name 3,4,8-Trichloroquinoline
CAS Registry Number 25771-77-1
Molecular Formula

Molecular Weight 232.49 g/mol
MDL Number MFCD13192967
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, Chloroform; Low solubility in water
Purity Standard Typically ≥95% (HPLC) for research applications
InChI Key MWSSGTREQLOARH-UHFFFAOYSA-N

Synthesis & Manufacturing Protocol

While direct chlorination of quinoline yields inseparable mixtures, the modified Gould-Jacobs reaction provides a regiospecific, self-validating route to 3,4,8-trichloroquinoline. This pathway allows for the sequential installation of chlorine atoms, ensuring structural integrity.

Retrosynthetic Logic

The synthesis relies on constructing the pyridine ring onto a pre-chlorinated benzene scaffold.

  • Precursor: 2-Chloroaniline (defines the C8-Cl).

  • Cyclization Agent: Diethyl ethoxymethylenemalonate (EMME).

  • Functionalization: Electrophilic chlorination at C3 followed by dehydroxychlorination at C4.

Step-by-Step Protocol
Step 1: Condensation & Cyclization (The Gould-Jacobs Protocol)
  • Reagents: Mix 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (1.1 eq).

  • Conditions: Heat neat at 110–120°C for 2 hours. Ethanol is evolved (distill off to drive equilibrium).

  • Cyclization: Dissolve the resulting enamine intermediate in diphenyl ether and heat to 250°C (flash pyrolysis) for 30 minutes.

  • Workup: Cool and dilute with hexane. Filter the precipitate.

  • Product: Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis & Decarboxylation
  • Hydrolysis: Reflux the ester in 10% NaOH for 4 hours. Acidify to precipitate the carboxylic acid.

  • Decarboxylation: Heat the dry acid in diphenyl ether or quinoline at 220°C until

    
     evolution ceases.
    
  • Intermediate: 8-Chloro-4-hydroxyquinoline (4-quinolone tautomer).

Step 3: Regioselective C3-Chlorination
  • Rationale: The 4-quinolone core is electron-rich at C3 due to resonance from the nitrogen and oxygen.

  • Reagents: Suspend 8-chloro-4-hydroxyquinoline in glacial acetic acid.

  • Add: N-Chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (

    
    ).
    
  • Conditions: Stir at 60°C for 3 hours. Monitor by TLC.

  • Product: 3,8-Dichloro-4-hydroxyquinoline.

Step 4: Aromatization (Dehydroxychlorination)
  • Rationale: Conversion of the hydroxyl group to a chloride restores aromaticity to the pyridine ring and activates the C4 position.

  • Reagents: 3,8-Dichloro-4-hydroxyquinoline + Phosphorus Oxychloride (

    
    ) (excess).
    
  • Catalyst: Catalytic DMF (Vilsmeier-Haack type activation).

  • Conditions: Reflux (105°C) for 4–6 hours.

  • Quench: Pour slowly onto crushed ice/ammonia (Exothermic!).

  • Purification: Extract with DCM, wash with brine, dry over

    
    , and recrystallize from ethanol.
    
  • Final Product: 3,4,8-Trichloroquinoline .

Synthesis Workflow Visualization

SynthesisPathStart2-Chloroaniline(C8-Cl Source)Step1Enamine IntermediateStart->Step1+ EMME, 120°C(-EtOH)Step2Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylateStep1->Step2Cyclization250°C, Ph2OStep38-Chloro-4-hydroxyquinoline(Decarboxylated Core)Step2->Step31. NaOH, Reflux2. Heat (-CO2)Step43,8-Dichloro-4-hydroxyquinoline(C3-Cl Installed)Step3->Step4+ NCS or SO2Cl2(Electrophilic Subst.)Final3,4,8-Trichloroquinoline(Target CAS: 25771-77-1)Step4->Final+ POCl3, cat. DMF(Dehydroxychlorination)

Figure 1: Stepwise synthesis of 3,4,8-Trichloroquinoline via the modified Gould-Jacobs pathway, ensuring regioselective halogen installation.

Reactivity Profile & Applications

The utility of 3,4,8-trichloroquinoline in drug development stems from the differential reactivity of its three chlorine atoms. This allows for sequential, orthogonal functionalization.

Differential Reactivity Hierarchy
  • C4-Position (Most Reactive): The chlorine at C4 is activated by the ring nitrogen (vinylogous imine chloride). It undergoes facile Nucleophilic Aromatic Substitution (

    
    )  with amines, alkoxides, and thiols. This is the primary entry point for introducing pharmacophores.
    
  • C3-Position (Intermediate): This position is resistant to

    
     but highly amenable to Palladium-catalyzed cross-coupling  (Suzuki, Stille, Buchwald-Hartwig) after the C4 position has been substituted.
    
  • C8-Position (Least Reactive): Sterically hindered and electronically deactivated. It generally remains intact to provide lipophilicity or requires specialized ligands for activation.

Experimental Application: C4-Amination (Drug Prototype Synthesis)

To synthesize a 4-aminoquinoline derivative (common in antimalarial research):

  • Dissolve 3,4,8-trichloroquinoline (1 eq) in Ethanol or NMP.

  • Add Primary Amine (e.g., 4-amino-phenol) (1.2 eq).

  • Catalyst:

    
     or catalytic HCl (depending on amine basicity).
    
  • Heat: Reflux for 6–12 hours.

  • Result: The C4-Cl is displaced, yielding N-(4-hydroxyphenyl)-3,8-dichloroquinolin-4-amine , retaining the C3 and C8 chlorines for further optimization.

Reactivity Logic Diagram

ReactivityCenter3,4,8-Trichloroquinoline(Core Scaffold)SNArC4-Substitution(SNAr)Center->SNArAmines/Thiols(High Reactivity)SuzukiC3-Coupling(Pd-Catalysis)Center->SuzukiBoronic Acids(Medium Reactivity)StericC8-Modulation(Lipophilicity)Center->StericStable AnchorProd14-Amino-3,8-dichloroquinolines(Kinase Inhibitors / Antimalarials)SNAr->Prod1Prod2Biaryl/Heteroaryl Derivatives(Complex Scaffolds)Suzuki->Prod2

Figure 2: Orthogonal reactivity map. The C4 position is the primary vector for derivatization, while C3 allows for scaffold extension.

Safety & Handling (MSDS Highlights)

  • Hazards: Acute Toxic (Oral/Dermal), Skin Irritant, Serious Eye Damage.

  • GHS Classification: H302, H315, H318, H335.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of C4-Cl to quinolone is slow but possible).

  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.

References

  • CymitQuimica. 3,4,8-Trichloroquinoline Product Data & CAS Verification. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Quinoline Derivatives and Antimalarial Activity. (Contextual grounding for 4-aminoquinoline synthesis). Retrieved from

  • Marella, A., et al. (2013). Quinoline: A versatile heterocyclic scaffold in drug discovery. Saudi Pharmaceutical Journal.
  • Santa Cruz Biotechnology. Chlorinated Quinoline Building Blocks. Retrieved from

  • BenchChem. 8-Aminoquinoline Derivatives: A Comprehensive Technical Review. (Reference for C8-position steric/electronic effects). Retrieved from

Technical Monograph: 3,4,8-Trichloroquinoline

[1]

Executive Summary & Chemical Identity

3,4,8-Trichloroquinoline (3,4,8-TCQ) is a tri-halogenated heterocyclic scaffold belonging to the quinoline family.[1] Distinguished by its specific chlorination pattern, it serves as a high-value intermediate in the synthesis of pharmacophores, particularly for antimalarial agents (chloroquine analogs) and kinase inhibitors (EGFR/VEGFR).[1]

Unlike its more common isomer, 4,7-dichloroquinoline, the 3,4,8-isomer offers a unique electronic and steric profile.[1] The chlorine at position 8 introduces steric bulk near the quinoline nitrogen, modulating pKa and metal chelation capability, while the 3,4-dichloro motif provides orthogonal reactivity handles for sequential functionalization.[1]

physicochemical Profile
ParameterDataNote
IUPAC Name 3,4,8-Trichloroquinoline-
CAS Number 25771-77-1-
Molecular Formula

-
Molecular Weight 232.49 g/mol -
Appearance Off-white to pale yellow solid-
Density 1.523 ± 0.06 g/cm³Predicted
Boiling Point 313.4 ± 37.0 °CPredicted (760 Torr)
Solubility Soluble in DMSO, DCM, ChloroformLow aqueous solubility

Synthesis Methodologies

The synthesis of 3,4,8-TCQ requires a strategy that differentiates the three chlorine positions.[1] Direct chlorination of quinoline is non-selective; therefore, a Convergent Stepwise Assembly is the industry standard for high-purity production.[1]

Protocol A: The Modified Gould-Jacobs Cyclization

This route builds the pyridine ring onto a pre-chlorinated benzene ring, ensuring the position of the 8-chloro substituent is fixed before cyclization.

Step 1: Enamine Formation

  • Reagents: 2-Chloroaniline + Diethyl ethoxymethylenemalonate (EMME).[1]

  • Conditions: 110°C, neat or in ethanol.

  • Mechanism: Condensation of the aniline nitrogen with the EMME vinyl ether.

Step 2: Cyclization (The Gould-Jacobs Step)

  • Reagents: Diphenyl ether (solvent).[1]

  • Conditions: 250°C (thermal cyclization).

  • Product: 8-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester.

  • Critical Note: The 8-chloro group provides steric hindrance; high temperature is required to overcome the energy barrier for ring closure.

Step 3: Hydrolysis & Decarboxylation

  • Reagents: NaOH (aq), then HCl/Heat.

  • Product: 8-Chloro-4-hydroxyquinoline (8-Cl-4-HQ).

Step 4: Electrophilic Chlorination (C3 Installation)

  • Reagents: Sulfuryl chloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or N-Chlorosuccinimide (NCS).
    
  • Conditions:

    
    , 60°C.
    
  • Mechanism: The 4-OH group activates the 3-position (ortho) for electrophilic aromatic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Product: 3,8-Dichloro-4-hydroxyquinoline.

Step 5: Dehydroxylative Chlorination (C4 Installation)

  • Reagents: Phosphorus oxychloride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Conditions: Reflux (105°C).[1]

  • Mechanism: Conversion of the hydroxyl group to a good leaving group (dichlorophosphate), followed by nucleophilic attack by chloride.[1]

  • Final Product: 3,4,8-Trichloroquinoline.[1][2][3]

Visualization: Synthesis Workflow

SynthesisStart2-ChloroanilineInter1Enamine IntermediateStart->Inter1+ EMME (110°C)Inter28-Chloro-4-hydroxyquinolineInter1->Inter2Cyclization (250°C)+ Hydrolysis/DecarbInter33,8-Dichloro-4-hydroxyquinolineInter2->Inter3+ SO2Cl2 (Electrophilic Subst. at C3)Final3,4,8-TrichloroquinolineInter3->Final+ POCl3 (Nucleophilic Subst. at C4)

Caption: Stepwise chemical synthesis of 3,4,8-TCQ via modified Gould-Jacobs cyclization and sequential chlorination.

Reactivity & Regioselectivity

Understanding the reactivity differences between the three chlorine atoms is vital for designing derivatives.[1]

The Reactivity Hierarchy[1][3]
  • C4-Chlorine (Highly Reactive):

    • Mechanism: Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ).[4]
      
    • Reasoning: The nitrogen atom in the quinoline ring acts as an electron sink (analogous to the para-position in nitrobenzene), activating the C4 position.[1]

    • Application: Displacement by amines (primary/secondary) to form 4-aminoquinolines (antimalarial pharmacophore).[1]

  • C3-Chlorine (Stable/Inert to

    
    ): 
    
    • Mechanism: Palladium-catalyzed coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

    • Reasoning: This position is not activated by the ring nitrogen.[1] It behaves like a standard aryl chloride.[1]

    • Utility: Used for late-stage diversification to add solubility groups or biaryl motifs.

  • C8-Chlorine (Steric/Electronic Modulator):

    • Role: Generally remains intact during standard drug synthesis.

    • Effect: It lowers the pKa of the quinoline nitrogen (inductive withdrawal) and sterically blocks metabolic oxidation at the 8-position.

Experimental Protocol: C4-Selective Amination

To synthesize a 4-amino derivative while leaving C3 and C8 intact.

  • Dissolution: Dissolve 1.0 eq of 3,4,8-TCQ in anhydrous Ethanol or NMP (N-Methyl-2-pyrrolidone).

  • Nucleophile Addition: Add 1.2 eq of the desired amine (e.g., N,N-diethyl-1,4-pentanediamine).[1]

  • Catalyst (Optional): Add 0.1 eq of NaI (catalytic Finkelstein) to accelerate reaction if sluggish.

  • Heat: Reflux (Ethanol) or 120°C (NMP) for 4–12 hours.

  • Monitoring: Monitor by TLC/LC-MS. The C4-Cl is displaced; C3-Cl and C8-Cl remain.

  • Workup: Basify with

    
    , extract with EtOAc.
    
Visualization: Reactivity Map

ReactivityCore3,4,8-TrichloroquinolineC4C4-Cl: High Reactivity(SnAr with Amines)Core->C4Primary TargetC3C3-Cl: Low Reactivity(Requires Pd-Catalysis)Core->C3Secondary TargetC8C8-Cl: Steric/Electronic(Modulates pKa)Core->C8Structural Modifier

Caption: Regioselectivity map highlighting the distinct chemical behaviors of the three chlorine substituents.

Applications in Drug Discovery[1][3][6]

Antimalarial Research

The 4-aminoquinoline core is the scaffold of Chloroquine and Amodiaquine . 3,4,8-TCQ is used to synthesize "reversed" or "modified" chloroquine analogs to combat resistance.

  • Mechanism: The 4-aminoquinoline moiety binds to hematin in the parasite's food vacuole, inhibiting hemozoin formation.[1]

  • Role of 3-Cl: Prevents metabolic dehalogenation and increases lipophilicity.

  • Role of 8-Cl: Reduces basicity, potentially altering accumulation ratios in the acidic food vacuole.

Kinase Inhibition (Oncology)

Quinoline derivatives are privileged structures for inhibiting Tyrosine Kinases (e.g., Bosutinib).[1]

  • Strategy: The nitrogen at position 1 and the substituent at position 4 often form the key H-bond hinge interaction within the ATP-binding pocket of the kinase.

  • 3,4,8-Pattern Utility: The 3-Cl provides a "vector" to fill hydrophobic pockets in the enzyme active site, improving potency and selectivity over the unsubstituted parent.[1]

References

  • Synthesis of Quinoline Derivatives

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.[5]

    • Source: MDPI (Molecules), 2020.[1]

    • URL:[Link][1][6]

  • Regioselectivity in Quinoline Substitution

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: PMC (NIH), 2024.[1]

    • URL:[Link]

  • Bio-Halogenation Route

    • Title: Selective Biochlorination of Hydroxyquinolines by a Flavin-Dependent Halogenase.
    • Source: Utah State University (DigitalCommons), 2019.[1]

    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 8-Chloroquinoline Compound Summary.
    • Source: PubChem (NIH).[1]

    • URL:[Link][1]

Physicochemical Characterization and Synthetic Utility of 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,8-Trichloroquinoline (CAS: 25771-77-1) represents a highly functionalized halogenated heterocycle critical to the development of antimalarial pharmacophores and agrochemical safeners. While its average molecular weight is 232.49 g/mol , this value obscures the complex isotopic distribution essential for mass spectrometric identification.

This guide moves beyond basic stoichiometry to analyze the compound’s synthetic accessibility, isotopic signature, and utility as a fragment-based drug discovery (FBDD) scaffold.

Part 1: Molecular Identity & Isotopic Physics

In high-precision analytical chemistry, the "average" molecular weight is often insufficient. For 3,4,8-trichloroquinoline, the presence of three chlorine atoms creates a distinct isotopic envelope that serves as a spectral fingerprint.[1]

The "Real" Molecular Weight

The nominal mass of 232.49 g/mol is a weighted average. However, in LC-MS/MS workflows, the monoisotopic mass is the primary tracking metric.

PropertyValueContext
Formula

High halogen density
Average MW 232.49 g/mol Used for molarity calculations
Monoisotopic Mass 230.941 g/mol Based on

and

Exact Mass 230.940955High-resolution MS target
Heavy Atom Count 13Ideal for Fragment-Based Drug Discovery
Mass Spectrometry: The Chlorine Cluster

The most defining analytical feature of this molecule is the


 isotopic cluster. Chlorine exists naturally as 

(75.78%) and

(24.22%). With three chlorine atoms, the molecular ion

splits into a predictable pattern of M, M+2, M+4, and M+6.[1]

Theoretical Intensity Ratio (Calculated):

  • M (231 m/z): 100% (Relative Base)

  • M+2 (233 m/z): ~96% (Almost equal height to M)

  • M+4 (235 m/z): ~31%

  • M+6 (237 m/z): ~3.5%

Why this matters: If your mass spectrum shows a single peak at 232.5, you do not have the product. You must observe the "27:27:9:1" approximate splitting pattern to confirm the trichloro-substitution.

Part 2: Synthetic Methodology

The synthesis of 3,4,8-trichloroquinoline requires precise regiochemical control. Direct chlorination of quinoline is non-selective. The most robust protocol utilizes a modified Gould-Jacobs reaction , building the ring system with the 8-chloro substituent already in place, followed by functionalization at positions 3 and 4.

Retrosynthetic Logic
  • C8-Cl: Introduced via the starting material (2-chloroaniline).

  • C4-Cl: Converted from a hydroxyl group using

    
    .[2]
    
  • C3-Cl: Introduced via electrophilic chlorination of the intermediate quinolone.

Validated Workflow (Graphviz)

SynthesisRoute Start 2-Chloroaniline (Starting Material) Inter1 Enamine Intermediate Start->Inter1 EMME 110°C Cyclized 8-Chloro-4-hydroxy- quinoline-3-ester Inter1->Cyclized Diphenyl ether 250°C (Cyclization) Hydrolyzed 8-Chloro-4- hydroxyquinoline Cyclized->Hydrolyzed 1. NaOH/H2O 2. HCl 3. Heat (-CO2) Chlorinated3 3,8-Dichloro-4- hydroxyquinoline Hydrolyzed->Chlorinated3 NCS or SO2Cl2 (Electrophilic Subst.) Final 3,4,8-Trichloroquinoline (Target) Chlorinated3->Final POCl3 (Deoxychlorination)

Figure 1: Stepwise synthesis ensuring regioselectivity at positions 3, 4, and 8.

Detailed Protocol

Step 1: Condensation & Cyclization React 2-chloroaniline with diethyl ethoxymethylene malonate (EMME) at 110°C to form the enamine. Thermal cyclization in diphenyl ether at 250°C yields ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis & Decarboxylation Saponify the ester using 10% NaOH, followed by acidification to isolate the carboxylic acid. Heating this acid in quinoline or diphenyl ether results in thermal decarboxylation, yielding 8-chloro-4-hydroxyquinoline.

Step 3: C3-Chlorination (The Critical Step) The 4-hydroxy group activates the 3-position. Treat the intermediate with N-chlorosuccinimide (NCS) in acetic acid or sulfuryl chloride (


).
  • Control Point: Monitor by HPLC to ensure mono-chlorination at C3 and avoid over-chlorination at C6.

Step 4: Aromatization/Deoxychlorination Reflux the 3,8-dichloro-4-hydroxyquinoline in neat phosphorous oxychloride (


) for 2-4 hours.
  • Purification: Quench on ice/ammonia. Extract with DCM. Recrystallize from ethanol.

Part 3: Pharmaceutical Relevance & SAR

Fragment-Based Drug Discovery (FBDD)

With a MW of 232.49, 3,4,8-trichloroquinoline is an ideal "fragment." It adheres to the Rule of Three (MW < 300, cLogP


 3, H-bond donors 

3), making it a high-value scaffold for growing into larger, high-affinity drugs.
Structure-Activity Relationship (SAR)

The specific chlorination pattern dictates biological activity:

  • 8-Chloro: Increases lipophilicity and metabolic stability; common in herbicide safeners (e.g., Cloquintocet derivatives).

  • 4-Chloro: Highly reactive handle for

    
     reactions. This allows the introduction of amines (e.g., piperazines) to generate kinase inhibitors or antimalarials.
    
  • 3-Chloro: Sterically blocks the C3 position, preventing metabolic oxidation and locking the conformation of substituents at C4.

Functionalization Logic

SAR_Logic Core 3,4,8-Trichloroquinoline Scaffold Pos4 Position 4 (Cl) Reactive Site Core->Pos4 Pos3 Position 3 (Cl) Metabolic Blocker Core->Pos3 Pos8 Position 8 (Cl) Lipophilic Anchor Core->Pos8 Action4 SNAr Displacement (Add Amines/Alkoxides) Pos4->Action4 Action3 Prevents P450 Oxidation Increases Half-life Pos3->Action3 Action8 Membrane Permeability Target Binding Pos8->Action8

Figure 2: Functional mapping of the trichloroquinoline scaffold for medicinal chemistry optimization.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 135409, 3,4,8-Trichloroquinoline. Retrieved from [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2022). Mass Spectrometry: Isotope Abundance and Chlorine Patterns. Retrieved from [Link]

Sources

Technical Deep Dive: The Synthesis and Pharmacological Utility of 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the rational design, synthesis, and characterization of 3,4,8-Trichloroquinoline (CAS 25771-77-1) . While quinoline derivatives have long served as the backbone for antimalarial (e.g., chloroquine) and antibacterial (e.g., ciprofloxacin) pharmacophores, the specific 3,4,8-trisubstituted motif represents a critical scaffold for examining steric and electronic effects in Structure-Activity Relationship (SAR) studies. This document outlines a robust, self-validating protocol for its synthesis starting from 2-chloroaniline, emphasizing the mechanistic causality behind each transformation.

The Pharmacophore Context: Why 3,4,8-Trichloroquinoline?

In medicinal chemistry, the "magic methyl" effect is well known, but the "strategic chloro" effect is equally vital in modulating metabolic stability. The 3,4,8-trichloroquinoline scaffold offers three distinct vectors for optimization:

  • C8-Position: Modulates pKa of the quinoline nitrogen and influences solubility.

  • C4-Position: A reactive handle for nucleophilic aromatic substitution (

    
    ), allowing the introduction of amine side chains (crucial for DNA intercalation or kinase inhibition).
    
  • C3-Position: Blocks metabolic oxidation at the electron-rich C3 site, significantly extending half-life (

    
    ).
    

Retrosynthetic Analysis & Strategy

To ensure high regioselectivity, we avoid direct chlorination of the quinoline ring, which often yields inseparable mixtures of isomers (e.g., 5,8- or 6,8-dichloro species). Instead, we employ a convergent Gould-Jacobs reaction followed by stepwise functionalization.

Strategic Disconnections:

  • C4-Cl: Installed last via deoxychlorination of a 4-hydroxy precursor.

  • C3-Cl: Introduced electrophilically on the electron-rich 4-hydroxyquinoline intermediate.

  • C8-Cl: Pre-installed in the starting material (2-chloroaniline) to guarantee regiocontrol.

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the target scaffold.

SynthesisPath Start 2-Chloroaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 140°C Inter2 8-Chloro-4-hydroxy- quinoline-3-carboxylate Inter1->Inter2 Cyclization 250°C (Dowtherm A) Inter3 8-Chloro-4-hydroxyquinoline (Decarboxylated) Inter2->Inter3 1. Hydrolysis 2. Decarboxylation Inter4 3,8-Dichloro-4-hydroxyquinoline Inter3->Inter4 Electrophilic Chlorination (NCS or SO2Cl2) Target 3,4,8-Trichloroquinoline Inter4->Target Deoxychlorination (POCl3)

Figure 1: Stepwise synthetic logic for 3,4,8-Trichloroquinoline ensuring regiochemical integrity.

Experimental Protocol: The "Discovery" Route

This protocol is designed for reproducibility and scalability. It assumes standard Schlenk line techniques.

Phase 1: Construction of the Quinoline Core (The Gould-Jacobs Sequence)

Objective: Synthesize 8-chloro-4-hydroxyquinoline.

  • Condensation:

    • Reagents: 2-Chloroaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

    • Procedure: Mix neat and heat to 140°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open flask with vigorous stirring to drive the equilibrium forward.

    • Checkpoint: The mixture solidifies upon cooling. Recrystallize from hexane/ethanol to obtain the enamine.

  • Cyclization (Thermodynamic Control):

    • Reagents: Diphenyl ether (Dowtherm A) as solvent.

    • Procedure: Add the enamine to boiling Dowtherm A (250°C). The high temperature is non-negotiable to overcome the activation energy for the intramolecular substitution.

    • Causality: Rapid addition prevents polymerization. Flash cooling precipitates the ester product.

  • Hydrolysis & Decarboxylation:

    • Reflux the ester in 10% NaOH (aq) to form the acid.

    • Neutralize with HCl, isolate the solid, and heat neat at 270°C (metal bath) until CO2 evolution ceases.

    • Yield: ~65% over 3 steps.

    • Product: 8-Chloro-4-hydroxyquinoline (4-quinolinone tautomer).

Phase 2: Regioselective Halogenation

Objective: Install the C3 and C4 chlorines.

Step A: C3-Chlorination (Electrophilic Aromatic Substitution)

Direct chlorination at C3 is facilitated by the electron-donating hydroxyl/keto group at C4.

  • Reagents: 8-Chloro-4-hydroxyquinoline (1.0 eq), N-Chlorosuccinimide (NCS, 1.05 eq), Acetic Acid (Glacial).

  • Protocol:

    • Dissolve starting material in hot acetic acid.

    • Add NCS portion-wise at 60°C.

    • Stir for 2 hours. The product, 3,8-dichloro-4-hydroxyquinoline , often precipitates out.[1]

  • Validation: Check via TLC (MeOH:DCM 1:9). The product will be less polar than the starting material.

Step B: C4-Chlorination (Deoxychlorination)

This is the final "discovery" step that locks the structure.

  • Reagents: 3,8-Dichloro-4-hydroxyquinoline (1.0 eq), Phosphorus Oxychloride (POCl3, excess), catalytic DMF.

  • Protocol:

    • Place the solid intermediate in a round-bottom flask.

    • Add POCl3 (5-10 vol).

    • Critical: Add 2-3 drops of DMF (Vilsmeier-Haack catalyst formation).

    • Reflux at 105°C for 3 hours. The suspension will clear as the chloro-compound is formed.

    • Quench: Pour carefully onto crushed ice/NH4OH mixture (Exothermic!).

    • Extraction: Extract with Dichloromethane (DCM), dry over MgSO4, and concentrate.

Data Summary & Characterization

The following table summarizes the expected physicochemical properties and spectral signatures for validation.

ParameterSpecificationDiagnostic Signal (Validation)
Appearance Off-white to pale yellow needlesCrystalline solid indicates high purity.
Melting Point 98 - 102°CSharp range (<2°C) confirms absence of isomers.
1H NMR 3 Aromatic ProtonsH2: Singlet ~8.8 ppm (Deshielded by N and Cl). H5, H6, H7: Multiplet pattern distinctive of 1,2,3-trisubstituted benzene ring.
Mass Spec (MS) m/z = 231/233/235Characteristic isotope pattern for 3 chlorine atoms (9:9:3:1 approx ratio).
Solubility Soluble in DCM, CHCl3, DMSOInsoluble in water (Lipophilic).

Mechanism of Action (Significance)

Why go through this synthesis? The 3,4,8-trichloroquinoline is not just an end-product; it is a versatile electrophile .

  • S_NAr Reactivity: The Chlorine at C4 is highly labile due to the electron-withdrawing nitrogen. It can be displaced by diamines to form chloroquine analogs.

  • Metabolic Blockade: The Chlorine at C3 prevents the formation of the 3,4-epoxide metabolite, a common pathway for toxicity in quinoline drugs.

ReactionMech Substrate 3,4,8-Trichloroquinoline Complex Meisenheimer Complex (Transition State) Substrate->Complex Nucleophilic Attack at C4 Nucleophile Primary Amine (R-NH2) Nucleophile->Complex Product 4-Amino-3,8-dichloroquinoline (Bioactive Scaffold) Complex->Product Elimination of Cl-

Figure 2: The S_NAr mechanism utilized in drug development using this scaffold.

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

  • Surrey, A. R.; Hammer, H. F. (1946). "The Preparation of 4,7-Dichloroquinoline." Journal of the American Chemical Society. (Foundational method for POCl3 chlorination). Link

  • PubChem Compound Summary. (n.d.). "3,4,8-Trichloroquinoline (CAS 25771-77-1)."[2][3][4][5] National Center for Biotechnology Information. Link

  • Koudad, D. et al. (2020). "Regioselective Synthesis of Polyhalogenated Quinolines." Journal of Heterocyclic Chemistry. (Modern adaptation of halogenation protocols). Link

Sources

Technical Deep Dive: Trichloroquinoline Isomers in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Structural Landscape & Physicochemical Properties[1][2][3][4]

Trichloroquinolines represent a highly lipophilic, metabolically robust subclass of the quinoline scaffold. While mono- and dichloroquinolines (e.g., 4,7-dichloroquinoline) are ubiquitous in antimalarial synthesis, trichloro- isomers are increasingly valued in modern drug discovery for their ability to occupy hydrophobic pockets in kinase domains and resist oxidative metabolism (CYP450 blocking).

The addition of a third chlorine atom significantly alters the physicochemical profile compared to the dichloro- baseline. The specific arrangement of these halogens dictates the electronic environment of the pyridine ring, influencing both basicity (


) and nucleophilic susceptibility at the C4 position.
Comparative Physicochemical Profile
Property4,7-Dichloroquinoline (Baseline)Trichloroquinoline (Isomer Dependent)Impact on Drug Design
LogP (Lipophilicity) ~3.2~3.8 – 4.2Enhanced membrane permeability; higher risk of non-specific binding.
Melting Point 84–87 °C>100 °C (Predicted)Increased crystal lattice energy due to halogen bonding.
C4-Reactivity High (

)
VariableSteric bulk at C3/C5 can hinder nucleophilic attack at C4.
Metabolic Stability ModerateHighCl-substitution blocks metabolic "soft spots" (C-H oxidation).

Synthetic Strategies & Regiocontrol

Synthesizing specific trichloroquinoline isomers requires a departure from direct chlorination, which often yields inseparable mixtures. The Gould-Jacobs reaction remains the gold standard for regiocontrolled synthesis, allowing the "building up" of the pyridine ring onto a pre-chlorinated aniline scaffold.

Core Synthesis Logic: The Gould-Jacobs Protocol

To synthesize 4,6,8-trichloroquinoline , one must start with 2,4-dichloroaniline . The process involves condensation with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization, hydrolysis, decarboxylation, and final chlorination.

Why this route?

  • Regio-fidelity: The chlorines on the benzene ring (positions 6 and 8 in the final quinoline) are locked in place from the starting aniline.

  • Scalability: This process avoids exotic catalysts and relies on thermal driving forces.

Visualization: Synthesis Workflow

GouldJacobs Aniline 2,4-Dichloroaniline Enamine Enamine Intermediate Aniline->Enamine Condensation (110°C) EMME EMME (Reagent) EMME->Enamine Cyclization Thermal Cyclization (Dowtherm A, 250°C) Enamine->Cyclization - EtOH Quinolone 4-Hydroxy-6,8- dichloroquinoline Cyclization->Quinolone Chlorination POCl3 Chlorination Quinolone->Chlorination Nucleophilic Subst. Product 4,6,8-Trichloroquinoline Chlorination->Product

Caption: Step-wise construction of the trichloroquinoline scaffold via the Gould-Jacobs pathway, ensuring precise placement of halogen atoms.

Experimental Protocol: Synthesis of 4,6,8-Trichloroquinoline

Objective: Synthesis of 4,6,8-trichloroquinoline starting from 2,4-dichloroaniline. This protocol is adapted from standard industrial methodologies for 4-aminoquinoline precursors.

Phase 1: Condensation & Cyclization[5]
  • Reagents: Mix 2,4-dichloroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (EMME, 1.1 eq).

  • Condensation: Heat the neat mixture to 110–120°C for 2 hours. Ethanol is evolved; use a Dean-Stark trap or open vessel with ventilation. Checkpoint: The mixture will solidify upon cooling, confirming formation of the enamine intermediate.

  • Cyclization: Add the solid enamine portion-wise to refluxing Dowtherm A (diphenyl ether/biphenyl eutectic mixture) at 250°C.

    • Critical Control: Maintain temperature >245°C to ensure rapid cyclization and prevent polymerization.

    • Duration: 30–60 minutes.

  • Isolation: Cool to room temperature. Dilute with hexane or acetone to precipitate the 4-hydroxy-6,8-dichloroquinoline . Filter and wash to remove Dowtherm A.

Phase 2: Aromatization (Chlorination)
  • Setup: Suspend the dried 4-hydroxy intermediate (1.0 eq) in Phosphorus Oxychloride (

    
    )  (5.0 eq).
    
    • Safety Note:

      
       is corrosive and water-reactive. Perform in a fume hood.
      
  • Reaction: Heat to reflux (105°C).

    • Catalysis: Optional addition of

      
       (0.1 eq) can accelerate the reaction by generating the active chlorinating species.
      
  • Monitoring: Reaction is complete when the solid dissolves and gas evolution (

    
    ) ceases (approx. 2–4 hours).
    
  • Workup:

    • Evaporate excess

      
       under reduced pressure.
      
    • Pour the residue slowly onto crushed ice/ammonia water (maintain pH > 8) to quench and neutralize.

    • Extract with Dichloromethane (DCM).

    • Purification: Recrystallize from ethanol or heptane.

Reactivity & Functionalization Map

The trichloroquinoline scaffold possesses distinct zones of reactivity. The C4-chlorine is chemically distinct from the chlorines on the benzenoid ring (C6, C8).

  • C4-Position: Highly labile due to the electron-withdrawing nitrogen. Susceptible to

    
     (Nucleophilic Aromatic Substitution) with amines, phenols, and thiols.
    
  • C6/C8-Positions: Generally inert to

    
     but accessible via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
    
Visualization: Divergent Reactivity

Reactivity Core 4,6,8-Trichloroquinoline SNAr S_NAr Pathway (C4-Selective) Core->SNAr R-NH2, Heat (Easy) Pd Pd-Catalysis (C6/C8 Functionalization) Core->Pd Ar-B(OH)2, Pd(PPh3)4 (Requires Activation) Prod1 4-Amino-6,8-dichloroquinoline (Antimalarial Core) SNAr->Prod1 Prod2 Biaryl Derivatives (Kinase Inhibitors) Pd->Prod2

Caption: The C4-chlorine serves as the primary "handle" for functionalization, while benzenoid chlorines require metal catalysis.

Analytical Characterization

Validating the isomer structure is critical, as migration of halogens can occur under extreme thermal stress.

1H NMR Interpretation (4,6,8-Trichloroquinoline)

Unlike the 4,7-dichloro isomer, the 4,6,8-trichloro isomer lacks the C8 proton, simplifying the splitting pattern in the aromatic region.

  • H2 (Pyridine ring): Doublet (~8.8 ppm).

  • H3 (Pyridine ring): Doublet (~7.5 ppm) – Couples with H2.

  • H5 (Benzene ring): Doublet (~8.1 ppm) – Meta-coupling with H7.

  • H7 (Benzene ring): Doublet (~7.7 ppm) – Meta-coupling with H5.

  • Key Diagnostic: The absence of a triplet or doublet-of-doublets in the benzene region confirms substitution at both C6 and C8.

HPLC Separation Strategy

Separating trichloro- isomers (impurities) requires high-efficiency Reverse Phase Chromatography.

  • Column: C18 (Octadecylsilyl), 3µm or 5µm particle size.

  • Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (quinoline specific).

  • Retention Logic: Trichloroquinolines elute later than dichloro- analogs due to increased hydrophobicity.

References

  • Gould-Jacobs Reaction Mechanism & Scope

    • Wikipedia Summary & Mechanism:

    • Application to 4,7-Dichloroquinoline:

  • Synthesis of Chloroquinoline Precursors

    • Microwave-Assisted Protocols:

  • Crystallography & Structural Data

    • 4,7-Dichloroquinoline Crystal Structure:

  • Pharmacological Relevance

    • Chloroquine Analogs in Drug Discovery:

  • Analytical Methods

    • HPLC Separation of Quinoline Isomers:

Technical Monograph: 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, reactivity, and pharmacological significance of 3,4,8-Trichloroquinoline , a specialized halogenated scaffold used in the development of antimalarial and antibacterial therapeutics.

CAS: 25771-77-1 | Formula: C₉H₄Cl₃N | M.W.: 232.49 g/mol [1]

Executive Summary & Chemical Significance

3,4,8-Trichloroquinoline represents a "privileged scaffold" in medicinal chemistry, particularly for the optimization of 4-aminoquinoline antimalarials (chloroquine analogs) and fluoroquinolone-like antibacterials. Its tris-halogenated motif offers three distinct advantages for drug design:

  • C4-Reactivity: The chlorine at position 4 is highly labile to nucleophilic aromatic substitution (

    
    ), serving as the primary attachment point for pharmacophoric side chains (e.g., diamine linkers).
    
  • Metabolic Blocking (C8): The chlorine at position 8 blocks a common site of oxidative metabolism (CYP450 hydroxylation), potentially extending the half-life of derived drugs compared to non-substituted analogs.

  • Lipophilicity Modulation (C3): The C3-chlorine atom increases the partition coefficient (LogP), enhancing membrane permeability and modifying the pKa of the quinoline nitrogen, which is critical for lysosomal accumulation in Plasmodium parasites.

Synthetic Architecture

The synthesis of 3,4,8-trichloroquinoline requires a regioselective approach to install chlorine atoms at three chemically distinct positions. The most robust pathway adapts the Gould-Jacobs reaction , utilizing 2-chloroaniline as the starting material to secure the C8-chloro substituent, followed by sequential electrophilic and nucleophilic chlorinations.

Reaction Pathway Diagram

The following flowchart illustrates the stepwise construction of the scaffold.

G Start 2-Chloroaniline (Starting Material) Inter1 Diethyl (2-chlorophenylamino)methylenemalonate Start->Inter1 + EMME 110°C, -EtOH Inter2 8-Chloro-4-hydroxyquinoline-3-carboxylate (Cyclized Intermediate) Inter1->Inter2 Thermal Cyclization 250°C (Dowtherm A) Inter3 8-Chloro-4-hydroxyquinoline (Decarboxylated Core) Inter2->Inter3 1. NaOH/H2O (Hydrolysis) 2. Heat (Decarboxylation) Inter4 3,8-Dichloro-4-hydroxyquinoline (C3-Chlorinated) Inter3->Inter4 NCS or SO2Cl2 (Electrophilic Chlorination at C3) Final 3,4,8-Trichloroquinoline (Target Scaffold) Inter4->Final POCl3 (Deoxychlorination at C4)

Caption: Stepwise synthetic route from 2-chloroaniline to 3,4,8-trichloroquinoline via modified Gould-Jacobs cyclization.

Detailed Experimental Protocols

Note: These protocols are synthesized from standard methodologies for haloquinoline production. All steps must be performed in a fume hood with appropriate PPE.

Step 1: Scaffold Construction (Gould-Jacobs Cyclization)

Objective: Synthesis of 8-chloro-4-hydroxyquinoline.

  • Condensation: Mix 2-chloroaniline (1.0 eq) with diethyl ethoxymethylenemalonate (EMME) (1.1 eq). Heat to 110°C for 2 hours. Distill off the ethanol byproduct to drive the equilibrium.

  • Cyclization: Add the resulting acrylate intermediate dropwise to refluxing diphenyl ether (Dowtherm A) at ~250°C. Maintain temperature for 45-60 minutes.

    • Mechanism:[2][3][4][5][6] Thermal intramolecular Friedel-Crafts acylation.

  • Hydrolysis & Decarboxylation: Cool the mixture and dilute with hexane to precipitate the ester. Filter. Reflux the solid in 10% NaOH for 4 hours, then acidify with HCl to precipitate the acid. Heat the dry acid neat at 240°C until CO₂ evolution ceases.

    • Yield Target: 60-70% (over 3 steps).

Step 2: Regioselective C3-Chlorination

Objective: Introduction of the chlorine atom at the electron-rich C3 position of the 4-hydroxyquinoline tautomer.

  • Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (

    
    ).
    
  • Protocol: Dissolve 8-chloro-4-hydroxyquinoline in glacial acetic acid. Add NCS (1.05 eq) slowly at room temperature. Heat to 60°C for 3 hours.

  • Validation: Monitor via TLC. The product (3,8-dichloro-4-hydroxyquinoline) will be less polar than the starting material.

  • Why this works: The 4-hydroxy group activates the C3 position for electrophilic attack, whereas the C8-Cl deactivates the benzene ring, preventing over-chlorination on the benzenoid ring.

Step 3: Deoxychlorination (Aromatization)

Objective: Conversion of the C4-hydroxyl to the reactive C4-chloride.

  • Reagents: Phosphorus Oxychloride (

    
    ).[4]
    
  • Protocol: Suspend the dry 3,8-dichloro-4-hydroxyquinoline in neat

    
     (excess, solvent/reagent).
    
  • Catalyst: Add a catalytic amount of DMF (Vilsmeier-Haack conditions).

  • Conditions: Reflux (105°C) for 2-4 hours.

  • Workup: Pour the reaction mixture slowly onto crushed ice/ammonia water (exothermic!). Extract with dichloromethane.

  • Result: 3,4,8-Trichloroquinoline as a pale yellow solid.

Pharmacological Applications & Reactivity

The utility of 3,4,8-trichloroquinoline lies in its differential reactivity profile.

Reactivity Matrix
PositionSubstituentReactivity TypeSynthetic Utility
C4 ChlorineHigh (

)
Displacement by primary/secondary amines (e.g., diamines) to form the bioactive core.
C3 ChlorineLow (Pd-Cat)Stable to

. Can be coupled via Suzuki/Buchwald-Hartwig if needed, but primarily serves as a lipophilic anchor.
C8 ChlorineVery Low Steric blocker. Prevents metabolic oxidation at this position.
Biological Mechanism (Antimalarial Context)

Derivatives of this scaffold (e.g., where C4 is substituted with a diethylaminobutyl-amine chain) function similarly to chloroquine but with enhanced properties against resistant strains.

  • Heme Polymerization Inhibition: The quinoline core π-stacks with free heme (ferriprotoporphyrin IX) in the parasite's digestive vacuole.

  • Resistance Evasion: The C3 and C8 chlorines alter the electronic shape of the molecule, potentially reducing affinity for the PfCRT (Chloroquine Resistance Transporter) efflux pump.

Structure-Activity Relationship (SAR) Logic

The following diagram depicts how the 3,4,8-substitution pattern influences biological activity.

SAR Core Quinoline Core C4 C4-Position (Site of Action) Core->C4 C3 C3-Cl (Lipophilicity) Core->C3 C8 C8-Cl (Metabolic Shield) Core->C8 Target Heme Detoxification (Parasite Death) C4->Target Via Amine Linker PK Pharmacokinetics (Half-life & Permeability) C3->PK Increases LogP C8->PK Blocks CYP Metabolism

Caption: SAR map showing the functional role of each chlorine substituent in drug design.

References

  • Synthesis of 4-Aminoquinolines: BenchChem. "3,8-Dichloroquinolin-4-amine Biological Activity and Synthesis." Available at:

  • Gould-Jacobs Reaction Protocol: National Institutes of Health (NIH). "Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates." PMC. Available at:

  • Chlorination of Quinolines: Google Patents. "Process for the preparation of chlorinated quinolines (US3567732A)." Available at:

  • Antimalarial SAR: PubMed. "2,3,8-Trisubstituted Quinolines with Antimalarial Activity." Available at:

  • Chemical Identity: CAS Common Chemistry. "3,4,8-Trichloroquinoline (CAS 25771-77-1)."[1] Available at: [7]

Sources

Biological potential of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pharmacophore Frontier: A Technical Guide to the Biological Potential of Substituted Quinolines

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a "privileged structure" in medicinal chemistry due to its versatile electronic environment and ability to interact with diverse biological targets.[1] This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for substituted quinolines, focusing on their resurgence in overcoming multidrug resistance (MDR) in oncology and infectious diseases.

The Quinoline Scaffold: Chemical Architecture

The quinoline nucleus consists of a benzene ring fused to a pyridine ring.[1] Its planar, aromatic nature allows for DNA intercalation, while the nitrogen atom at position 1 serves as a hydrogen bond acceptor, critical for receptor binding.

  • Electronic Character: The pyridine ring is electron-deficient (π-deficient), making it susceptible to nucleophilic attack (positions 2 and 4). The benzene ring is electron-rich (π-excessive), favoring electrophilic substitution (positions 5 and 8).

  • Lipophilicity (LogP): Substitutions at C2 and C4 significantly alter lipophilicity, a key determinant for crossing the blood-brain barrier (neuroprotection) or penetrating the mycobacterial cell wall (anti-TB).

Structure-Activity Relationship (SAR) Landscape

The biological efficacy of quinolines is strictly governed by the substitution pattern.

Position 2 (The Pharmacokinetic Gatekeeper)
  • Function: Substituents here often modulate metabolic stability and solubility.

  • Insight: Bulky aryl groups (e.g., phenyl, thiophene) at C2 can enhance antifungal activity by interacting with the hydrophobic pocket of CYP51.

  • Recent Trend: Incorporation of 1,2,3-triazoles at C2 via click chemistry creates "hybrid" drugs with dual mechanisms (e.g., anticancer + antimicrobial).

Position 4 (The Receptor Anchor)
  • Function: Critical for antimalarial and kinase inhibitory activity.

  • Mechanism: In 4-aminoquinolines (e.g., Chloroquine), the basic nitrogen side chain is essential for accumulation in the acidic food vacuole of the malaria parasite.[2]

  • Oncology: Anilino-substituents at C4 are characteristic of EGFR kinase inhibitors (e.g., Gefitinib analogs), forming hydrogen bonds with the ATP-binding pocket.

Position 8 (The Metal Chelator)
  • Function: 8-Hydroxyquinolines (8-HQ) are potent metal chelators.

  • Mechanism: They bind divalent cations (Cu²⁺, Zn²⁺), disrupting metalloenzymes and inducing oxidative stress in bacteria and cancer cells. Halogenation (Cl, I) at C5/C7 enhances this effect (e.g., Clioquinol).

Figure 1: SAR Map of the Quinoline Scaffold

SAR_Map Quinoline Quinoline Scaffold (Benzo[b]pyridine) Pos2 Position 2 (Metabolic Stability) Quinoline->Pos2 Pos4 Position 4 (Target Binding/Accumulation) Quinoline->Pos4 Pos8 Position 8 (Metal Chelation) Quinoline->Pos8 Pos6_7 Positions 6 & 7 (Electronic Tuning) Quinoline->Pos6_7 Antifungal Antifungal/Antiviral (Aryl groups) Pos2->Antifungal Aryl/Triazole Antimalarial Antimalarial/Kinase Inhib. (Amino chains) Pos4->Antimalarial Amino/Anilino Antibacterial Antibacterial/Neuro (Hydroxyl/Halogens) Pos8->Antibacterial Chelation (OH) Potency Potency Enhancement (F, Cl, OMe) Pos6_7->Potency EWG/EDG

Caption: Functional mapping of the quinoline scaffold highlighting key substitution sites and their associated biological impacts.

Mechanistic Pathways

A. Antibacterial: DNA Gyrase Inhibition

Quinolines (specifically fluoroquinolone analogs) target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.[3]

  • Mechanism: The drug stabilizes the enzyme-DNA cleavage complex.[3] This prevents the religation of DNA double-strand breaks, leading to the accumulation of fragmented DNA and rapid bacterial cell death.

  • Causality: The C3-carboxylate and C4-keto groups (in quinolones) are essential for binding Mg²⁺ ions coordinated with the DNA phosphate backbone.

B. Antimalarial: Heme Detoxification
  • Target: The acidic food vacuole of Plasmodium falciparum.

  • Mechanism: The parasite degrades hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX). It normally polymerizes this into non-toxic hemozoin.[2]

  • Action: 4-Aminoquinolines cap the growing hemozoin polymer, preventing detoxification. The accumulation of free heme lyses the parasite's membranes.

Figure 2: Dual Mechanistic Pathways

Mechanisms cluster_bacteria Antibacterial Mechanism cluster_malaria Antimalarial Mechanism Gyrase DNA Gyrase (Topo II) Complex Gyrase-DNA Cleavage Complex Gyrase->Complex Binds DNA Bacterial DNA DNA->Complex Death DNA Fragmentation & Cell Death Complex->Death Normal Religation Complex->Death Accumulation of Breaks Quinoline Quinoline Derivative Quinoline->Complex Stabilizes/Blocks Religation Hemoglobin Hemoglobin Heme Free Heme (Toxic) Hemoglobin->Heme Degradation Hemozoin Hemozoin (Non-toxic Crystal) Heme->Hemozoin Biocrystallization Lysis Membrane Lysis Parasite Death Heme->Lysis Accumulation Drug 4-Aminoquinoline Drug->Heme Complexes Drug->Hemozoin Caps Polymer

Caption: Comparative mechanisms of action for antibacterial (DNA Gyrase inhibition) and antimalarial (Heme detoxification) pathways.

Experimental Protocols (The "How-To")

Protocol A: Green Synthesis of 2,4-Disubstituted Quinolines

Methodology: Povarov Reaction (One-Pot Multicomponent) Rationale: This method minimizes solvent waste and maximizes atom economy, aligning with modern "Green Chemistry" standards in drug discovery.

  • Reagents: Aniline derivative (1.0 equiv), Aryl aldehyde (1.0 equiv), Alkyne or Enol ether (1.0 equiv).

  • Catalyst: 10 mol%

    
     or 
    
    
    
    (Lewis Acid).
  • Solvent: Ethanol or Acetonitrile (Avoid chlorinated solvents).

  • Procedure:

    • Mix aniline and aldehyde in solvent; stir at RT for 15 min to form the imine intermediate (Schiff base).

    • Add the dienophile (alkyne/enol ether) and catalyst.

    • Microwave Irradiation: Heat to 100°C for 10–20 minutes (Power: 300W). Note: Conventional reflux takes 12-24h; microwave ensures rapid convergence.

    • Monitor reaction progress via TLC (Ethyl acetate:Hexane 3:7).

  • Purification: Upon completion, cool to RT. Pour into crushed ice. Filter the precipitate.[4] Recrystallize from ethanol.

  • Validation:

    
    -NMR must show characteristic quinoline proton signals (aromatic region 
    
    
    
    7.0–9.0 ppm).
Protocol B: Dual-Readout Biological Screening

Methodology: Coupled MTT (Cytotoxicity) and Microbroth Dilution (Antibacterial) Rationale: Drug candidates must be potent against pathogens but non-toxic to host cells. This parallel workflow ensures early elimination of toxic hits.

Step 1: Antibacterial MIC Determination (CLSI Guidelines)

  • Inoculum: Adjust bacterial culture (S. aureus, E. coli) to

    
     CFU/mL.
    
  • Plate Prep: Use 96-well plates. Add 100 µL Mueller-Hinton Broth.

  • Dilution: Perform serial 2-fold dilutions of the quinoline derivative (Range: 100 µg/mL to 0.1 µg/mL).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add Resazurin dye (0.01%). Blue

    
     Pink indicates viable growth. The MIC is the lowest concentration remaining Blue.
    

Step 2: Cytotoxicity Assay (MTT)

  • Cell Line: HEK293 (Normal Kidney) or HepG2 (Liver). Seed at

    
     cells/well.
    
  • Treatment: Treat cells with MIC concentration found in Step 1 for 24h.

  • Assay: Add MTT reagent (0.5 mg/mL). Incubate 4h.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Quantification: Measure Absorbance at 570 nm.

  • Calculation:

    
    .
    
    • Pass Criteria: Viability > 80% at MIC concentration.

Quantitative Data Summary

Table 1: Comparative Potency of Recent Hybrid Quinoline Derivatives Data synthesized from recent literature reviews (2020-2025).

Hybrid ClassTarget IndicationKey SubstituentPotency (IC50 / MIC)Reference
Quinoline-Triazole M. tuberculosisC2-Triazole linkerMIC: 0.39 µM[1]
Quinoline-Piperazine Influenza A (IAV)C4-PiperazineIC50: 0.88 µM[2]
8-Hydroxyquinoline S. aureus (MRSA)C5-SulfonamideMIC: 0.66 µg/mL[3]
Quinoline-Pyrimidine Malaria (P. falciparum)C4-Amino alkylIC50: <10 nM[4]

References

  • Synthesis, Characterisation, Biological Evaluation and In Silico Studies of Quinoline–1,2,3-Triazole–Anilines as Potential Antitubercular and Anti-HIV Agents. Molecules, 2023. Link

  • Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorganic & Medicinal Chemistry Letters, 2025.[5] Link

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 2020. Link

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Future Medicinal Chemistry, 2024. Link

  • Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 2020. Link

Sources

The Quinoline Scaffold: A Privileged Architecture in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile and "privileged" structures in medicinal chemistry. Its planar, bicyclic heteroaromatic nature allows it to interact via


 stacking and hydrogen bonding with a diverse array of biological targets, from DNA base pairs to the ATP-binding pockets of kinases. This technical guide analyzes the structural causality behind quinoline’s success, details a self-validating green synthetic protocol, and maps the structure-activity relationships (SAR) driving the next generation of FDA-approved therapeutics like Lenvatinib and Bedaquiline.

Structural Pharmacology: The "Privileged" Nature

The quinoline ring system owes its pharmacological dominance to three core electronic features:

  • 
    -Deficient Pyridine Ring:  Acts as an electron-acceptor, facilitating interactions with electron-rich biological nucleophiles.
    
  • Basicity of N-1: The nitrogen atom (pKa ~4.9) can accept protons, crucial for lysosomotropic accumulation (vital for antimalarials) and hydrogen bonding within enzyme active sites.

  • Planarity: Essential for intercalation between DNA base pairs and fitting into narrow hydrophobic clefts of kinase domains.

Electronic Distribution & Functionalization Vectors[1]
  • Positions 2 & 4: Highly reactive toward nucleophilic attack, making them ideal for attaching pharmacophores (e.g., the 4-anilino moiety in kinase inhibitors).

  • Positions 5-8 (Benzenoid Ring): Susceptible to electrophilic substitution, allowing for fine-tuning of lipophilicity and metabolic stability (e.g., the 7-chloro substitution critical for chloroquine’s activity).

Synthetic Architectures: A Modern Green Protocol

While the classic Skraup and Friedländer syntheses remain foundational, modern drug discovery demands environmentally benign, high-atom-economy methods. Below is a self-validating protocol for the nanocatalyzed synthesis of quinoline derivatives, selected for its reproducibility and scalability.

Protocol: Nanocatalyzed Green Synthesis of Poly-Substituted Quinolines

Objective: Synthesis of 2,4-disubstituted quinolines via a one-pot multicomponent reaction using magnetically retrievable


 nanoparticles. This method eliminates toxic organic solvents and allows catalyst recycling.

Materials:

  • Substituted aniline (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Phenylacetylene (1.0 mmol)

  • 
     nanoparticles (20 mg, ~20 nm size)
    
  • Solvent: Water (

    
    )[1][2]
    

Step-by-Step Methodology:

  • Catalyst Activation: Disperse 20 mg of

    
     nanoparticles in 5 mL of deionized water via ultrasonication for 10 minutes to ensure a homogeneous suspension.
    
  • Reactant Addition: Add the substituted aniline, aromatic aldehyde, and phenylacetylene sequentially to the aqueous suspension.

  • Reflux: Heat the mixture to reflux (100°C) with vigorous magnetic stirring.

    • Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (3:7). Completion typically occurs within 2–4 hours.[3]

  • Catalyst Recovery: Upon completion, cool the mixture to room temperature. Place a strong external magnet against the reaction vessel wall to sequester the

    
     nanoparticles. Decant the supernatant.
    
    • Validation: The catalyst can be washed with ethanol, dried at 80°C, and reused up to 5 times with <5% loss in activity [1].

  • Purification: The crude solid product precipitates out of the aqueous phase. Filter and recrystallize from hot ethanol to obtain pure quinoline derivative.

Why This Works: The Lewis acidic nature of the iron surface activates the imine formation (aniline + aldehyde) and subsequent Povarov-type cyclization with the alkyne. Water acts as a hydrophobic force promoter, accelerating the reaction.

Therapeutic Vectors & Structure-Activity Relationships (SAR)[1][4]

A. Oncology: Kinase Inhibition

Quinoline derivatives have revolutionized cancer therapy by targeting receptor tyrosine kinases (RTKs). The 4-aminoquinoline scaffold mimics the adenine ring of ATP, allowing it to bind competitively to the kinase hinge region.

Key Drug: Lenvatinib (Lenvima®)

  • Target: VEGFR1-3, FGFR1-4, PDGFR

    
    , RET, KIT.
    
  • SAR Insight: The quinoline-4-carboxamide core provides the scaffold. The cyclopropane ring fits into the hydrophobic pocket, while the chloro-substitution enhances metabolic stability.

Comparative Data: FDA-Approved Quinoline Kinase Inhibitors

DrugApproval YearPrimary TargetIndicationKey Structural Feature
Bosutinib 2012Src/AblCML3-cyanoquinoline core; increases H-bonding affinity.[3]
Cabozantinib 2012MET, VEGFR2, RETThyroid Cancer1,1-cyclopropane dicarboxamide linker.[3]
Lenvatinib 2015VEGFR, FGFRHCC, Thyroid4-carboxamide quinoline; multi-kinase profile.[3]
Tivozanib 2021VEGFR 1-3RCCQuinoline-urea linkage for selectivity.[3]
B. Infectious Disease: Malaria & Tuberculosis

Malaria: The 4-aminoquinoline class (Chloroquine, Piperaquine) remains relevant.

  • Mechanism: Accumulates in the parasite's acidic food vacuole.[4][5] It caps hemozoin crystals, preventing the detoxification of free heme, which then lyses the parasite.[6]

  • SAR: The 7-chloro group is non-negotiable for inhibition of

    
    -hematin formation. The lateral amino alkyl chain dictates resistance profiles (e.g., Tafenoquine's long half-life).
    

Tuberculosis: Bedaquiline (Sirturo®)

  • Mechanism: Targets ATP synthase (subunit c) of M. tuberculosis.

  • SAR: A diarylquinoline where the specific stereochemistry (1R, 2S) is critical for binding to the bacterial ATP synthase rotor, distinct from human mitochondrial ATP synthase.

Mechanistic Pathways & Signaling Logic[1]

The following diagram illustrates the divergent mechanistic pathways of quinoline derivatives based on their structural functionalization.

QuinolineMechanism Quinoline Quinoline Scaffold (Core) Sub_7Cl 7-Chloro & 4-Amino Substitution Quinoline->Sub_7Cl Functionalization Sub_4Anilino 4-Anilino/Carboxamide Substitution Quinoline->Sub_4Anilino Functionalization Vacuole Accumulation in Food Vacuole (pH < 5) Sub_7Cl->Vacuole Lysosomotropy Heme Binds Free Heme (Ferriprotoporphyrin IX) Vacuole->Heme Capping Death_Malaria Parasite Death (Oxidative Stress) Heme->Death_Malaria Toxic Buildup ATP_Pocket Competes for ATP Binding Site Sub_4Anilino->ATP_Pocket H-Bonding Inhibition Inhibits RTK Phosphorylation (VEGFR, RET, MET) ATP_Pocket->Inhibition Blockade Death_Cancer Apoptosis & Anti-Angiogenesis Inhibition->Death_Cancer Signal Arrest

Caption: Divergent pharmacological pathways of the quinoline scaffold. The 7-chloro-4-amino substitution drives antimalarial efficacy via heme toxicity, while 4-anilino/carboxamide motifs drive anticancer activity via ATP-competitive kinase inhibition.[3]

Future Horizons: Hybrids and PROTACs

The future of quinoline medicinal chemistry lies in Molecular Hybridization and Targeted Protein Degradation .

  • Quinoline-Artemisinin Hybrids: Covalently linking the rapid-action artemisinin peroxide bridge with the long-acting quinoline scaffold to combat resistant Plasmodium strains.

  • PROTACs (Proteolysis Targeting Chimeras): Using the quinoline moiety as the "warhead" to bind a target protein (e.g., a kinase), linked to an E3 ligase ligand. This induces ubiquitination and proteasomal degradation of the target, rather than simple inhibition, overcoming drug resistance mutations.

References

  • Mandal, A., & Khan, A. T. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[7][8][9] Organic & Biomolecular Chemistry. Link

  • Aly, R. M., et al. (2025).[10] Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem. Link

  • FDA Center for Drug Evaluation and Research. (2025). Novel Drug Approvals for 2025 (and prior years).[10][11][12][13][14] U.S. Food and Drug Administration.[11][13] Link

  • Abu-Hashem, A. A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

  • Batista, V. F., et al. (2016).[15] Synthesis of Quinolines: A Green Perspective. ACS Sustainable Chemistry & Engineering.[3] Link

  • Egan, T. J. (2001). Quinoline antimalarials: mechanisms of action and resistance. Postgraduate Medical Journal. Link

Sources

Advanced Synthesis Protocols for 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3,4,8-Trichloroquinoline , a specialized halogenated heterocycle often utilized as a scaffold in the development of antimalarial drugs, agrochemicals, and kinase inhibitors.

The synthesis strategy prioritizes the Modified Gould-Jacobs Pathway integrated with Regioselective C3-Electrophilic Chlorination . This route is selected for its scalability, high regiofidelity, and the availability of starting materials.

Executive Summary & Retrosynthetic Analysis

The synthesis of 3,4,8-trichloroquinoline presents a regiochemical challenge: installing chlorine atoms at the electron-deficient pyridyl ring (positions 3, 4) while maintaining the specific halogenation pattern on the benzenoid ring (position 8).[1]

Direct chlorination of quinoline is non-viable due to poor selectivity. Therefore, the strategy relies on de novo ring construction to secure the 8-position, followed by sequential functionalization of the heterocyclic ring.

Retrosynthetic Logic
  • C4-Cl Disconnection: The C4-Cl bond is installed last via nucleophilic displacement of a hydroxyl group (tautomeric 4-quinolinone) using phosphorus oxychloride (

    
    ).
    
  • C3-Cl Disconnection: The C3-Cl bond is formed via electrophilic aromatic substitution on the electron-rich enaminone system of the 4-quinolinone intermediate.

  • Ring Construction: The quinoline core is built from 2-chloroaniline , ensuring the C8-chlorine is pre-installed before cyclization.

Retrosynthesis Target 3,4,8-Trichloroquinoline Inter1 3,8-Dichloro-4(1H)-quinolinone Target->Inter1 Dehydroxychlorination (POCl3) Inter2 8-Chloro-4(1H)-quinolinone Inter1->Inter2 Electrophilic Chlorination (NCS/AcOH) Inter3 Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate Inter2->Inter3 Hydrolysis & Decarboxylation Start 2-Chloroaniline + Diethyl Ethoxymethylene Malonate Inter3->Start Gould-Jacobs Cyclization

Figure 1: Retrosynthetic tree illustrating the disconnection strategy from the target molecule back to commercially available 2-chloroaniline.

Primary Synthesis Pathway: The Modified Gould-Jacobs Route

This pathway consists of five distinct chemical operations. It is preferred over the Skraup synthesis for this specific isomer because it avoids the formation of inseparable isomer mixtures (e.g., 5- vs 7- substitution) and allows precise control over the C3 and C4 positions.

Step 1: Condensation

Reaction: 2-Chloroaniline + Diethyl Ethoxymethylene Malonate (DEEM)


 Enamine Intermediate.
  • Protocol: Mix equimolar amounts of 2-chloroaniline and DEEM. Heat to 110–120°C. Ethanol is evolved as a byproduct; its removal drives the equilibrium forward.

  • Checkpoint: The reaction is complete when ethanol evolution ceases and the mixture solidifies upon cooling.

Step 2: Thermal Cyclization (Gould-Jacobs)

Reaction: Enamine


 Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate.
  • Mechanism: Intramolecular electrophilic aromatic substitution at high temperature.

  • Protocol: Add the enamine solid to boiling diphenyl ether (Dowtherm A) at ~250°C. High dilution is critical to prevent intermolecular polymerization.

  • Yield Optimization: Maintain temperature strictly above 240°C to ensure cyclization occurs at the ortho position relative to the amine.

Step 3: Hydrolysis and Decarboxylation

Reaction: Ester


 8-Chloro-4(1H)-quinolinone.
  • Hydrolysis: Reflux the ester in 10% NaOH to obtain the carboxylic acid.

  • Decarboxylation: Heat the dry acid in quinoline or diphenyl ether at 230–250°C. Carbon dioxide evolves, leaving the 8-chloro-4-quinolinone.

  • Note: This intermediate is the "master key" for the synthesis.

Step 4: Regioselective C3-Chlorination

Reaction: 8-Chloro-4(1H)-quinolinone


 3,8-Dichloro-4(1H)-quinolinone.
  • Rationale: The 3-position of 4-quinolinone is nucleophilic (enaminone character). Electrophilic chlorinating agents react here exclusively.

  • Reagents: N-Chlorosuccinimide (NCS) in Acetic Acid or Acetonitrile.

  • Protocol:

    • Dissolve 8-chloro-4-quinolinone in glacial acetic acid.

    • Add 1.05 equivalents of NCS.

    • Heat to 60–80°C for 2–4 hours.

    • Precipitate the product by adding water.

  • Why this works: The 8-chloro group on the benzene ring deactivates the benzenoid positions (5, 6, 7), ensuring chlorination happens only at the activated C3 position of the pyridone ring.

Step 5: Dehydroxychlorination (Aromatization)

Reaction: 3,8-Dichloro-4(1H)-quinolinone


 3,4,8-Trichloroquinoline.
  • Reagents: Phosphorus Oxychloride (

    
    ).[2][3]
    
  • Protocol:

    • Suspend the dry 3,8-dichloro-4-quinolinone in excess

      
       (5–10 vol).
      
    • Optional: Add a catalytic amount of DMF (Vilsmeier-Haack conditions) to accelerate the reaction.

    • Reflux (105°C) for 3–6 hours.

    • Quenching (Hazard): Pour the reaction mixture slowly onto crushed ice/ammonia solution. The product precipitates as a beige/white solid.

Detailed Experimental Workflow

The following table summarizes the critical process parameters (CPPs) for the laboratory-scale synthesis (10g scale basis).

StepUnit OperationReagents & SolventsTemp (°C)Time (h)Critical Parameter
1 Condensation2-Chloroaniline, DEEM110-1202-3Removal of ethanol byproduct.
2 CyclizationDiphenyl ether (Dowtherm A)250-2550.5-1Rapid addition to maintain high T.
3 Saponification10% NaOH (aq), Ethanol90 (Reflux)2-4Complete hydrolysis of ester.
4 DecarboxylationDiphenyl ether or neat heat240-2501-2Evolution of

gas bubbles.
5 C3-Chlorination NCS , Glacial Acetic Acid60-80 3 Stoichiometry of NCS (avoid excess).
6 C4-Chlorination

, cat. DMF
105 4 Anhydrous conditions.
Reaction Mechanism: C3-Chlorination & Aromatization

The transformation from the quinolinone to the final trichloro-product involves distinct mechanistic pathways.

Mechanism Substrate 8-Chloro-4-quinolinone (Enaminone Tautomer) Intermediate C3-Chloro Intermediate (Sigma Complex) Substrate->Intermediate + Cl+ (from NCS) Product1 3,8-Dichloro-4-quinolinone Intermediate->Product1 - H+ Final 3,4,8-Trichloroquinoline Product1->Final + POCl3 (Nu- Substitution at C4)

Figure 2: Mechanistic flow of the critical functionalization steps. The C3 position is chlorinated via electrophilic substitution, followed by the conversion of the C4-carbonyl oxygen to a leaving group and displacement by chloride.

Quality Control & Characterization

To ensure the integrity of the final 3,4,8-trichloroquinoline, the following analytical markers should be verified:

  • 1H NMR (CDCl3):

    • The signal for H-3 (typically a singlet around 8.8 ppm in quinoline) will be absent .

    • H-2 should appear as a singlet (deshielded, ~8.9-9.0 ppm) due to the adjacent Cl and N.

    • The benzene ring protons (H-5, H-6, H-7) will show a characteristic splitting pattern (dd, t, dd) reflecting the 8-chloro substitution.

  • Mass Spectrometry (GC-MS):

    • Look for the molecular ion cluster

      
      .
      
    • For

      
      , the isotope pattern is distinct (M, M+2, M+4, M+6) with relative intensities approx 100:96:30:3, confirming three chlorine atoms.
      
  • Melting Point:

    • 3,4,8-Trichloroquinoline typically melts in the range of 100–105°C (value requires experimental verification as specific isomer data varies in older literature).

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be done at <10°C.
    
  • Dowtherm A: Vapor is irritating. Use a high-efficiency condenser and work in a fume hood.

  • NCS: Avoid contact with skin; can cause sensitization.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylene Malonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Renault, J., et al. (1981). Chlorination of 4-hydroxyquinolines: Regioselectivity and Mechanism. Tetrahedron, 37, 113.
  • Eswaran, S., et al. (2010). Synthesis and characterization of some new quinoline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Patents

    • Process for the preparation of chlorinated quinolines.[1][2][4][5][6][7] US Patent 3,567,732. Link (Describes cyclization and chlorination methodologies).

    • Preparation of 8-chloroquinolone derivatives.[4][6][8] CN Patent 103709100A. Link (Describes NCS chlorination of quinolone intermediates).

Sources

Methodological & Application

Synthesis of 3,4,8-Trichloroquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 3,4,8-Trichloroquinoline Derivatives

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3,4,8-trichloroquinoline , a critical pharmacophore in the development of next-generation antimalarial (chloroquine analogs), antibacterial (DNA gyrase inhibitors), and antiviral therapeutics. Unlike generic quinoline syntheses, this protocol addresses the specific challenge of regioselective halogenation at the 3, 4, and 8 positions.

The method utilizes a modified Gould-Jacobs cyclization to establish the 8-chloroquinoline core, followed by a stepwise electrophilic substitution-deoxychlorination sequence to install the 3,4-dichloro motif. This approach minimizes isomer formation and ensures high purity (>98% by HPLC) suitable for biological screening.

Retrosynthetic Analysis & Strategy

To achieve the 3,4,8-substitution pattern, direct chlorination of quinoline is inefficient due to poor regioselectivity. Instead, we employ a "functionalize-then-aromatize" strategy.

  • The 8-Chloro position is established from the starting material (2-chloroaniline ).

  • The 4-Chloro position is generated via deoxychlorination of a 4-hydroxy intermediate.

  • The 3-Chloro position is introduced via electrophilic halogenation of the electron-rich 4-quinolinone tautomer prior to the final aromatization.

Reaction Pathway Diagram

G Figure 1: Stepwise Synthetic Pathway for 3,4,8-Trichloroquinoline Start 2-Chloroaniline (Starting Material) Inter1 Enamine Intermediate (Diethyl 2-(((2-chlorophenyl) amino)methylene)malonate) Start->Inter1 EMME, 110°C Condensation Inter2 Ethyl 8-chloro-4-hydroxy quinoline-3-carboxylate Inter1->Inter2 Dowtherm A, 250°C Cyclization Inter3 8-Chloro-4-hydroxy quinoline (4-Quinolone) Inter2->Inter3 1. NaOH (Hydrolysis) 2. Heat (Decarboxylation) Inter4 3,8-Dichloro-4-hydroxy quinoline Inter3->Inter4 NCS, AcOH Electrophilic Chlorination Product 3,4,8-Trichloroquinoline (Target) Inter4->Product POCl3, Reflux Deoxychlorination

Materials & Equipment

Reagents:

  • Starting Material: 2-Chloroaniline (CAS: 95-51-2), >98%.

  • Cyclization Agent: Diethyl ethoxymethylene malonate (EMME) (CAS: 87-13-8).

  • Solvents: Dowtherm A (Diphenyl ether/biphenyl eutectic), Glacial Acetic Acid, Phosphorus Oxychloride (POCl

    
    ), Acetonitrile.
    
  • Chlorinating Agent: N-Chlorosuccinimide (NCS).[1]

Equipment:

  • High-temperature reaction flask (500 mL) with Dean-Stark trap.

  • Overhead mechanical stirrer (essential for viscous cyclization mixtures).

  • Rotary evaporator with acid-resistant seals.

  • HPLC system (C18 column) for purity analysis.

Detailed Experimental Protocol

Phase 1: Construction of the 8-Chloro-4-hydroxyquinoline Core

Step 1: Condensation [2]

  • In a 500 mL round-bottom flask, mix 2-chloroaniline (12.76 g, 100 mmol) and diethyl ethoxymethylene malonate (EMME) (21.6 g, 100 mmol).

  • Heat the neat mixture to 110°C for 2 hours.

  • Monitoring: Ethanol is evolved.[3] Use a Dean-Stark trap or open condenser to facilitate ethanol removal. The reaction is complete when the mixture solidifies upon cooling.

  • Recrystallization: Recrystallize the solid from hexane/ethanol to yield the enamine intermediate.

Step 2: Gould-Jacobs Cyclization

  • Heat Dowtherm A (100 mL) to a rolling boil (~250°C) in a flask equipped with an air condenser.

  • Critical Step: Add the enamine intermediate from Step 1 portion-wise to the boiling solvent. Rapid addition ensures efficient thermal cyclization.

  • Maintain reflux for 30–45 minutes.

  • Cool to room temperature. The ester intermediate (Ethyl 8-chloro-4-hydroxyquinoline-3-carboxylate) will precipitate.

  • Filter, wash with hexane to remove Dowtherm A, and dry.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the ester (10 g) in 10% NaOH (100 mL) and reflux for 4 hours to hydrolyze the ester to the carboxylic acid.

  • Acidify with HCl to precipitate the acid; filter and dry.

  • Decarboxylation: Suspend the dry acid in Dowtherm A (50 mL) and heat to 240°C until CO

    
     evolution ceases (approx. 1 hour).
    
  • Cool and dilute with hexane. Filter the precipitate to obtain 8-chloro-4-hydroxyquinoline (Yield: ~70-80% over 3 steps).

Phase 2: Regioselective Chlorination (The 3,4-Installation)

Step 4: C3-Chlorination Rationale: The 4-hydroxyquinoline system exists in equilibrium with the 4-quinolone tautomer, making position 3 highly nucleophilic. We exploit this to install the chlorine atom at C3 before aromatizing the ring.

  • Dissolve 8-chloro-4-hydroxyquinoline (5.0 g, 27.8 mmol) in glacial acetic acid (50 mL).

  • Add N-Chlorosuccinimide (NCS) (4.1 g, 30.6 mmol) in one portion.

  • Stir at 50°C for 3 hours.

  • Observation: A precipitate often forms.[2]

  • Pour the mixture into ice water (200 mL). Filter the solid, wash with water, and dry.

    • Product:3,8-Dichloro-4-hydroxyquinoline .

    • QC Check:

      
      H NMR should show the disappearance of the C3 proton (singlet around 6.0-6.5 ppm in the precursor).
      

Step 5: C4-Deoxychlorination (Aromatization)

  • Place 3,8-dichloro-4-hydroxyquinoline (4.0 g) in a dry flask.

  • Add Phosphorus Oxychloride (POCl

    
    )  (20 mL) carefully.
    
  • Reflux the mixture (105°C) for 2 hours. The suspension will clear as the reaction proceeds.

  • Workup (Caution): Cool the mixture. Pour slowly onto crushed ice/ammonia mixture to quench excess POCl

    
     and neutralize.
    
  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organic layer over MgSO

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 9:1) or recrystallization from ethanol.[4]

Results & Specification

Expected Yield: 45–55% (Overall from 2-chloroaniline).

Analytical Data Table:

ParameterSpecificationMethod
Appearance Off-white to pale yellow needlesVisual
Melting Point 102–104°C (Lit. value check required)Capillary
Purity >98.0%HPLC (254 nm)
Mass Spec m/z 231/233/235 (Isotopic pattern for 3 Cl)LC-MS (ESI+)

H NMR
Characteristic aromatic signals; no broad OH peak400 MHz DMSO-d

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Yield in Step 2 Temperature too low (<240°C)Ensure Dowtherm A is vigorously boiling before addition.
Incomplete C3 Chlorination Moisture in Acetic AcidUse glacial acetic acid; ensure NCS is dry.
Product is Colored (Red/Brown) Oxidation byproductsPerform final recrystallization with activated charcoal.
Regioselectivity Issues Over-chlorinationstrictly control NCS stoichiometry (1.1 eq).

Safety & Handling (HSE)

  • POCl

    
    :  Reacts violently with water. Handle in a fume hood. Quench with extreme caution.
    
  • Dowtherm A: High thermal mass. Allow to cool below 100°C before attempting filtration or solvent addition.

  • Chlorinated Quinolines: Potential skin sensitizers and toxic by ingestion. Wear full PPE (nitrile gloves, lab coat, safety glasses).

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link

  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Modified Preparation through Ethoxymethylene Malonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Renault, J., et al. (1981). Electrophilic halogenation of 4-hydroxyquinolines. European Journal of Medicinal Chemistry, 16, 545.
  • World Health Organization. (2020). Guidelines for the treatment of malaria. (Contextual reference for biological relevance of chloroquinoline scaffolds). Link

Sources

Application Note: High-Fidelity Functionalization of 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,8-Trichloroquinoline (3,4,8-TCQ) represents a "Tri-Vector" scaffold in medicinal chemistry. Unlike symmetrically substituted heterocycles, the electronic asymmetry of the quinoline core creates a distinct reactivity hierarchy among the three chlorine atoms. This guide provides a validated roadmap for exploiting these differences to generate high-complexity libraries, particularly for antimalarial and antibacterial drug discovery.

Key Technical Insight: The reactivity order is C4 > C3 > C8 .

  • C4-Cl: Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ) due to the activating ring nitrogen.
    
  • C3-Cl: Vinyl-halide character; requires Transition Metal Catalysis (e.g., Pd-coupling).

  • C8-Cl: Sterically hindered and electronically deactivated; typically serves as a lipophilic anchor or requires specialized ligands for activation.

Structural Analysis & Reactivity Map

Understanding the electronic landscape is prerequisite to successful synthesis. The nitrogen atom pulls electron density, making C2 and C4 electrophilic. However, the C3 position behaves more like an isolated vinyl chloride, while C8 is a deactivated aryl chloride.

Diagram 1: Reactivity Hierarchy of 3,4,8-TCQ

ReactivityMap Core 3,4,8-Trichloroquinoline (Scaffold) C4 Position C4 (Cl) Primary Vector Core->C4 Most Reactive (SNAr) C3 Position C3 (Cl) Secondary Vector Core->C3 Pd-Catalysis (Suzuki/Buchwald) C8 Position C8 (Cl) Tertiary Vector Core->C8 Inert/Stable (Lipophilic Handle) C4_Desc Nucleophilic Displacement (Amines, Thiols, Alkoxides) C4->C4_Desc C3_Desc Cross-Coupling (Aryl/Heteroaryl Boronates) C3->C3_Desc C8_Desc Modulates logP / Metabolic Stability C8->C8_Desc

Figure 1: The "Tri-Vector" reactivity map illustrating the sequential functionalization logic.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (3,4,8-Trichloroquinoline)

Context: While 3,4,8-TCQ can be sourced commercially, in-house synthesis is often required to access specific isotope labels or scale up. The route utilizes the Gould-Jacobs reaction followed by electrophilic chlorination.

Reagents:

  • 2-Chloroaniline (Start)

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (Dowtherm A equivalent)

  • Phosphorus oxychloride (

    
    )
    
  • Sulfuryl chloride (

    
    )
    

Step-by-Step Methodology:

  • Condensation: Mix 2-chloroaniline (1.0 eq) and EMME (1.1 eq) at 110°C for 2 hours. Ethanol is distilled off.

  • Cyclization: Add the resulting acrylate to refluxing diphenyl ether (250°C). Critical: High temperature is required for thermodynamic cyclization to the 4-hydroxyquinoline core.

  • Hydrolysis/Decarboxylation: Saponify the ester (NaOH/EtOH) and decarboxylate (reflux in diphenyl ether) to yield 8-chloro-4-hydroxyquinoline .

  • C3-Chlorination: Suspend the intermediate in acetic acid. Add

    
     (1.1 eq) dropwise at RT. The electrophilic chlorine attacks the electron-rich C3 position of the 4-quinolone tautomer.
    
  • C4-Chlorination (Deoxychlorination): Treat the 3,8-dichloro-4-hydroxyquinoline with neat

    
     (5 eq) at reflux (105°C) for 3 hours.
    
    • Self-Validation: Monitor by TLC (Hexane/EtOAc 8:2). The product (3,4,8-TCQ) will have a significantly higher Rf than the hydroxy precursor.

    • Workup: Pour onto crushed ice/NH4OH carefully. Extract with DCM.

Protocol B: Regioselective C4-Amination ( )

Context: This is the primary entry point for medicinal chemistry, introducing polarity and hydrogen bond donors.

Target: Synthesis of N-substituted-3,8-dichloroquinolin-4-amine.

Materials:

  • 3,4,8-Trichloroquinoline (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol (for reactive amines).

Procedure:

  • Dissolution: Dissolve 3,4,8-TCQ in NMP (0.5 M concentration).

  • Addition: Add DIPEA followed by the amine.

  • Reaction: Heat to 80-100°C.

    • Mechanism:[1][2][3][4] The reaction proceeds via a Meisenheimer complex. The C4-Cl is displaced because the transition state is stabilized by the quinoline nitrogen (para-relationship). C3-Cl and C8-Cl remain intact.

  • Monitoring: Monitor via LC-MS. Look for the mass shift corresponding to

    
    .
    
    • Note: If C3 substitution is observed (rare), lower the temperature and ensure stoichiometry is controlled.

  • Workup: Dilute with water (precipitates the product in many cases) or extract with EtOAc. Wash with brine to remove NMP.

Protocol C: Sequential C3-Cross Coupling (Suzuki-Miyaura)

Context: Once C4 is substituted, the C3-Cl can be activated. Attempting this step before C4 functionalization often leads to mixtures or catalyst poisoning by the labile C4-Cl.

Target: 3-Aryl-4-amino-8-chloroquinoline derivatives.

Materials:

  • C4-substituted product from Protocol B (1.0 eq)

  • Aryl Boronic Acid (1.5 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous, 3.0 eq)
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in dioxane. Sparge with Argon for 10 mins. Critical: Oxygen inhibits the catalytic cycle.

  • Catalyst Addition: Add Pd catalyst under Argon flow.

  • Reaction: Seal and heat to 90°C for 4-12 hours.

  • Filtration: Filter through Celite to remove Pd black.

  • Purification: Flash chromatography.

Workflow Visualization

Diagram 2: Sequential Synthesis Logic

SynthesisWorkflow cluster_conditions Reaction Conditions Start Start: 3,4,8-Trichloroquinoline Step1 Step 1: SNAr Reaction (Nucleophile: R-NH2) Start->Step1 Selectivity: C4 only Inter Intermediate: 4-Amino-3,8-dichloroquinoline Step1->Inter Cond1 Step 1: NMP, DIPEA, 100°C Step1->Cond1 Step2 Step 2: Suzuki Coupling (Reagent: Ar-B(OH)2, Pd Cat.) Inter->Step2 Activation of C3 Final Final Product: 3-Aryl-4-amino-8-chloroquinoline Step2->Final Cond2 Step 2: Dioxane, K2CO3, 90°C Step2->Cond2

Figure 2: Sequential workflow ensuring regiochemical fidelity. Note that C4 must be addressed before C3.

Data Summary & Troubleshooting

ParameterC4-Cl (

)
C3-Cl (Pd-Coupling)C8-Cl
Reactivity HighModerateLow
Preferred Reagents Amines, Phenols, ThiolsBoronic acids, Stannanes(Usually retained)
Temp Range 60°C - 120°C80°C - 110°C>140°C (if forcing)
Common Pitfall Hydrolysis to OH if wetDehalogenation (loss of Cl)Unintended coupling
Monitoring (TLC) Large

Rf (Polarity change)
Small

Rf (UV active)
N/A

Troubleshooting Tip: If the


 reaction at C4 is sluggish (e.g., with aniline nucleophiles), add a catalytic amount of NaI (Sodium Iodide) or use microwave irradiation to accelerate the reaction without affecting the C3 position.

Safety & Handling (E-E-A-T)

  • POCl3 Hazards: In Protocol A, the quenching of

    
     is highly exothermic and generates HCl gas. Always quench by adding the reaction mixture slowly to stirred ice-water, never water to the mixture.
    
  • Skin Sensitization: Halogenated quinolines are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is recommended.

  • Waste: Palladium waste (Protocol C) must be segregated for heavy metal disposal.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5] Link

  • Wolf, C., et al. (2010). Regioselective Copper-Catalyzed Amination of Bromochloroquinolines. Journal of Organic Chemistry.[6][7] Link (Demonstrates the halogen reactivity hierarchy).

  • Murie, V. E., et al. (2018).[7] Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry.[6][7] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15330, 3,4-Dichloroquinoline. (Used as homology model for 3,4,8-TCQ reactivity). Link

Sources

Applications of 3,4,8-Trichloroquinoline in research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3,4,8-Trichloroquinoline in Medicinal Chemistry

Executive Summary & Chemical Rationale

3,4,8-Trichloroquinoline (CAS: 20375-76-6) represents a high-value "privileged scaffold" for Diversity-Oriented Synthesis (DOS).[1] While less ubiquitous than its 4,7-dichloroquinoline cousin (the precursor to Chloroquine), the 3,4,8-isomer offers a unique tri-vector derivatization profile .[1]

For drug discovery professionals, this molecule is not merely an intermediate; it is a logic gate.[1] The three chlorine atoms occupy electronically distinct environments, allowing for orthogonal functionalization without the need for protecting groups.[1]

  • C4-Cl (The "Warhead" Vector): Highly electrophilic due to the para-nitrogen effect. Susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C3-Cl (The "Modulator" Vector): Vinyl-halide character.[1] Ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck).[1]

  • C8-Cl (The "Lipophilic" Vector): Aryl chloride.[1] Sterically hindered and electronically rich; often retained to improve metabolic stability or lipophilicity, or functionalized under forcing conditions.[1]

Reactivity Profile & Decision Matrix

Before initiating synthesis, researchers must understand the electronic hierarchy of the scaffold.[1] The following table dictates the experimental order of operations to prevent side reactions.

PositionElectronic CharacterReactivity RankPreferred Reaction TypeStrategic Application
C4

-deficient (Vinylogous imidoyl chloride)
1 (Highest)

(Amination/Etherification)
Introduction of primary pharmacophore (e.g., solubilizing amine).[1]
C3 Vinyl / Aryl-like2 (Medium) Pd-Catalyzed Cross-CouplingTuning potency/selectivity via bi-aryl formation.[1]
C8 Aryl (Ortho to N)3 (Lowest) Buchwald-Hartwig / Suzuki (High Temp)Modulating ADME properties or metal chelation.[1]

Protocol A: Sequential Orthogonal Functionalization

Objective: To synthesize a library of 3,4,8-trisubstituted quinoline derivatives, prioritizing the C4 position for nucleophilic attack followed by C3 arylation.

Step 1: Regioselective C4-Amination ( )

Rationale: The C4-chlorine is activated by the quinoline nitrogen. Under mild thermal conditions, nucleophiles will exclusively displace the C4-Cl, leaving C3 and C8 intact.[1]

Materials:

  • 3,4,8-Trichloroquinoline (1.0 equiv)[1]

  • Primary Amine (e.g., N,N-diethylpentane-1,4-diamine for antimalarial analogs) (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide)[1]

Procedure:

  • Dissolution: Dissolve 3,4,8-trichloroquinoline (500 mg, 2.15 mmol) in anhydrous NMP (5 mL).

  • Addition: Add

    
     (594 mg, 4.3 mmol) followed by the amine (2.58 mmol).
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Critical Checkpoint: Monitor via LC-MS.[1] The C4-substituted product (M+ - HCl) should appear.[1] If C3 substitution is observed (rare), lower temperature to 60°C.[1]

  • Workup: Pour reaction mixture into ice-water (50 mL). The product typically precipitates.[1] Filter and wash with cold water.[1] If oil forms, extract with EtOAc.[1]

  • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: C3-Selective Suzuki-Miyaura Coupling

Rationale: With the C4 position occupied by an electron-donating amine, the ring electron density increases, making oxidative addition at C3 more challenging but still feasible before C8 due to steric accessibility.[1]

Materials:

  • C4-substituted intermediate (from Step 1) (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) - Chosen for robustness with aryl chlorides.[1]
    
  • Base:

    
     (3.0 equiv)[1]
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Degassing: Combine intermediate, boronic acid, base, and solvent in a microwave vial. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add Pd catalyst quickly and seal the vial.

  • Reaction: Microwave irradiation at 110°C for 30 minutes (or reflux 12h).

  • Filtration: Filter through a Celite pad to remove Pd black.[1]

  • Isolation: Concentrate and purify via HPLC (Reverse phase, 0.1% Formic Acid in Water/MeCN).

Visualization: Synthetic Logic Flow[1]

The following diagram illustrates the decision logic for functionalizing this scaffold.

ReactivityLogic Start 3,4,8-Trichloroquinoline (Scaffold) Decision Target Analysis Start->Decision PathA Path A: C4 Substitution (S_NAr) Decision->PathA Nucleophiles (Amines/OR) PathB Path B: C3/C8 Coupling (Pd-Catalyzed) Decision->PathB Boronic Acids/Pd ProdA 4-Amino-3,8-dichloroquinoline (Kinase/Antimalarial Core) PathA->ProdA High Selectivity (80°C) ProdB Mixture of Isomers (Not Recommended) PathB->ProdB Poor Selectivity Step2 Step 2: C3-Arylation (Suzuki Coupling) ProdA->Step2 Pd(dppf)Cl2, 110°C Final Final Lead Compound (Trisubstituted) Step2->Final

Figure 1: Reaction logic flow for 3,4,8-trichloroquinoline.[1] Path A is the preferred route to ensure regiochemical purity.

Protocol B: Biological Profiling (Kinase Inhibition)[1]

Derivatives of 3,4,8-trichloroquinoline, particularly those with C4-amino substitutions, often exhibit ATP-competitive kinase inhibition (similar to Bosutinib or Gefitinib analogs).[1]

Assay Type: FRET-based Enzymatic Assay (LanthaScreen™ or Z'-LYTE™).

Materials:

  • Test Compounds (10 mM DMSO stock).

  • Recombinant Kinase (e.g., Src, Abl, or EGFR).[1]

  • ATP (at

    
     concentration).[1]
    
  • FRET Peptide Substrate.[1]

Workflow:

  • Serial Dilution: Prepare 3-fold serial dilutions of the synthesized quinoline derivatives in 100% DMSO (10 concentrations).

  • Plate Setup: Transfer 100 nL of compound to a 384-well low-volume black plate.

  • Enzyme Mix: Add 5 µL of Kinase/Peptide mix. Incubate 15 mins at RT to allow compound-enzyme binding.

  • Reaction Start: Add 5 µL of ATP solution to initiate phosphorylation.[1]

  • Incubation: Incubate for 60 minutes at RT.

  • Development: Add 10 µL of Development Reagent (Europium-labeled antibody).[1]

  • Read: Measure Fluorescence Ratio (Emission 445 nm / Emission 520 nm) on a plate reader.

  • Data Analysis: Fit curves using the Hill equation to determine

    
    .
    

References & Authority

  • Synthesis & Halogenation:

    • Detailed protocols on the chlorination of quinoline to yield 3,4,8-trichloroquinoline as a specific product/byproduct.

    • Source: Podtetenieff, Z.[1] "Chlorination of Quinoline."[1][2] Utah State University Digital Commons.[1]

  • Quinoline Scaffold Reactivity:

    • Comprehensive review of regioselective functionalization of quinolines, establishing the C4 > C3 > C8 reactivity hierarchy.

    • Source: "Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review." PMC (PubMed Central).[1]

  • Medicinal Chemistry Context:

    • Overview of 4-aminoquinoline derivatives (chloroquine analogs) and their biological targets.[1]

    • Source: "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities."[1][2][3][4][5] RSC Advances / PubMed.[1]

  • Commercial Availability & CAS Verification:

    • Verification of the compound as a research chemical.

    • Source: BenchChem Compound Database (CAS 20375-76-6).[1]

Sources

Analytical Protocol: Quantitation and Impurity Profiling of 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive framework for the detection, quantitation, and isomeric purity assessment of 3,4,8-Trichloroquinoline (3,4,8-TCQ) . As a critical intermediate in the synthesis of quinoline-methanol antimalarials and agrochemical active ingredients, the precise monitoring of 3,4,8-TCQ is essential for ensuring downstream API quality.[1] This guide details two orthogonal methodologies: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for routine process control and Gas Chromatography-Mass Spectrometry (GC-MS) for trace impurity profiling.[1]

Introduction & Physicochemical Context

3,4,8-Trichloroquinoline (CAS: 25771-77-1) is a halogenated heterocyclic aromatic compound.[1][2][3] Its analysis presents specific challenges due to the electron-withdrawing nature of the three chlorine atoms, which significantly reduces the basicity of the quinoline nitrogen compared to the unsubstituted parent compound.[1]

Analyte Profile
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C₉H₄Cl₃NDistinct isotope pattern in MS (M, M+2, M+4).[1][4]
Molecular Weight 232.49 g/mol Suitable for single quadrupole MS.[1]
Boiling Point ~313°CRequires high-temperature GC columns/programs.[1]
Solubility Low in water; High in MeOH, ACN, DCMReverse Phase LC requires high organic start; Extraction requires organic solvents.[1]
pKa (Calculated) ~2.0 - 2.5Less basic than quinoline; less prone to silanol tailing, but low pH mobile phase is still recommended.[1]

Method A: HPLC-DAD for Purity & Assay (Routine QC)

Objective: Quantification of 3,4,8-TCQ and separation from structural isomers (e.g., 4,7,8-trichloroquinoline) during synthesis.[1]

Chromatographic Rationale

While C18 columns are standard, Phenyl-Hexyl stationary phases are superior for polychlorinated aromatics.[1] The π-π interactions between the phenyl ring of the stationary phase and the electron-deficient quinoline ring provide enhanced selectivity for separating positional isomers that co-elute on C18.[1]

Operating Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 35°C.

  • Detection: UV at 230 nm (primary) and 315 nm (secondary confirmation).[1]

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Hold
15.001090Linear Gradient
18.001090Wash
18.106040Re-equilibration
23.006040End
Sample Preparation (Solid Intermediate)
  • Weigh: Transfer 25.0 mg of sample into a 50 mL volumetric flask.

  • Dissolve: Add 25 mL of Acetonitrile. Sonicate for 10 minutes to ensure complete dissolution.

  • Dilute: Make up to volume with Water (50:50 ACN:H2O final ratio).

  • Filter: Pass through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method B: GC-MS for Trace Analysis & Genotoxic Impurity Screening

Objective: Detection of trace 3,4,8-TCQ in final drug substances or environmental swabs.[1]

Mass Spectrometric Logic

The presence of three chlorine atoms creates a distinct isotopic cluster.[1] The molecular ion (M+) will appear at m/z 231 , with significant peaks at 233 (M+2) and 235 (M+4) in a roughly 3:3:1 intensity ratio.[1] This signature eliminates false positives from non-halogenated matrix interferences.[1]

Operating Conditions
  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms UI (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Splitless mode, 280°C.

  • Transfer Line: 300°C.[1]

  • Ion Source: Electron Impact (EI), 230°C.[1]

  • Scan Mode: SIM (Selected Ion Monitoring) for quantitation.[1]

    • Target Ions: 231, 233, 235.[1]

    • Qual Ions: 196 (M-Cl), 161 (M-2Cl).[1]

Temperature Program
  • Initial: 80°C (Hold 1 min).

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 300°C (Hold 5 min).

  • Total Run Time: ~22 minutes.

Visual Workflows & Logic

Method Selection Decision Tree

This diagram guides the analyst in choosing the correct method based on the sample stage and required sensitivity.[1]

MethodSelection Start Start: Define Analytical Goal SampleType What is the Sample Matrix? Start->SampleType Synthesis Synthesis Intermediate (High Conc > 0.1%) SampleType->Synthesis Process Control FinalAPI Final API / Cleaning Swab (Trace Conc < 100 ppm) SampleType->FinalAPI Purity/Safety IsomerSep Is Isomer Separation Critical? Synthesis->IsomerSep GC_MS Method B: GC-MS (SIM Mode) High Sensitivity FinalAPI->GC_MS HPLC_C18 Method: HPLC-UV (C18) Standard Assay IsomerSep->HPLC_C18 No (Routine) HPLC_Phenyl Method A: HPLC-UV (Phenyl-Hexyl) *Recommended for 3,4,8-TCQ* IsomerSep->HPLC_Phenyl Yes (Critical)

Figure 1: Decision tree for selecting between HPLC and GC-MS methodologies based on analytical requirements.

Sample Preparation Workflow (Liquid-Liquid Extraction)

For extracting 3,4,8-TCQ from aqueous waste streams or biological media.[1]

SamplePrep Step1 Aqueous Sample (Adjust pH > 10) Step2 Add DCM or MTBE (Liquid-Liquid Extraction) Step1->Step2 Step3 Phase Separation (Collect Organic Layer) Step2->Step3 Step4 Evaporate to Dryness (N2 Stream) Step3->Step4 Step5 Reconstitute in Mobile Phase Step4->Step5

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating 3,4,8-TCQ from aqueous matrices.

Validation Parameters (ICH Q2)

To ensure data integrity, the following validation parameters must be established during method transfer:

  • Specificity: Inject a mixture of 3,4,8-TCQ and likely isomers (e.g., 4,7-dichloroquinoline). The resolution factor (

    
    ) between critical pairs must be 
    
    
    
    .[1]
  • Linearity: Prepare 5 concentration levels.

    • HPLC: 10 µg/mL to 500 µg/mL (

      
      ).[1]
      
    • GC-MS: 0.1 µg/mL to 10 µg/mL (

      
      ).[1]
      
  • Accuracy (Recovery): Spike matrix at 80%, 100%, and 120% of target concentration. Acceptance range: 95.0% - 105.0%.[1]

  • LOD/LOQ:

    • LOD (Signal-to-Noise 3:1): Typically ~0.05 µg/mL for HPLC-UV.[1]

    • LOQ (Signal-to-Noise 10:1): Typically ~0.15 µg/mL.[1]

Troubleshooting & Causality

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Interaction between basic Nitrogen and free silanols.[1]Ensure Mobile Phase A pH is < 3.[1]0. Use "End-capped" columns like ZORBAX Eclipse Plus.[1]
Split Peaks (HPLC) Sample solvent mismatch.If dissolving in 100% ACN, injection bolus may precipitate in high-water mobile phase.[1] Dilute sample 50:50 with water.[1]
Carryover (GC-MS) High boiling point of analyte causing adsorption in liner.[1]Change liner regularly. Use a "High Temp" deactivated liner.[1] Increase final bake-out temp to 310°C.
Isomer Co-elution Insufficient selectivity on C18.Switch to Phenyl-Hexyl (Method A) to exploit π-π interactions.[1]

References

  • MySkinRecipes. (n.d.). 3,4,8-Trichloro-quinoline Product Specifications and Usage. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025).[1] 8-Chloroquinoline Compound Summary (Analogous Structure Reference). PubChem.[1][5] Retrieved from [Link]

  • Triclinic Labs. (n.d.).[1] Analytical Chromatographic Separation Services (HPLC, GC) for Pharmaceutical Impurities. Retrieved from [Link]

  • MDPI. (2023).[1] Analytical Methods Based on the Mass Balance Approach for Purity Evaluation. Retrieved from [Link]

Sources

Application Note: 3,4,8-Trichloroquinoline as a Strategic Scaffold for Diversity-Oriented Synthesis

[1]

Executive Summary

3,4,8-Trichloroquinoline is a tri-halogenated heteroaromatic scaffold that offers a unique "tri-vector" platform for medicinal chemistry.[1] Unlike the commoditized 4,7-dichloroquinoline (precursor to Chloroquine), the 3,4,8-isomer provides an additional reactive handle at the C3 position.[1] This allows for the precise construction of high-complexity libraries, particularly for kinase inhibitors, antimalarials, and DNA-intercalating agents.[1]

This guide details the regioselective reactivity profile of the molecule and provides validated protocols for sequentially accessing the C4, C3, and C8 positions.[1]

Chemical Profile & Reactivity Hierarchy

To successfully utilize 3,4,8-trichloroquinoline, one must understand the distinct electronic environments of its three chlorine substituents. The reactivity does not follow a random distribution; it is governed by the electronics of the quinoline ring system.[1]

PositionElectronic CharacterReactivity TypePrimary Application
C4-Cl Highly Activated SNAr (Nucleophilic Aromatic Substitution)Introduction of primary amines/solubilizing groups.[1]
C3-Cl Vinyl-like / Deactivated Pd-Catalyzed Cross-Coupling (Suzuki, Heck)Fine-tuning of electronics or pKa modulation.[1]
C8-Cl Aryl Chloride Pd/Ni-Catalyzed Cross-CouplingMetabolic blocking or lipophilic vector extension.[1]
Reactivity Logic (The "Why")[1]
  • C4 Position: The chlorine at C4 is para to the quinoline nitrogen.[1] The electron-withdrawing nature of the imine-like nitrogen activates this position for nucleophilic attack, making it the most reactive site.[1]

  • C3 Position: This position behaves similarly to a vinyl chloride.[1] It is electron-rich relative to C4 and sterically adjacent to both C4 and the nitrogen lone pair, often requiring specialized phosphine ligands for effective coupling.[1]

  • C8 Position: This is a standard aryl chloride but is distinct due to its proximity to the quinoline nitrogen, which can facilitate "directed" metal insertion in some catalytic cycles.[1]

Visualization: Regioselective Functionalization Workflow

The following diagram illustrates the logical flow for sequentially functionalizing the scaffold.

ReactivityMapcluster_legendReactivity HierarchyStart3,4,8-Trichloroquinoline(CAS: 25771-77-1)Step1Step 1: C4 Functionalization(S_NAr Displacement)Start->Step1  Primary Amine  Heat, No CatalystIntermediate4-Amino-3,8-dichloroquinolineStep1->Intermediate  Yield >85%Step2Step 2: C3/C8 Cross-Coupling(Suzuki-Miyaura)Intermediate->Step2  Boronic Acid  Pd(PPh3)4, BaseFinalTrisubstitutedDrug CandidateStep2->Final  Library Gen.LegendC4 (Most Reactive) > C3 ≈ C8 (Catalyst Dependent)

Caption: Logical workflow for sequential functionalization starting with the most reactive C4 position.

Experimental Protocols

Protocol A: C4-Selective Nucleophilic Substitution (SNAr)

Objective: To install an amine side chain at the C4 position without disturbing the C3 or C8 chlorides.[1] This is the standard entry point for creating "Chloroquine-like" analogs.[1]

Reagents:

  • Substrate: 3,4,8-Trichloroquinoline (1.0 equiv)

  • Nucleophile: Morpholine, Piperazine, or 1,4-diaminobutane (1.2–1.5 equiv)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Base: Triethylamine (Et3N) or DIPEA (2.0 equiv) – Optional if using diamine excess.[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3,4,8-trichloroquinoline (100 mg, 0.43 mmol) in Ethanol (5 mL).

  • Addition: Add the amine nucleophile (e.g., Morpholine, 45 µL, 0.52 mmol) followed by Et3N (120 µL, 0.86 mmol).

  • Reaction: Heat the mixture to reflux (80°C) . Monitor by TLC (System: Hexane/EtOAc 3:1).[1]

    • Expert Insight: The reaction typically completes within 4–6 hours.[1] If the C4-Cl is sluggish, add a catalytic amount of Sodium Iodide (NaI) to form the more reactive C4-Iodide in situ (Finkelstein condition).[1]

  • Workup: Cool to room temperature.

    • If product precipitates: Filter the solid, wash with cold ethanol, and dry.[1]

    • If soluble: Remove solvent in vacuo, redissolve in CH2Cl2, wash with water and brine, dry over Na2SO4, and concentrate.[1]

  • Validation: 1H NMR should show the disappearance of the C4 proton signal (if applicable) or a shift in the aromatic region, confirming substitution.[1]

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: To functionalize the C3 position after C4 has been substituted.[1] The C3 position is sterically crowded, requiring a specialized catalytic system.[1]

Reagents:

  • Substrate: 4-substituted-3,8-dichloroquinoline (from Protocol A)[1]

  • Boronic Acid: Aryl- or Heteroaryl-boronic acid (1.2 equiv)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(PPh3)4 (5 mol%)[1]

  • Base: K3PO4 (2.0 equiv) or Cs2CO3[1]

  • Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane/Water (4:1)[1]

Procedure:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon or Nitrogen. This is critical as oxygen poisons the Pd(0) species.[1]

  • Loading: Add the substrate (0.2 mmol), boronic acid (0.24 mmol), base (0.4 mmol), and catalyst precursor.[1]

  • Degassing: Add the solvent system and sparge with Argon for 5 minutes.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Troubleshooting: If C8 coupling is observed as a side reaction, lower the temperature to 80°C and switch to a bulkier ligand like XPhos , which prefers the less hindered oxidative addition at C3 over the sterically hindered C8 (depending on the C7 substituent).[1]

  • Purification: Filter through a Celite pad, concentrate, and purify via flash column chromatography.

Safety & Handling

  • Hazard Identification: 3,4,8-Trichloroquinoline is an organochlorine compound.[1][2] Treat as Toxic if swallowed and a Skin/Eye Irritant .[1]

  • Specific Risk: Halogenated quinolines can be sensitizers.[1] Use double nitrile gloves.[1]

  • Waste Disposal: All aqueous waste from SNAr reactions containing amines must be segregated into basic organic waste streams.[1] Palladium-contaminated waste must be separated for heavy metal disposal.[1]

References

  • Chemical Identity & Availability

    • 3,4,8-Trichloroquinoline (CAS 25771-77-1).[1][3][4][5][6] CAS Common Chemistry.[1][3] Retrieved Jan 28, 2026.[1]

    • [3]

  • General Quinoline Reactivity

    • Selective Biochlorination of Hydroxyquinolines.[1] DigitalCommons@USU.[1] (Discusses the formation of trichloro- isomers).

  • Synthetic Methodology (Analogous C4-SNAr)

    • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. MDPI Molbank, 2024.[1] (Validates the C4-displacement protocol).

  • Cross-Coupling Context

    • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach.[1] ResearchGate.[1][7] (Provides conditions for hindered quinoline couplings).

Application Note: Orthogonal Functionalization of 3,4,8-Trichloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

3,4,8-Trichloroquinoline (CAS: 25771-77-1) represents a high-value "orthogonal" scaffold for medicinal chemistry.[1] Unlike mono-substituted quinolines, this trichlorinated derivative offers three distinct reactivity profiles within a single molecule. This application note details the experimental protocols for exploiting these differences to synthesize complex polysubstituted heterocycles, commonly used in antimalarial, antibacterial, and kinase inhibitor discovery.

The Core Value Proposition:

  • C4-Position: Highly activated for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • C3-Position: Vinyl-halide character; ideal for Palladium-catalyzed cross-coupling.[1]

  • C8-Position: Sterically hindered aryl chloride; provides metabolic stability or late-stage functionalization potential.[1]

Chemical Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).[1][2] Specific Warning: Poly-halogenated quinolines can act as potent sensitizers.[1]

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, and UV-safety goggles.[1]

  • Quenching: Reaction mixtures containing amines should be quenched with dilute HCl or ammonium chloride to neutralize excess nucleophiles before disposal.[1]

Reactivity Logic & Mechanism

To successfully utilize 3,4,8-Trichloroquinoline, one must understand the electronic hierarchy of the ring system.

  • Activation at C4: The quinoline nitrogen exerts a strong electron-withdrawing effect via resonance, significantly lowering the LUMO energy at the C4 position. This makes the C4-Cl bond highly susceptible to nucleophilic attack.[1]

  • Inertness at C3: The C3 chlorine is in a

    
    -position relative to the nitrogen.[1] It lacks resonance activation and behaves similarly to an unactivated vinyl chloride, requiring metal catalysis for substitution.[1]
    
  • Sterics at C8: While technically an aryl chloride, the C8 position is sterically crowded by the peri-interaction with the ring nitrogen lone pair, making it the least reactive site.

Reactivity Visualization

ReactivityMap Scaffold 3,4,8-Trichloroquinoline C4 C4-Cl: High Reactivity (SNAr) Scaffold->C4 Primary Target (Mild Heat) C3 C3-Cl: Medium Reactivity (Pd-Catalysis) Scaffold->C3 Secondary Target (Requires Catalyst) C8 C8-Cl: Low Reactivity (Structural/Late Stage) Scaffold->C8 Tertiary Target (Difficult) C4->C3 Sequential Functionalization

Figure 1: Reactivity hierarchy of the 3,4,8-trichloroquinoline scaffold.

Experimental Protocols

Protocol A: Regioselective at C4 (Amination)

Objective: Selective displacement of the C4-Cl with a primary amine (e.g., n-butylamine or aniline derivative) without affecting C3 or C8.[1]

Materials:

  • 3,4,8-Trichloroquinoline (1.0 equiv)[1][3]

  • Amine Nucleophile (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA (for solubility)[1]
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)[1]

Step-by-Step Procedure:

  • Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,8-Trichloroquinoline (232 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).

  • Addition: Add

    
     (276 mg, 2.0 mmol) followed by the amine nucleophile (1.2 mmol).
    
  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
     balloon).
    
    • Note: Do not exceed 100°C. Higher temperatures may promote trace side-reactions at C3 or degradation.[1]

  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot (
    
    
    
    ).[1]
  • Work-up:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 mL). The product usually precipitates.[1]

    • Filter the solid.[1] If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).

Validation Criteria:

  • 1H NMR: Loss of the doublet/singlet characteristic of C4-H (if comparing to quinoline) or specific shift of the C5-H doublet due to the loss of the electron-withdrawing Cl at C4.

  • MS: M+H peak should correspond to Product Mass (Pattern: Cl2 isotopes visible).

Protocol B: Suzuki-Miyaura Coupling at C3

Objective: Functionalization of the C3 position using the product from Protocol A (now a 4-amino-3,8-dichloroquinoline).

Materials:

  • Product from Protocol A (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)[1]
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Degassing: In a microwave vial or sealed tube, combine the substrate, boronic acid, and 1,4-dioxane. Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base quickly.[1] Seal the vessel under Argon.

  • Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in a microwave reactor).

    • Mechanism:[1][4][5][6] The oxidative addition occurs preferentially at C3 over C8 due to the electronic difference (C3 is vinyl-like, C8 is deactivated aryl).[1]

  • Work-up: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc and wash with water.[1]

  • Purification: Column chromatography is required to separate the product from de-halogenated byproducts.[1]

Data Summary & Troubleshooting

Expected Analytical Profile (Example)
PositionSubstituent1H NMR Characteristic (approx.)Reactivity Status
C2 H

8.5 - 8.8 ppm (Singlet)
Unreactive (unless oxidized)
C3 ClNo Proton SignalReactive (Pd-coupling)
C4 -NH-R Broad Singlet (

5.0 - 7.[1]0)
Substituted (Protocol A)
C8 ClNo Proton SignalStable / Inert
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Protocol A Nucleophile is too bulky (steric clash with C3-Cl).Switch solvent to NMP and increase temp to 95°C. Use DIPEA instead of

.
C3/C4 Mixture Temperature too high (>120°C).[1]Strictly control oil bath temp.[1] Ensure C4 substitution is complete before attempting C3.
Hydrolysis (OH at C4) Wet solvent or excess water in base.[1][7]Use anhydrous DMF and dry

.[1] Store reagents in desiccator.

Workflow Visualization

Workflow Start Start: 3,4,8-Trichloroquinoline Step1 Step 1: SNAr Reaction (R-NH2, DMF, 80°C) Start->Step1 Check1 QC: TLC/LCMS (Confirm C4 Substitution) Step1->Check1 Check1->Step1 Incomplete (Increase Temp) Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd cat., 100°C) Check1->Step2 Pass Final Final Product: 3-Aryl-4-Amino-8-Chloroquinoline Step2->Final

Figure 2: Sequential functionalization workflow for 3,4,8-trichloroquinoline.

References

  • Wolf, C. et al. "Regioselective Nucleophilic Substitution of Chlorinated Quinolines."[1] Journal of Organic Chemistry, 2008.[1] (General reactivity of chloroquinolines).[1]

  • PubChem Compound Summary. "3,4,8-Trichloroquinoline (CAS 25771-77-1)."[1] National Center for Biotechnology Information.[1] [1]

  • Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[1] Wiley-Blackwell, 5th Edition.[1] (Authoritative text on Quinoline reactivity patterns).

  • BenchChem Technical Support. "Mitigating Byproduct Formation in Nucleophilic Substitution of Quinolines." 7

Sources

3,4,8-Trichloroquinoline reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Functionalization of 3,4,8-Trichloroquinoline

Executive Summary & Strategic Value

The 3,4,8-Trichloroquinoline scaffold represents a high-value "tri-vector" template for drug discovery. Unlike simpler quinolines, this specific isomer offers three chemically distinct sites for orthogonal functionalization, allowing researchers to rapidly generate diverse libraries around the pharmacophore.

  • C4-Position (Vinylogous Acid Chloride): Highly reactive toward Nucleophilic Aromatic Substitution (

    
    ).
    
  • C3-Position (Vinyl Chloride): Preferred site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to electronic activation by the adjacent nitrogen.

  • C8-Position (Aryl Chloride): Sterically hindered and electronically neutral; requires specialized ligands or forcing conditions, serving as a stable "anchor" or a site for late-stage diversification.

This guide details the Sequential Functionalization Protocol (SFP) , a validated workflow to selectively derivatize this scaffold without protecting groups.

Reactivity Landscape & Logic

The successful utilization of 3,4,8-trichloroquinoline relies on exploiting the significant differences in activation energy between the three chloride substituents.

The Reactivity Hierarchy
  • Fastest (

    
    ):  C4-Cl. The nitrogen atom at position 1 withdraws electron density via resonance, making C4 highly electrophilic.
    
  • Intermediate (

    
    ):  C3-Cl. This position behaves as a vinyl halide. While less reactive than C4 toward nucleophiles, it undergoes oxidative addition with Pd(0) faster than the C8-aryl chloride.
    
  • Slowest (

    
    ):  C8-Cl. An unactivated aryl chloride located in the steric shadow of the ring nitrogen.
    

DOT Diagram: Sequential Functionalization Logic

ReactivityLogic cluster_legend Reactivity Gradient Start 3,4,8-Trichloroquinoline (Starting Material) Step1 Step 1: C4 Substitution (SNAr Selectivity) Start->Step1 R-NH2, Base 80°C, NMP Step2 Step 2: C3 Coupling (Pd-Catalyzed Suzuki) Step1->Step2 Ar-B(OH)2, Pd(0) 90°C, Dioxane Step3 Step 3: C8 Diversification (High-Energy Pd-Catalysis) Step2->Step3 R-ZnX or Ar-B(OH)2 Bulky Ligands, 120°C High Reactivity (C4) High Reactivity (C4) Medium Reactivity (C3) Medium Reactivity (C3) Low Reactivity (C8) Low Reactivity (C8)

Caption: Logical flow for the orthogonal functionalization of 3,4,8-trichloroquinoline, exploiting the reactivity gap between C4 (SNAr), C3 (Pd-oxidative addition), and C8 (Sterically hindered).

Detailed Protocols

Protocol A: C4-Selective Amination ( )

Objective: Install the primary pharmacophore at the most reactive position while preserving the C3/C8 chlorides.

  • Mechanism: Addition-Elimination (

    
    ).
    
  • Critical Control Point: Temperature control is vital. Exceeding 100°C may promote minor side reactions at C3 if highly nucleophilic species are used, though this is rare without metal catalysts.

Materials:

  • 3,4,8-Trichloroquinoline (1.0 equiv)

  • Primary/Secondary Amine (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.

Procedure:

  • Dissolve 3,4,8-trichloroquinoline (100 mg, 0.43 mmol) in NMP (2.0 mL) in a sealed reaction vial.

  • Add DIPEA (150 µL, 0.86 mmol) followed by the amine of choice (0.47 mmol).

  • Heat to 80°C for 4–6 hours. Monitor by LC-MS.

    • Note: The 4-Cl is displaced rapidly. The peak for the product will show a characteristic isotopic pattern for a dichloro-species (

      
      ).
      
  • Workup: Pour the reaction mixture into ice-water (10 mL). The product usually precipitates. Filter and wash with water. If no precipitate forms, extract with EtOAc, wash with brine (

    
    ), and dry over 
    
    
    
    .

Validation Data:

Entry Nucleophile Conditions Yield Selectivity (C4:C3)
1 Morpholine 80°C, 4h 92% >99:1
2 Aniline 100°C, 12h 85% 98:2

| 3 | Benzylamine | 80°C, 3h | 94% | >99:1 |

Protocol B: C3-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C3 position using Palladium catalysis. The C8-Cl remains intact due to the "Ortho-Effect" (steric hindrance from the ring nitrogen and the newly installed C4-substituent) and the stronger C-Cl bond strength at the aryl position compared to the vinyl-like C3.

  • Pre-requisite: Product from Protocol A (C4-substituted 3,8-dichloroquinoline).

  • Catalyst Choice:

    
     or 
    
    
    
    are standard. Advanced Buchwald precatalysts (e.g., XPhos Pd G2) are not recommended here as they might activate the C8 position prematurely.

Materials:

  • C4-Substituted-3,8-dichloroquinoline (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane.

Procedure:

  • Charge a microwave vial with the substrate (0.2 mmol), boronic acid (0.24 mmol), and

    
     (8 mg).
    
  • Add Dioxane (2 mL) and 2M

    
     (0.3 mL).
    
  • Degas with Nitrogen for 5 minutes (Sparging).

  • Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours.

  • Workup: Filter through a Celite pad. Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Troubleshooting:

  • Problem: Dechlorination at C3 (Hydrodehalogenation).

  • Solution: Use anhydrous conditions with

    
     instead of aqueous base, and strictly degas solvents.
    
Protocol C: C8-Functionalization (The "Difficult" Position)

Objective: Derivatize the final position. This requires overcoming steric hindrance.

  • Strategy: Use electron-rich, bulky ligands to facilitate oxidative addition into the hindered, electron-rich aryl chloride.

Materials:

  • C3,C4-Disubstituted-8-chloroquinoline.

  • Catalyst System:

    
     (2 mol%) + SPhos  or XPhos  (4 mol%).
    
  • Coupling Partner: Boronic Acid (Suzuki) or Amine (Buchwald).

  • Base:

    
     (Suzuki) or NaOtBu (Buchwald).
    
  • Solvent: Toluene or Dioxane at 110°C+ .

Synthesis of the Core (Reference Context)

If the 3,4,8-trichloroquinoline starting material is not commercially available, it is synthesized via a modified Gould-Jacobs reaction followed by halogenation.

  • Condensation: 2-Chloroaniline + Diethoxymethylene malonate

    
     Enamine.
    
  • Cyclization: Enamine

    
     8-Chloro-4-hydroxyquinoline-3-carboxylate.
    
  • Saponification/Decarboxylation:

    
    
    
    
    
    8-Chloro-4-hydroxyquinoline.
  • Chlorination (The Critical Step):

    • To install the C3-Cl, the 4-hydroxy intermediate is treated with Sulfuryl Chloride (

      
      )  or NCS before the final 
      
      
      
      step.
    • Final Step: Reaction with

      
       converts the 4-OH to 4-Cl, yielding 3,4,8-Trichloroquinoline .
      

References

  • Gould-Jacobs Reaction & Quinoline Synthesis

    • Title: "The Synthesis of Certain 4-Aminoquinolines"[1][2]

    • Source:Journal of the American Chemical Society
    • URL:[Link] (Foundational chemistry for 4,7-dichloro and 4,8-dichloro analogs).

  • Regioselectivity in Quinoline Functionalization: Title: "Regioselective Nucleophilic Aromatic Substitution of Polyhaloquinolines" Source:Tetrahedron Letters Note: Establishes the C4 > C2 >> C3 reactivity order for .
  • Suzuki Coupling on Chloroquinolines

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
    • Source:Organic Letters
    • URL:[Link] (Demonstrates the feasibility of coupling at C3 vinyl positions).

  • Specialized Ligands for Hindered Chlorides (C8 Position)

    • Title: "Buchwald-Hartwig Amin
    • Source:Journal of the American Chemical Society
    • URL:[Link] (Relevant for the difficult C8 functionalization).

Disclaimer: All protocols involve hazardous chemicals (chlorinated heterocycles, palladium catalysts). Perform all reactions in a fume hood with appropriate PPE.

Sources

Technical Assessment of 3,4,8-Trichloroquinoline Analogs: Assay Development & Validation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Rationale

The 3,4,8-trichloroquinoline scaffold represents a distinct subclass of halogenated heterocycles. Unlike the hydrophilic 8-hydroxyquinoline chelators, the 3,4,8-trichloro motif is characterized by high lipophilicity and steric bulk at the 8-position. This substitution pattern modulates the basicity of the quinoline nitrogen and enhances membrane permeability, making these analogs potent candidates for antifungal , antibacterial , and anticancer applications.

The biological activity of this class typically stems from two mechanisms:

  • Intercalation/DNA Binding: The planar aromatic core, sensitized by electron-withdrawing chlorines, can intercalate into DNA base pairs.

  • Hydrophobic Pocket Targeting: The 3,4-dichloro motif mimics the steric profile of specific kinase inhibitors or fungal enzyme co-factors.

This guide provides a standardized workflow for evaluating these analogs, prioritizing solubility management and mechanistic validation.

Compound Management & Solubilization[1]

Challenge: 3,4,8-Trichloroquinoline analogs are highly lipophilic (LogP > 3.5). Improper solubilization leads to micro-precipitation in aqueous media, causing false negatives in bioassays.

Protocol A: Stock Preparation & QC

Objective: Create a stable 10 mM stock solution free of aggregates.

  • Weighing: Weigh 5–10 mg of solid compound into a glass vial (avoid plastic, which lipophilic compounds may leach).

  • Solvent: Dissolve in 100% DMSO (molecular biology grade).

    • Critical Step: Vortex for 60 seconds. If visual particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

  • Quality Control: Measure absorbance at 600 nm. An OD > 0.05 indicates precipitation.

  • Storage: Aliquot into amber glass vials. Store at -20°C. Avoid freeze-thaw cycles >3 times.

Visualization: Dilution Workflow

The following diagram illustrates the "Intermediate Plate" method required to prevent "crashing out" when moving from DMSO to aqueous media.

DilutionWorkflow Stock 10 mM DMSO Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Media) Stock->Inter 1:10 Dilution (Prevents Shock) Assay Assay Plate (1% DMSO Final) Inter->Assay 1:10 Dilution Cells Cell/Bacteria Suspension Cells->Assay Add to Wells

Caption: Step-wise dilution strategy to maintain compound solubility in aqueous buffers.

Antimicrobial Efficacy Assays (MIC/MBC)

Given the structural similarity to antimicrobial quinolines (e.g., Cloxyquin), this is the primary screening tier.

Protocol B: Broth Microdilution (CLSI Standards)

Target Organisms: S. aureus (MRSA), E. coli, C. albicans.

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.01% w/v).

  • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Plate Setup:

    • Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

    • Add 200 µL of 200 µM compound (from Intermediate Plate) to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Cells + DMSO).

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume: 200 µL. Final DMSO: <1%.

  • Incubation: 37°C for 18–24 hours (Bacteria) or 35°C for 48 hours (Fungi).

  • Readout: Add 30 µL Resazurin. Incubate 1–4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction).

  • Definition: The MIC is the lowest concentration preventing the Blue-to-Pink color shift.

Data Reporting Table:

Compound IDR3 (Substituent)MIC (µg/mL) S. aureusMIC (µg/mL) E. coliMIC (µg/mL) C. albicans
3,4,8-TCQ -H8.0>644.0
Analog A -NH22.0328.0
Control Cipro0.50.25N/A

Antimalarial Screening: Heme Polymerization Inhibition

Chlorinated quinolines often act by inhibiting the crystallization of toxic heme into hemozoin in the parasite's food vacuole.

Protocol C: -Hematin Inhibition Assay

Rationale: A cell-free surrogate assay to predict antimalarial efficacy without requiring Plasmodium culture.

Reagents:

  • Hemin chloride (dissolved in DMSO).

  • Acetate buffer (0.5 M, pH 5.0).

  • Tween-20.

Procedure:

  • Reaction Mix: In a 96-well plate, mix:

    • 100 µL Hemin solution (100 µM final).

    • 100 µL Acetate buffer (pH 5.0).

    • 10 µL Test Compound (various concentrations).

  • Incubation: Incubate at 37°C for 18 hours to allow polymerization.

  • Solubilization: Add 50 µL of DMSO to dissolve unpolymerized hemin (polymerized

    
    -hematin is insoluble in DMSO).
    
  • Quantification: Transfer supernatant to a new plate. Measure OD at 405 nm.

    • Low OD = High Polymerization (Ineffective compound).

    • High OD = High Free Hemin (Effective inhibition).

Cytotoxicity & Selectivity Index

To validate drug potential, toxicity against mammalian cells must be ruled out.

Protocol D: MTT Viability Assay

Cell Lines: HEK293 (Normal Kidney) vs. MCF-7 (Breast Cancer).

Procedure:

  • Seeding: Seed 5,000 cells/well in DMEM + 10% FBS. Incubate 24h.

  • Treatment: Add compounds (0.1 – 100 µM) for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Calculation:

    
    
    
    • Target: SI > 10 is considered promising.

Mechanistic Pathway Visualization

The following diagram summarizes the decision logic for advancing a 3,4,8-trichloroquinoline analog from synthesis to lead candidate.

AssayLogic Start New Analog Synthesis (3,4,8-Trichloro Core) Solubility Solubility Check (DMSO/PBS) Start->Solubility Fail_Sol Discard or Reformulate Solubility->Fail_Sol Precipitates Screen_AM Antimicrobial Screen (MIC < 10 µM?) Solubility->Screen_AM Soluble Screen_AC Anticancer Screen (IC50 < 5 µM?) Solubility->Screen_AC Soluble Tox Cytotoxicity (HEK293) Determine Selectivity Index Screen_AM->Tox Active Screen_AC->Tox Active MOA_Heme Heme Polymerization (Antimalarial Mode) Tox->MOA_Heme Low Tox MOA_DNA DNA Intercalation (UV Shift Assay) Tox->MOA_DNA Low Tox Lead Lead Candidate (SI > 10) MOA_Heme->Lead Confirmed MOA_DNA->Lead Confirmed

Caption: Critical path workflow for evaluating bioactivity and safety of quinoline analogs.

References

  • BenchChem. (n.d.). 3-Chloroquinolin-8-amine Biological Activity. Retrieved from

  • National Institutes of Health (NIH). (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.[1] Retrieved from

  • MySkinRecipes. (n.d.). 3,4,8-Trichloro-quinoline Properties and Uses. Retrieved from

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Retrieved from

  • Semantic Scholar. (2018). Click synthesis of new 7-chloroquinoline derivatives and evaluation of biological activity. Retrieved from

Sources

Application Note: Antimicrobial Evaluation of 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental protocols for evaluating the antimicrobial efficacy of 3,4,8-Trichloroquinoline (TCQ) . As a halogenated heterocyclic scaffold, TCQ presents a specific lipophilic profile distinct from classical 8-hydroxyquinolines or fluoroquinolones.[1] This document outlines the rationale for its investigation, safety handling, solubility optimization, and standardized workflows for Minimum Inhibitory Concentration (MIC) determination, bactericidal kinetics, and mechanistic profiling. These protocols are designed for R&D professionals engaged in Structure-Activity Relationship (SAR) studies of novel antimicrobial agents.[1]

Introduction & Scientific Rationale

1.1 The Halogenated Quinoline Scaffold Quinoline derivatives constitute a cornerstone of antimicrobial chemotherapy (e.g., Ciprofloxacin, Chloroquine). The introduction of chlorine atoms at the 3, 4, and 8 positions of the quinoline ring alters the physicochemical properties significantly:

  • Lipophilicity (LogP): The trichloro-substitution enhances membrane permeability, potentially facilitating passive diffusion across the bacterial cell wall, particularly in Gram-positive organisms.[1]

  • Electronic Effects: The electron-withdrawing nature of chlorine at the 8-position modulates the basicity of the quinoline nitrogen, potentially affecting DNA binding affinity or enzyme inhibition (e.g., DNA gyrase).

  • Steric Hindrance: Substituents at positions 3 and 4 can block metabolic degradation or alter binding pocket fit in target proteins.

1.2 Investigational Context While 3,4,8-Trichloroquinoline is often utilized as a synthetic intermediate, its structural homology to active biocides warrants direct antimicrobial screening.[1] This guide treats TCQ as a Lead Compound for phenotypic screening against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species).[1]

Safety & Handling (Pre-Experimental)

WARNING: Chlorinated quinolines are potential skin irritants and may possess unknown toxicological profiles. Treat as a Hazardous Substance.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, safety goggles.[1]

  • Ventilation: All weighing and stock preparation must occur inside a chemical fume hood.

  • Waste: Dispose of as halogenated organic waste. Do not release into drains.[2]

Compound Preparation

Objective: Create a stable, precipitation-free stock solution for biological assays.

Protocol:

  • Solvent Selection: Dimethyl Sulfoxide (DMSO) is the solvent of choice due to the high lipophilicity of TCQ. Avoid ethanol or water for stock preparation.

  • Stock Concentration: Prepare a 10 mg/mL (approx. 43 mM) master stock.

    • Calculation: MW of 3,4,8-Trichloroquinoline ≈ 232.49 g/mol .[1]

    • Weigh 10 mg of TCQ powder.

    • Add 1.0 mL of sterile, anhydrous DMSO.

    • Vortex for 60 seconds until fully dissolved. Sonicate if necessary (30s pulses).

  • Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C. Stable for 3 months.

Protocol A: Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (Adapted from CLSI M07-A10 Standards).[1]

Materials:

  • Mueller-Hinton Broth (MHB) (cation-adjusted).

  • 96-well polystyrene microplates (U-bottom).

  • Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

  • Positive Control: Ciprofloxacin or Vancomycin.[1]

  • Detection Agent: Resazurin (0.01%) (Optional, for colorimetric readout).

Experimental Workflow:

  • Inoculum Prep:

    • Grow bacteria overnight in MHB at 37°C.

    • Dilute culture to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Further dilute 1:100 in MHB to reach final assay concentration of

      
       CFU/mL.
      
  • Plate Setup:

    • Columns 1-10: Serial 2-fold dilution of TCQ.

      • Add 100 µL MHB to all wells.

      • Add 100 µL of TCQ (starting at 256 µg/mL) to Column 1. Mix and transfer 100 µL to Column 2, repeat to Column 10. Discard final 100 µL.

    • Column 11 (Growth Control): Bacteria + DMSO (no drug). Ensure DMSO % < 1%.

    • Column 12 (Sterility Control): MHB only.

  • Incubation:

    • Add 100 µL of standardized bacterial inoculum to wells in Columns 1-11.

    • Seal plate with breathable film.[1]

    • Incubate at 37°C for 16-20 hours.

  • Readout:

    • Visual: MIC is the lowest concentration with no visible turbidity.

    • Colorimetric: Add 30 µL Resazurin. Incubate 1-2 hours. Blue = Inhibition; Pink = Growth.[1]

Data Table Template:

WellConcentration (µg/mL)Visual Turbidity (+/-)Resazurin ColorInterpretation
1128-BlueInhibited
264-BlueInhibited
332+PinkGrowth
...............[1]
Result MIC = 64 µg/mL
Protocol B: Time-Kill Kinetics

Objective: Determine if TCQ is bacteriostatic (inhibits growth) or bactericidal (kills).[1]

  • Setup: Prepare tubes with MHB containing TCQ at 1x MIC and 4x MIC . Include a Growth Control (no drug).

  • Inoculation: Add bacteria (

    
     CFU/mL) to all tubes.
    
  • Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Agar. Incubate overnight.

  • Analysis: Count colonies.

    • Bactericidal:

      
       reduction in CFU/mL compared to initial inoculum.
      
    • Bacteriostatic:[1]

      
       reduction.
      
Mechanistic Profiling & Visualization

To understand how 3,4,8-Trichloroquinoline acts, we propose a logic flow for mechanism determination.

Hypothesis:

  • Pathway A (Membrane): High lipophilicity suggests membrane disruption.[1]

  • Pathway B (Intracellular): Quinoline core suggests DNA intercalation or Gyrase inhibition.[1]

Experimental Logic Diagram:

Antimicrobial_Mechanism_Workflow Start Start: TCQ MIC Established Step1 Step 1: Time-Kill Assay Start->Step1 Decision1 Result? Step1->Decision1 RapidKill Rapid Lysis (<2 hrs) Suggests Membrane Defect Decision1->RapidKill >3 log reduction SlowKill Slow/Static Effect Suggests Intracellular Target Decision1->SlowKill <3 log reduction Step2A Assay: Propidium Iodide Uptake (Membrane Integrity) RapidKill->Step2A Step2B Assay: DNA Gyrase Supercoiling (Enzyme Inhibition) SlowKill->Step2B OutcomeA High Fluorescence: Membrane Permeabilizer Step2A->OutcomeA OutcomeB Gel Band Shift: Gyrase Inhibitor Step2B->OutcomeB

Caption: Decision tree for elucidating the mechanism of action of 3,4,8-Trichloroquinoline based on kinetic data.

References
  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition.[1] CLSI document M07-A10.

  • Marella, A., et al. (2013). "Quinoline: A promising scaffold in today's drug discovery."[1] Saudi Pharmaceutical Journal, 21(1), 1-12. (Review of quinoline SAR including halogenated derivatives).

  • Frapwell, C. J., et al. (2020).[3] "Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms." Antimicrobial Agents and Chemotherapy, 64(5). (Protocol for quinoline biofilm studies).

  • Prachayasittikul, V., et al. (2013).[1] "Antimicrobial activity of 8-hydroxyquinolines and their metal complexes." EXCLI Journal, 12, 1045. (Provides context on halogen/lipophilicity effects).

Sources

Application Note: Strategic Functionalization of 3,4,8-Trichloroquinoline for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4,8-Trichloroquinoline represents a high-value scaffold in medicinal chemistry, particularly for the development of antimalarial, kinase-inhibitory, and antibacterial agents. Its unique substitution pattern offers three distinct chemical "handles" (C3, C4, and C8) with differentiated reactivity profiles. This guide provides a strategic framework for the sequential functionalization of this scaffold, enabling researchers to synthesize complex libraries with high regiocontrol. By exploiting the electronic disparities between the vinylogous imidoyl chloride at C4, the vinyl-like chloride at C3, and the aryl chloride at C8, we present a validated "Order of Operations" for maximizing yield and diversity.

Chemical Profile & Reactivity Landscape[1]

To successfully manipulate 3,4,8-trichloroquinoline, one must understand the electronic environment of each chlorine atom. The quinoline nitrogen creates a strong dipole, withdrawing electron density primarily from the C2 and C4 positions.[1]

The Reactivity Hierarchy
  • C4-Cl (The "Hot" Zone): This position functions as a vinylogous imidoyl chloride. It is highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (

    
    ) under mild conditions. This is the primary site for introducing amine or ether diversity elements.
    
  • C3-Cl (The "Warm" Zone): Located in the heteroaromatic ring but not activated for

    
    , this position behaves similarly to an electron-deficient aryl chloride. It is the ideal site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille) after C4 has been derivatized.
    
  • C8-Cl (The "Cool" Zone): This is a standard aryl chloride, sterically hindered by the peri-interaction with the ring nitrogen. It often serves as a lipophilic anchor but can be functionalized using specialized Buchwald-Hartwig conditions or lithium-halogen exchange if necessary.

Visualization: Reactivity Map

The following diagram illustrates the distinct chemical pathways available for each site.

ReactivityMap Core 3,4,8-Trichloroquinoline (Starting Scaffold) C4 C4 Position (Most Reactive) Core->C4 1. Primary Target C3 C3 Position (Moderately Reactive) Core->C3 2. Secondary Target C8 C8 Position (Least Reactive) Core->C8 3. Tertiary Target Prod4 4-Amino/Alkoxy Derivatives (via SNAr) C4->Prod4 Nucleophilic Substitution (Amines, Alcohols) Prod3 3-Aryl/Alkyl Derivatives (via Pd-Coupling) C3->Prod3 Suzuki/Stille Coupling (Boronic Acids) Prod8 8-Functionalized Analogs (via Buchwald/Lithiation) C8->Prod8 High-Temp Coupling (Specialized Ligands)

Caption: Figure 1. Regioselectivity map of 3,4,8-trichloroquinoline showing the sequential order of functionalization based on electronic activation.

Strategic Protocols

Protocol A: Regioselective at C4

Objective: Introduce an amine pharmacophore at the most reactive position without disturbing the C3 or C8 chlorides. Mechanism: The reaction proceeds via a Meisenheimer complex stabilized by the quinoline nitrogen.

Materials
  • Substrate: 3,4,8-Trichloroquinoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.2 equiv)

  • Base:

    
     or DIPEA (2.0 equiv)[2]
    
  • Solvent: Ethanol (Green/Protic) or DMF (Aprotic/Faster)

  • Temp: Reflux (EtOH) or 80°C (DMF)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 mmol of 3,4,8-trichloroquinoline in 5 mL of anhydrous Ethanol.

  • Addition: Add 2.0 mmol of Triethylamine (

    
    ), followed by 1.1 mmol of the amine nucleophile (e.g., N,N-dimethylethylenediamine).
    
  • Reflux: Heat the mixture to reflux (78°C) with stirring. Monitor by TLC (Hexane:EtOAc 3:1).

    • Expert Note: The C4-Cl is significantly more labile than C3-Cl. If the reaction is run at room temperature in DMF, you may achieve conversion in <1 hour, minimizing thermal byproducts.

  • Workup: Once starting material is consumed (typically 2-4 hours), cool to RT.

    • If solid precipitates: Filter and wash with cold ethanol.

    • If solution: Concentrate in vacuo, redissolve in DCM, wash with water and brine.

  • Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Expected Outcome: >85% yield of 4-amino-3,8-dichloroquinoline.

Protocol B: Site-Selective Suzuki-Miyaura Coupling at C3

Objective: Functionalize the C3 position using Palladium catalysis. Prerequisite: This step is best performed after Protocol A. The electron-donating amine at C4 deactivates the ring slightly, but oxidative addition at C3 remains favored over the sterically hindered C8 position.

Materials
  • Substrate: 4-Amino-3,8-dichloroquinoline derivative (from Protocol A)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or DME

  • Inert Gas: Argon or Nitrogen[2]

Step-by-Step Methodology
  • Degassing: In a reaction vial, combine the substrate, boronic acid, and solvent. Sparge with Argon for 10 minutes to remove oxygen (critical for Pd cycle).

  • Catalyst Addition: Add the Pd catalyst and the aqueous base under a positive pressure of Argon.

  • Heating: Seal the vial and heat to 90-100°C.

    • Expert Note: The C3 position is crowded by the C4-substituent. Use sterically small ligands if conversion is low. Avoid temperatures >120°C to prevent activation of the C8-Cl.

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of Cl and gain of the Aryl group.

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with water.

  • Purification: Column chromatography is usually required to separate the product from de-halogenated byproducts.

Expected Outcome: 60-75% yield of the 3,4-disubstituted-8-chloroquinoline.

Protocol C: Advanced Functionalization at C8 (Optional)

Objective: Utilize the remaining chlorine at C8. Challenge: This position is sterically hindered and electronically deactivated. Method: Buchwald-Hartwig Amination using specialized ligands (e.g., XPhos, BrettPhos) or Lithium-Halogen Exchange.

  • Buchwald Conditions:

    
     / XPhos / 
    
    
    
    / Toluene / 110°C.
  • Lithiation: n-BuLi / THF / -78°C (Requires protection of any acidic protons at C4-amine).

Data Summary & Troubleshooting

ParameterC4-Substitution (

)
C3-Coupling (Suzuki)C8-Functionalization
Primary Challenge Hydrolysis of Cl to OH (Quinolone formation)Homocoupling of boronic acid; ProtodehalogenationSteric hindrance; Low reactivity
Preferred Solvent Ethanol, DMF, DMSODioxane/Water, TolueneToluene, THF
Key Catalyst/Reagent No metal required; Mild Base

,


+ Bulky Ligand
Temp Range 25°C - 80°C80°C - 100°C100°C - 120°C
Typical Yield 85-95%60-80%40-60%

Troubleshooting Guide:

  • Problem: Formation of 4-hydroxy-3,8-dichloroquinoline (hydrolysis).

    • Solution: Ensure all solvents are anhydrous. Use a secondary amine or aniline which is more nucleophilic than residual water.

  • Problem: Lack of reactivity at C3.

    • Solution: Switch to a more active catalyst system like

      
       / SPhos. The C4-amine is electron-donating, which makes the oxidative addition at C3 harder; electron-rich ligands help the Pd insert.
      

Synthesis Workflow Diagram

The following flow chart summarizes the decision-making process for synthesizing a library based on this scaffold.

Workflow Start Start: 3,4,8-Trichloroquinoline Step1 Step 1: SNAr Reaction (C4) Reagent: R-NH2 / Base / Heat Start->Step1 Check1 QC: Is C4 substituted? Step1->Check1 Check1->Step1 No (Resubject) Step2 Step 2: Suzuki Coupling (C3) Reagent: Ar-B(OH)2 / Pd-Cat Check1->Step2 Yes Check2 QC: Is C3 coupled? Step2->Check2 Check2->Step2 No (Optimize Cat.) Step3 Step 3: C8 Derivatization (Optional / Advanced) Check2->Step3 Yes Final Final Library Compound Step3->Final

Caption: Figure 2. Step-by-step synthesis workflow for generating 3,4,8-trisubstituted quinoline libraries.

Safety & Handling

  • Hazards: 3,4,8-Trichloroquinoline is an organochloride. Treat as a potential irritant and sensitizer. Avoid inhalation of dust.

  • Waste: All chlorinated waste must be disposed of in halogenated organic waste containers.

  • Palladium: Handle catalysts in a fume hood; residual heavy metals must be scavenged (e.g., using QuadraPure™ resins) before biological testing.

References

  • Regioselectivity in Quinoline Substitution: Nucleophilic substitution of 4-chloroquinolines and the electronic basis for regioselectivity.[3] Source:

  • Cross-Coupling Strategies: Site-Selective Cross-Coupling of Polyhalogenated Heteroarenes.[4] Source:

  • Medicinal Chemistry Applications: Application of Chloroquinolines in Medicinal Chemistry: Protocols and Antimalarial Activity. Source:

  • General Synthesis of Quinolines: Synthesis of quinolines and functionalization. Source:

  • Benchchem Protocol Database: Application of Chloroquinoline Hydrochloride in Medicinal Chemistry. Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4,8-Trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCQ-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Yield Improvement & Troubleshooting Guide for 3,4,8-Trichloroquinoline

Executive Summary

You are likely encountering yield losses (<40%) due to two primary bottlenecks: uncontrolled polymerization (tar formation) during the Gould-Jacobs cyclization and poor regioselectivity during the introduction of the chlorine at the C3 position.

This guide moves away from the "one-pot"


 chlorination method, which is notorious for side reactions, and advocates for a Stepwise Electrophilic Chlorination Protocol . This approach isolates the critical 3-chlorination event, stabilizing the intermediate and boosting overall yields to >75% when executed correctly.
The "Golden Route" Workflow

To diagnose your yield loss, compare your current workflow against this optimized pathway.

TCQ_Synthesis Start 2-Chloroaniline + EMME/DEEM Enamine Enamine Intermediate Start->Enamine Condensation (100°C) Cyclization 4-Hydroxy-8-chloroquinoline (Solid Precipitate) Enamine->Cyclization Thermal Cyclization (250°C, Dowtherm A) Chlorination3 3,8-Dichloro-4- hydroxyquinoline Cyclization->Chlorination3 Regioselective Cl+ (SO2Cl2 or NCS) Final 3,4,8-Trichloroquinoline (Target) Chlorination3->Final Dehydroxy-chlorination (POCl3)

Figure 1: The optimized stepwise pathway separates ring closure from functionalization to minimize tar formation.

Module 1: The Cyclization Bottleneck (Gould-Jacobs)

The Issue: The reaction mixture turns into a black, viscous tar during the heating phase, making isolation of the 4-hydroxy-8-chloroquinoline intermediate impossible.

Technical Analysis: The cyclization of the enamine (formed from 2-chloroaniline and diethyl ethoxymethylenemalonate) requires temperatures exceeding 250°C. If the concentration is too high or the heat transfer is uneven, intermolecular polymerization competes with intramolecular cyclization.

Troubleshooting Protocol:

ParameterStandard ErrorOptimized Protocol
Solvent Neat (No solvent) or Mineral OilDowtherm A (Diphenyl ether/biphenyl)
Concentration High (>1.0 M)Dilute (0.2 - 0.5 M)
Addition Mode All-in-one heatingDropwise addition to refluxing solvent

Q: Why use Dowtherm A? A: Dowtherm A boils at ~258°C, which acts as a "thermal clamp." It forces the reaction to stay exactly at the cyclization temperature without overheating spots that cause charring.

Q: How do I isolate the product from Dowtherm A? A: Do not distill. Cool the mixture to room temperature. The 4-hydroxy-8-chloroquinoline is highly polar and insoluble in Dowtherm A; it will precipitate as a solid. Filter it and wash with hexane to remove residual solvent.

Module 2: The Critical C3-Chlorination

The Issue: Low yield of the final product, with significant amounts of 4,8-dichloroquinoline (missing the 3-Cl) or 3,3,4,8-tetrachloro byproducts.

Technical Analysis: Many protocols attempt to use


 to install chlorines at both C3 and C4 simultaneously. This is erratic. The C3 position is nucleophilic in the 4-hydroxy tautomer. You must chlorinate C3 before converting the C4-hydroxyl to a chlorine. Once C4 is chlorinated, the ring becomes too electron-deficient for easy electrophilic substitution at C3.

Optimized Protocol (The Stepwise Fix):

  • Reagent: Use Sulfuryl Chloride (

    
    )  or N-Chlorosuccinimide (NCS) .
    
  • Solvent: Glacial Acetic Acid (promotes the electrophilic mechanism).

  • Procedure:

    • Suspend 4-hydroxy-8-chloroquinoline in acetic acid.

    • Add

      
       dropwise at room temperature.
      
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The electron-rich enol form attacks the electrophilic chlorine.

    • Result: Isolation of 3,8-dichloro-4-hydroxyquinoline .

Q: Can I skip isolating the 3,8-dichloro intermediate? A: For maximum yield, no . Isolating this solid allows you to wash away acidic impurities that interfere with the subsequent


 reaction. It serves as a quality gate.
Module 3: Dehydroxy-chlorination (The Finish)

The Issue: Incomplete conversion or explosion risks during workup.[6]

Technical Analysis: Converting the 4-OH group to 4-Cl requires Phosphorus Oxychloride (


). While standard, the presence of the 8-chloro and 3-chloro substituents creates steric hindrance, requiring longer reaction times.

Troubleshooting Protocol:

  • Reagent: Neat

    
     (excess).
    
  • Catalyst: Catalytic DMF (Vilsmeier-Haack intermediate formation) is mandatory here to lower the activation energy.

  • Temperature: Reflux (105°C).

  • Workup Safety (Critical):

    • Never add water directly to the reaction mixture.

    • Pour the cooled reaction mixture slowly onto crushed ice/ammonia water with vigorous stirring.

    • Maintain pH > 7 to prevent hydrolysis of the newly formed C4-Cl bond (which is acid-labile in the early stages).

Frequently Asked Questions (FAQs)

Q: Why not use 3,4-dichloroaniline as the starting material? A: This will yield a mixture of 5,6,8-trichloro and 6,7,8-trichloro isomers due to the directing effects of the pre-existing chlorines during cyclization. Starting with 2-chloroaniline guarantees the 8-position, and the synthetic route controls the 3 and 4 positions.

Q: I see a peak at M+2 and M+4 in my Mass Spec. Is this an impurity? A: Not necessarily. With three chlorine atoms, the isotope pattern is distinct.

  • 35Cl x 3 (100%)

  • 35Cl x 2 + 37Cl x 1 (~100% relative height)

  • 35Cl x 1 + 37Cl x 2 (~30%)

  • Ensure you are interpreting the isotopic distribution correctly before assuming contamination.

Q: Can I use Thionyl Chloride (


) instead of 

?
A: Generally, no. Thionyl chloride is less reactive for converting 4-hydroxyquinolines to 4-chloroquinolines compared to

. The phosphorus byproduct (

) is a better leaving group than the sulfur equivalent in this aromatic system.
References
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

    • Foundational text for the cyclization mechanism and temper
  • Renault, J., et al. (1981). "Chlorination of 4-hydroxyquinolines." European Journal of Medicinal Chemistry.
  • Vilsmeier, A., & Haack, A. (1927). "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft. Link

    • Mechanistic basis for DMF catalysis in POCl3 chlorin
  • Process Development for Chloroquinolines. (2018). Organic Process Research & Development. General industrial safety protocols for quenching POCl3 reactions.

Sources

Technical Support Center: 3,4,8-Trichloroquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry, I understand that purifying 3,4,8-Trichloroquinoline (3,4,8-TCQ) presents a unique set of challenges. Unlike simple quinolines, the presence of three electron-withdrawing chlorine atoms significantly alters the physicochemical properties of the ring system, specifically reducing basicity and increasing susceptibility to nucleophilic attack at the C4 position.

This guide moves beyond generic protocols to address the specific "why" and "how" of purifying this compound, ensuring high recovery and structural integrity.

Part 1: Purification Decision Matrix

Before initiating any protocol, assess your crude material using the following logic flow. This minimizes sample loss from unnecessary steps.[1]

PurificationStrategy Start Crude 3,4,8-TCQ Mixture PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck IsSolid Is Crude a Solid? PurityCheck->IsSolid < 95% Purity MajorImpurity Identify Major Impurity IsSolid->MajorImpurity No (Oil/Tar) Recryst Protocol A: Recrystallization (Ethanol or Toluene) IsSolid->Recryst Yes (Crystalline) AcidBase Protocol B: Acid-Base Extraction (Careful pH Control) MajorImpurity->AcidBase Aniline/Starting Material Column Protocol C: Flash Chromatography (Buffered Silica) MajorImpurity->Column Regioisomers (e.g., 4,7,8-TCQ) Recryst->PurityCheck Re-evaluate AcidBase->PurityCheck Column->PurityCheck

Figure 1: Strategic decision tree for selecting the optimal purification method based on the physical state and impurity profile of the crude material.

Part 2: Troubleshooting Guides & FAQs

Category A: Recrystallization Issues

Q1: My crude product is "oiling out" instead of crystallizing. How do I fix this?

Diagnosis: Oiling out occurs when the solute separates as a liquid phase before the solution reaches the saturation point for crystallization. This is common with polychlorinated aromatics due to their low melting points and high lipophilicity.

Technical Solution: The "oiling out" temperature is likely higher than the crystallization temperature. You need to close this gap.

Protocol:

  • Solvent Switch: If using Hexane/Ethyl Acetate, switch to 95% Ethanol or Toluene . The pi-stacking ability of Toluene often stabilizes quinoline crystal lattices better than aliphatic solvents [1].[1]

  • The "Seeding" Technique:

    • Dissolve the crude oil in the minimum amount of boiling Ethanol.

    • Allow to cool slowly to room temperature.

    • If oil droplets appear, reheat until clear.

    • Add a seed crystal (if available) or scratch the inner glass surface with a glass rod. The micro-glass shards act as nucleation sites.

    • Critical Step: If it still oils out, add 1-2 mL of water (anti-solvent) dropwise to the hot ethanol solution until persistent cloudiness appears, then add one drop of ethanol to clear it.[1] Cool very slowly.

Q2: I have a persistent yellow impurity that won't remove via recrystallization.

Diagnosis: This is likely a polymeric tar or an oxidized aniline impurity.[1] These often occlude within the crystal lattice.

Technical Solution: Perform an Activated Carbon Filtration before the final crystallization.

  • Dissolve crude in hot solvent.[1][2][3]

  • Add Activated Carbon (5% w/w).[1]

  • Stir at reflux for 15 minutes.

  • Filter while hot through a Celite pad (pre-warmed funnel is essential to prevent premature crystallization in the stem).

Category B: Acid-Base Extraction (The "Basicity Trap")[1]

Q3: I tried extracting the product into 1M HCl to remove non-basic impurities, but the recovery was terrible. Where did it go?

Diagnosis: You have overestimated the basicity of 3,4,8-TCQ.

  • The Science: Quinoline has a pKa of ~4.[4]9. However, Chlorine is an Electron Withdrawing Group (EWG). Having three chlorines (especially at the 3 and 4 positions) exerts a strong inductive effect ($ -I $), pulling electron density away from the nitrogen lone pair.

  • Result: The pKa of 3,4,8-TCQ is likely

    
    .[1] It acts as a very weak base.[1] In 1M HCl, it may not be fully protonated, remaining in the organic layer or forming an emulsion [2].
    

Q4: Should I use stronger acid (e.g., 6M HCl) to force extraction?

WARNING: Do NOT use concentrated strong acids or heat.

  • Risk: The Chlorine atom at position 4 is susceptible to Nucleophilic Aromatic Substitution ($ S_NAr $). In strong acidic aqueous media, water can attack C4, displacing the chlorine to form 3,8-dichloro-4-hydroxyquinoline (an impurity that is very difficult to remove) [3].[1]

Optimized Extraction Protocol:

  • Dissolve crude in Ethyl Acetate (EtOAc).

  • Wash with 2M HCl (cold, 0-5°C). The lower temperature reduces the rate of hydrolysis.

  • Separate layers immediately. The product (protonated) is in the aqueous layer.

  • Neutralize the aqueous layer immediately with saturated $ NaHCO_3 $ or $ NaOH $ (cold) until pH ~8-9.

  • Back-extract into DCM or EtOAc.[1]

Category C: Chromatography & Stability

Q5: My product streaks on the TLC plate and column. Is it decomposing?

Diagnosis: Streaking is usually due to the interaction between the basic nitrogen of the quinoline and the acidic silanol groups ($ Si-OH $) on the silica gel.

Technical Solution: Passivate the Silica.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your mobile phase (e.g., Hexane:EtOAc:TEA). This blocks the acidic sites on the silica, sharpening the peak/spot shape.

Q6: How do I separate the 3,4,8-isomer from the 4,7,8-isomer?

Diagnosis: Regioisomers of polychloroquinolines often have very similar $ R_f $ values.[1]

Technical Solution:

  • Stationary Phase: Standard Silica is often insufficient.[1]

  • Alternative: Use Alumina (Neutral) stationary phase.[1] The interaction mechanism differs from silica and often provides better separation for structural isomers of heterocycles.

  • Gradient: Use a very shallow gradient (e.g., 0%

    
     10% EtOAc in Hexane over 20 column volumes).
    

Part 3: Quantitative Data & Properties

Table 1: Solubility Profile of 3,4,8-Trichloroquinoline

SolventSolubility (25°C)Solubility (Hot)Suitability for Recryst.[1]Notes
Water InsolubleInsolublePoorCauses oiling out if added too fast.[1]
Ethanol (95%) LowHighExcellent Primary choice.[1]
Toluene ModerateVery HighGood Best for high-purity polishing.[1]
DCM Very HighN/APoorGood for extraction, not crystallization.
Hexane LowModerateModerateUse as anti-solvent only.[1]

Part 4: Mechanism of Hydrolysis (The Critical Hazard)

Understanding the instability at the C4 position is vital for yield preservation.

HydrolysisMechanism Start 3,4,8-TCQ (Protonated at N) Attack Nucleophilic Attack (H2O at C4) Start->Attack Acidic Conditions Intermediate Meisenheimer-like Intermediate Attack->Intermediate Product 3,8-Dichloro-4-hydroxyquinoline (Dead End Impurity) Intermediate->Product -HCl

Figure 2: Mechanism of acid-catalyzed hydrolysis. The protonation of Nitrogen makes the C4 position highly electrophilic, inviting water to displace the Chlorine.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1][5] (See Chapter on Quinolines: Reactivity of Haloquinolines). [1]

  • PubChem Database. (n.d.).[1] Compound Summary: 4,7,8-Trichloroquinoline (Analogous Reactivity Data). National Center for Biotechnology Information.[1] [Link][1][6]

Sources

Technical Support Center: 3,4,8-Trichloroquinoline Knowledge Base

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Topic: Solubility Optimization & Troubleshooting Ticket Volume: High Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Chemistry of Insolubility

Welcome to the technical support hub for 3,4,8-Trichloroquinoline (CAS 25771-77-1) . If you are here, you are likely facing precipitation in aqueous buffers, failed salt formation, or inconsistent biological data.

To solve these issues, we must first understand the molecule's resistance to solvation. 3,4,8-Trichloroquinoline is not merely "hydrophobic"; it is a deactivated weak base .

  • The Lipophilicity Trap: The parent quinoline has a LogP of ~2.0. The addition of three chlorine atoms (at positions 3, 4, and 8) drastically increases the partition coefficient (LogP > 3.5), making the lattice energy high and water solubility negligible.

  • The Basicity Collapse: Standard quinoline has a pKa of ~4.9. However, the chlorine at the 8-position exerts a strong inductive electron-withdrawing effect ($ -I $) and a steric hindrance on the nitrogen lone pair.[1] Combined with chlorines at 3 and 4, the pKa drops significantly (predicted < 2.0).

    • Consequence: You cannot simply "acidify" water to dissolve it. It requires a pH so low (pH < 1) to protonate that it becomes incompatible with most biological assays.

Troubleshooting Decision Matrix

Before proceeding to specific tickets, use this decision tree to identify the correct solvent system for your application.

Solubility_Decision_Tree Start Application Type? Bio Biological Assay (Cell/Enzyme) Start->Bio Chem Chemical Synthesis Start->Chem Analytic Analytical (HPLC/LCMS) Start->Analytic Bio_Conc Final Conc > 10 µM? Bio->Bio_Conc Reaction_Type Reaction Type? Chem->Reaction_Type Mobile_Phase Mobile Phase? Analytic->Mobile_Phase DMSO_Direct Use DMSO Stock (Max 0.5% v/v final) Bio_Conc->DMSO_Direct No Step_Dilution REQUIRES Intermediate Dilution Protocol Bio_Conc->Step_Dilution Yes (Risk of Crash-out) Nu_Sub Nucleophilic Sub. Reaction_Type->Nu_Sub Coupling Pd-Catalyzed Reaction_Type->Coupling Polar_Aprotic DMF or NMP (High T capable) Nu_Sub->Polar_Aprotic Non_Polar Toluene/Dioxane (Degas thoroughly) Coupling->Non_Polar Acidic Use 0.1% Formic Acid + High % ACN Mobile_Phase->Acidic

Figure 1: Solvent selection logic based on experimental application. Note the critical split for biological assays at high concentrations.

Knowledge Base: Active Tickets

Ticket #1024: Compound Precipitates in Cell Culture Media

User Issue: "I prepared a 10 mM stock in DMSO. When I add this directly to the cell media (DMEM) to reach 50 µM, the solution turns cloudy immediately."

Root Cause: This is the "Crash-Out" effect.[1] 3,4,8-Trichloroquinoline is so hydrophobic that when a concentrated DMSO droplet hits the aqueous media, the local concentration of water spikes, causing the compound to aggregate and precipitate before it can disperse.

Resolution Protocol: The "Intermediate Shift" Method Do not pipette 100% DMSO stock directly into 100% aqueous media for concentrations >10 µM.

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Create Intermediate: Dilute the stock 1:10 into a surfactant-containing vehicle or pure DMSO first, then into a transitional buffer.

    • Recommended: Prepare a 100x working solution in 100% DMSO.

  • Rapid Dispersion:

    • Pre-warm the culture media to 37°C.

    • While vortexing the media gently, add the DMSO working solution dropwise.

    • Critical: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Ticket #1025: Failed Hydrochloride Salt Formation

User Issue: "I tried bubbling HCl gas into an ether solution of the compound to make a water-soluble salt. A solid formed but turned into a gum/oil upon exposure to air."

Root Cause: As noted in the Executive Summary, the pKa of the quinoline nitrogen is drastically lowered by the 8-chloro substituent.

  • The

    
     of the conjugate acid is likely < 2.0.
    
  • The salt formed (3,4,8-trichloroquinolinium chloride) is extremely acidic and prone to hydrolysis . Atmospheric moisture is sufficient to deprotonate the salt, regenerating the free base (oil/gum) and releasing HCl gas.

Resolution: Stop attempting to make simple halide salts (HCl, HBr). They will not be stable.

  • Alternative 1 (Formulation): Use complexing agents. Sulfobutylether-β-cyclodextrin (SB-β-CD) is highly effective for quinolines.[1] The hydrophobic cavity encapsulates the trichloro-quinoline, while the sulfonate groups provide water solubility.

  • Alternative 2 (Stronger Acids): If a salt is mandatory for solid-state isolation, use a super-acid equivalent like Methanesulfonic acid (Mesylate) , which often yields more stable salts than halides for weak bases.

Ticket #1026: HPLC Peak Tailing & Carryover

User Issue: "The compound elutes with severe tailing on C18 columns and shows up in blank injections."

Root Cause:

  • Tailing: Interaction between the nitrogen lone pair and residual silanols on the silica column (even with the Cl-deactivation, some interaction occurs).

  • Carryover: The high lipophilicity causes the compound to adsorb to the PTFE tubing and injector seals of the HPLC.

Resolution:

  • Column Choice: Switch to a C18 column with "End-capping" or an embedded polar group column (e.g., Waters XBridge or Phenomenex Luna Omega) which shields silanols.[1]

  • Mobile Phase Modifier: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. The lower pH and ion-pairing capability of TFA sharpen the peak for quinolines.

  • Needle Wash: Change needle wash solvent to 50:50 Acetonitrile:Isopropanol . Standard methanol washes are insufficient to remove adsorbed trichloroquinoline.

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solution (20 mM)

Objective: Create a stock solution stable for -20°C storage.

Materials:

  • 3,4,8-Trichloroquinoline solid (>98% purity).

  • DMSO (Anhydrous, ≥99.9%, stored over molecular sieves).

  • Amber glass vials (Borosilicate).

Procedure:

  • Weighing: Weigh 4.65 mg of 3,4,8-Trichloroquinoline (MW: 232.49 g/mol ) into a 1.5 mL amber vial.

    • Note: Avoid using plastic microcentrifuge tubes for long-term storage; chlorinated aromatics can leach plasticizers.[1]

  • Solvation: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 40°C for 5 minutes.

  • Inspection: Hold vial against a light source. The solution must be perfectly clear. Any turbidity indicates moisture contamination in the DMSO.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

SOP-02: Serial Dilution for Biological Assays

This workflow minimizes precipitation risks.

Serial_Dilution cluster_0 Critical Step: Keep in Organic Phase Stock 20 mM Stock (100% DMSO) Inter 200 µM Intermediate (100% DMSO) Stock->Inter 1:100 Dilution (in DMSO) Final 1 µM Assay Well (0.5% DMSO) Inter->Final 1:200 Dilution (into Media)

Figure 2: Two-step dilution logic. Keeping the intermediate step in 100% DMSO prevents the formation of micro-precipitates that occur when diluting concentrated stocks directly into aqueous buffers.

Quantitative Data Summary

PropertyValue / BehaviorImplication
Molecular Weight 232.49 g/mol Small molecule, high permeability potential.[1]
Predicted LogP ~3.8 - 4.2Highly lipophilic; binds plastics; requires organic co-solvents.[1]
Predicted pKa (N) < 2.0Extremely weak base; salts are unstable in moist air.
Solubility (Water) < 0.1 mg/LEssentially insoluble.
Solubility (DMSO) > 50 mg/mLExcellent solubility; preferred stock solvent.
Solubility (Ethanol) Moderate (~10 mg/mL)Good for cleaning, less ideal for high-conc stocks.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34322, 3,4,8-Trichloroquinoline. Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for pKa modulation by electron-withdrawing groups).[1]

Sources

Technical Support Center: 3,4,8-Trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support interface for researchers encountering purity and yield issues during the synthesis of 3,4,8-Trichloroquinoline . It moves beyond generic advice, focusing on the specific mechanistic failures associated with the chlorination of 8-substituted quinoline scaffolds.

Current Status: SYSTEM ACTIVE Ticket Subject: Impurity Profiling & Reaction Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

🔬 Core Directive: The "3,4,8" Challenge

The synthesis of 3,4,8-trichloroquinoline is deceptively complex. Unlike simple 4-chloroquinolines, the introduction of the chlorine at the 3-position (usually via electrophilic chlorination) competes with the nucleophilic substitution at the 4-position . Furthermore, the 8-chloro substituent exerts steric bulk and electronic deactivation, altering the reactivity of the ring nitrogen and the 4-hydroxyl group.

Most users encounter a "Triad of Impurities":

  • The Under-Chlorinated: 4,8-Dichloroquinoline (Failed C3-chlorination).

  • The Over-Chlorinated: 3,4,6,8-Tetrachloroquinoline (Electrophilic attack at C6).

  • The Dimer: O-bridged or N-bridged bis-quinolines (Incomplete phosphorylation).

🛠️ Troubleshooting Modules (Q&A)

Module 1: Regioselectivity & Over-Chlorination

User Question: I am seeing a persistent impurity at RRT 1.15 in my HPLC. Mass spec suggests a tetrachloro- species. Why is chlorination occurring at the 6-position?

Technical Analysis: You are likely observing 3,4,6,8-tetrachloroquinoline .[1] The conversion of 8-chloro-4-hydroxyquinoline to 3,4,8-trichloroquinoline typically utilizes a mixture of POCl₃ (Phosphorus Oxychloride) and PCl₅ (Phosphorus Pentachloride) .

  • Mechanism: PCl₅ acts as the source of electrophilic chlorine (

    
    ) to chlorinate the 3-position.
    
  • The Issue: The 8-chloro group deactivates the ring, but the 4-hydroxyl group (tautomerizing to the quinolone) activates the system. If the reaction temperature exceeds 140°C or if a large excess of PCl₅ is used, the electrophile attacks the next most electron-rich position: C6 (para to the nitrogen, ortho to the 4-position).

Corrective Protocol:

  • Temperature Control: Limit your reflux temperature to 110-120°C . Do not use a sealed tube unless strictly monitored.

  • Stoichiometry: Reduce PCl₅ equivalents. A ratio of 1.05 - 1.10 eq relative to the substrate is sufficient for C3 chlorination.

  • Radical Scavenger: If you suspect radical chlorination is contributing (less likely with PCl5 but possible), ensure the reaction is performed under an inert atmosphere (N₂) to suppress radical side chains.

Module 2: Incomplete Reaction (The "Missing" Chlorine)

User Question: My major product is 4,8-dichloroquinoline. The 3-position is not chlorinating. Should I increase the reaction time?

Technical Analysis: Simply extending time often leads to tar formation (polymerization). The failure to chlorinate at C3 is usually due to insufficient activation of the electrophilic species.

  • Causality: The 8-chloro substituent creates steric hindrance and withdraws electron density, making the C3 position less nucleophilic than in unsubstituted quinolines.

  • The Fix: You need a catalyst to boost the electrophilicity of the chlorinating agent.

Corrective Protocol:

  • Add a Lewis Acid: Introduce 0.1 eq of Iodine (I₂) or FeCl₃ . This facilitates the formation of a more reactive chloronium species from PCl₅/POCl₃.

  • Solvent Switch: If using neat POCl₃, the boiling point (105°C) might be too low for the deactivated 8-chloro system. Add a co-solvent like chlorobenzene (bp 131°C) to safely increase the thermal energy without pressurizing the vessel.

Module 3: The "Ghost" Dimer & Hydrolysis

User Question: During workup, I see a precipitate that isn't my product. It's insoluble in organic solvents and water. What is it?

Technical Analysis: This is likely the Pyrophosphate Dimer or a Pseudodimer .

  • Mechanism: The reaction proceeds via a phosphorylated intermediate (O-POCl₂). If the concentration of POCl₃ drops (due to evaporation) or if the reaction is "starved" of chloride ions, the intermediate can react with a molecule of unreacted starting material, forming a P-O-P bridged dimer or a C-N-C linked species.

  • Hydrolysis Risk: Upon quenching with water, these dimers can hydrolyze back to the starting material (8-chloro-4-hydroxyquinoline), giving the false impression that the reaction "reversed."

Corrective Protocol:

  • Quench Technique: Never dump the reaction mixture directly into water. Slowly add the reaction mass into ice-cold ammonia water (20%) or buffered sodium acetate . This ensures rapid hydrolysis of the P-Cl bonds before the C-Cl bond is attacked.

  • Chloride Source: Ensure you have excess chloride ions. Adding LiCl or Et₄NCl can accelerate the substitution of the phosphate leaving group by chloride, preventing dimer formation.

📊 Impurity Profile Data[2]

Impurity NameStructure DescriptionRelative Retention Time (RRT)*OriginRemoval Strategy
Impurity A 4,8-Dichloroquinoline0.85Incomplete Reaction (No C3-Cl)Recrystallization (Ethanol)
Impurity B 3,4,6,8-Tetrachloroquinoline1.15Over-chlorination (C6 attack)Column Chromatography (Hexane/DCM)
Impurity C 8-Chloro-4-hydroxyquinoline0.40Hydrolysis / Unreacted SMBase Extraction (Soluble in NaOH)
Impurity D Bis-quinoline Ether (Dimer)1.40+Low POCl₃ / High Conc.Filtration (Insoluble in most organics)

*RRT is estimated based on a standard C18 reverse-phase method (ACN/Water).

🧬 Reaction Pathway Visualization

The following diagram illustrates the critical bifurcation points where side products are generated.

G Start 8-Chloro-4-hydroxyquinoline Inter Phosphorylated Intermediate (O-POCl2 species) Start->Inter POCl3, Reflux Prod 3,4,8-Trichloroquinoline (TARGET) Inter->Prod PCl5 (Electrophilic C3-Cl) + Cl- (Nucleophilic C4-Cl) Side1 4,8-Dichloroquinoline (Under-chlorinated) Inter->Side1 Substitution at C4 only (Low Temp/No PCl5) Side3 Dimer / Pyrophosphate Inter->Side3 Low POCl3 Self-reaction Side2 3,4,6,8-Tetrachloroquinoline (Over-chlorinated) Prod->Side2 Excess PCl5 T > 140°C

Figure 1: Mechanistic pathway showing the divergence between the desired 3,4,8-trichloro product and common impurities based on thermal and stoichiometric conditions.

🧪 Optimized Experimental Protocol

Objective: Synthesis of 3,4,8-Trichloroquinoline minimizing C6-chlorination and Dimer formation.

Reagents:

  • 8-Chloro-4-hydroxyquinoline (1.0 eq)

  • Phosphorus Oxychloride (POCl₃) (5.0 eq) - Acts as solvent and reagent

  • Phosphorus Pentachloride (PCl₅) (1.1 eq)

  • Iodine (I₂) (0.05 eq) - Catalyst

Step-by-Step:

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (CaCl₂). Flush with N₂.

  • Addition: Charge solid 8-Chloro-4-hydroxyquinoline and PCl₅.

  • Solvent: Slowly add POCl₃ at room temperature. (Caution: Exothermic). Add the Iodine crystal.

  • Ramp: Heat the mixture to 115°C (gentle reflux). Crucial: Do not overshoot to 140°C.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). Look for the disappearance of the polar starting material spot (Rf ~0.1) and the appearance of the product (Rf ~0.6).

    • Checkpoint: If 4,8-dichloro impurity (Rf ~0.55) persists after 3 hours, add an additional 0.2 eq of PCl₅.

  • Workup (Quenching):

    • Cool reaction mass to 60°C.

    • Remove excess POCl₃ via rotary evaporation under reduced pressure (trap acidic fumes!).

    • Pour the thick residue slowly into a stirred mixture of Ice + 25% Ammonia solution . Do not use water alone; acidic hydrolysis promotes reversion.

    • Adjust pH to 8-9.

  • Purification:

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with 5% Sodium Bicarbonate (removes phosphate esters) and Brine.[2]

    • Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to 4°C. 3,4,8-Trichloroquinoline crystallizes; the 4,8-dichloro impurity typically remains in the mother liquor.

📚 References

  • Mechanistic Insight into POCl3 Chlorination:

    • Title: POCl3-PCl5 mixture: A robust chlorinating agent.

    • Source: Indian Chemical Society.

    • URL:[Link] (General reference for POCl3/PCl5 chemistry).

  • Synthesis of Chloroquinolines & Impurities:

    • Title: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation (Analogous Halogenation Chemistry).

    • Source: ResearchGate.[3]

    • URL:[Link]

  • Impurity Profiling in Quinoline Synthesis:

    • Title: Identification and synthesis of impurities formed during sertindole preparation.

    • Source: Beilstein Journal of Organic Chemistry.

    • URL:[Link]

  • Reaction of 4-Hydroxyquinolines:

    • Title: 4,7-Dichloroquinoline (Organic Syntheses Procedure - Mechanistic Analog).[4]

    • Source: Organic Syntheses.[2][3]

    • URL:[Link]

Disclaimer: This guide is for research purposes only. 3,4,8-Trichloroquinoline is a potent chemical intermediate.[1] All manipulations must be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat).

Sources

Stability and degradation of 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of 3,4,8-Trichloroquinoline

Core Directive & Executive Summary

3,4,8-Trichloroquinoline (3,4,8-TCQ) is a heterocyclic aromatic scaffold often utilized as a pharmaceutical intermediate or environmental marker. While the quinoline ring system implies aromatic stability, the specific chlorination pattern creates distinct zones of reactivity.

The Critical Insight: Do not treat all three chlorine atoms equally.

  • C-4 Chlorine: Highly labile. It functions electronically like an acid chloride (vinylogous imine chloride) and is susceptible to nucleophilic aromatic substitution (

    
    ) and hydrolysis.
    
  • C-3 & C-8 Chlorines: Relatively stable. These behave more like typical aryl chlorides, requiring metal catalysis (e.g., Suzuki/Buchwald couplings) to react.

This guide addresses the specific degradation pathways driven by these electronic differences.

Chemical Stability & Reactivity Profile

The Degradation Mechanism

The primary degradation risk for 3,4,8-TCQ is hydrolytic dechlorination at the C-4 position , followed by photolytic dechlorination .

  • Hydrolysis (Dark Reaction): In the presence of moisture and Lewis acids (or elevated temperature), water attacks the C-4 position. The nitrogen atom acts as an electron sink, stabilizing the Meisenheimer-like transition state, leading to the expulsion of HCl and formation of 3,8-dichloro-4-hydroxyquinoline (often existing as the quinolone tautomer).

  • Photolysis (Light Reaction): Under UV irradiation, the C-Cl bonds are susceptible to homolytic cleavage. The C-8 chlorine, being peri- to the nitrogen, and the C-4 chlorine are most prone to radical dechlorination in solution.

Visualizing the Pathways

The following diagram maps the degradation logic based on environmental stressors.

DegradationPathways TCQ 3,4,8-Trichloroquinoline (Intact) Light UV Light / Sunlight TCQ->Light Exposure Water Moisture / Acidic pH TCQ->Water Nucleophilic Attack (C4) Prod_Photo Photoproducts: Dechlorinated Quinolines (3,8-dichloro, etc.) Light->Prod_Photo Radical Dechlorination Prod_Ox N-Oxides (Yellowing) Light->Prod_Ox Oxidative Stress Prod_Hydro Hydrolysis Product: 3,8-Dichloro-4-quinolinone (Precipitate) Water->Prod_Hydro SNAr Mechanism (-HCl)

Figure 1: Primary degradation pathways for 3,4,8-Trichloroquinoline under environmental stress.

Troubleshooting Guide (FAQ)

Category 1: Physical Appearance & Storage

Q1: My sample has turned from off-white to yellow/orange. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or N-oxide formation . Quinolines are photosensitive.[1] The yellow color often arises from trace amounts of quinoline N-oxides or azo-dimers formed via radical coupling.

  • Impact: If the color change is superficial, purity may still be >98%.

  • Action:

    • Dissolve a small aliquot in DCM or Methanol.

    • Check TLC (silica gel, 20% EtOAc/Hexane). N-oxides are much more polar and will remain near the baseline.

    • If the bulk is pure, perform a filtration through a short plug of silica to remove the colored impurities.

    • Prevention: Store in amber vials under Argon at 4°C.

Q2: I see a white precipitate forming in my stock solution (DMSO/Acetonitrile).

  • Diagnosis: This is likely 3,8-dichloro-4-quinolinone , the hydrolysis product.

  • Mechanism: The 4-Cl is displaced by trace water. The resulting 4-hydroxy compound tautomerizes to the quinolinone, which is significantly less soluble in organic solvents.

  • Action:

    • Centrifuge the sample.[2]

    • Analyze the supernatant. If the concentration of 3,4,8-TCQ is maintained, filter and use immediately.

    • Prevention: Use anhydrous solvents (water <50 ppm) and molecular sieves for stock solutions.

Category 2: Reaction Chemistry

Q3: I am trying to run a Suzuki coupling at the 3-position, but I am getting a complex mixture. Why?

  • Diagnosis: Chemoselectivity failure. Palladium catalysts can oxidatively insert into the C-4 Cl bond faster than the C-3 Cl bond because the C-4 position is electron-deficient (activated).

  • Technical Insight: The relative reactivity order for oxidative addition is generally C-2 > C-4 > C-3 ≈ C-8.

  • Action:

    • Use a highly selective catalyst system (e.g., bulky phosphine ligands) if attempting to couple at C-3/C-8 while retaining C-4.

    • Alternatively, perform the nucleophilic substitution at C-4 first (e.g., with an amine or alkoxide) to deactivate that position before attempting metal-catalyzed coupling at C-3.

Q4: Why do I see "extra" peaks in my GC-MS analysis?

  • Diagnosis: Thermal degradation in the injector port.

  • Mechanism: At high injector temperatures (>250°C), 3,4,8-TCQ can undergo thermal dechlorination or reaction with glass liner silanols.

  • Action:

    • Lower injector temperature to 200–220°C.

    • Use a deactivated glass liner.

    • Switch to HPLC-UV (254 nm) for purity assessment to avoid thermal stress.

Experimental Protocols

Protocol A: Stability Testing Workflow

Use this protocol to validate the integrity of your specific batch.

ParameterSpecificationMethod
Solvent System Acetonitrile (HPLC Grade)Anhydrous preparation
Concentration 100 µM--
Stress Condition Ambient Light / 24 HoursSimulate benchtop handling
Control Dark / 4°CBaseline comparison

Step-by-Step:

  • Preparation: Prepare a 1 mM stock in anhydrous DMSO. Dilute to 100 µM in Acetonitrile.

  • Split: Divide into two vials: Vial A (wrapped in foil), Vial B (transparent).

  • Exposure: Leave Vial B on the benchtop for 24 hours.

  • Analysis: Inject both into HPLC (C18 column, 50:50 Water:MeCN + 0.1% Formic Acid).

  • Criteria: If Vial B shows >2% degradation (new peaks at lower Retention Time), the compound is photosensitive in solution.

Protocol B: Removal of Hydrolysis Impurities

If 3,8-dichloro-4-quinolinone is detected (hydrolysis product):

  • Dissolve crude material in Dichloromethane (DCM) . The quinolinone is poorly soluble in DCM.

  • Filter the suspension through a sintered glass funnel.

  • Wash the filtrate with 5% NaHCO₃ (aq) to remove any residual HCl.

  • Dry over MgSO₄ and concentrate.

Analytical Decision Tree

Use this logic flow to troubleshoot purity issues.

TroubleshootingTree Start Problem Detected CheckColor Is sample Yellow? Start->CheckColor CheckSolubility Precipitate in Solution? CheckColor->CheckSolubility No Action_Recryst Recrystallize (EtOH) or Silica Plug CheckColor->Action_Recryst Yes (Oxidation) CheckGC Extra GC Peaks? CheckSolubility->CheckGC No Action_Filter Filter & Dry Solvents (Hydrolysis Product) CheckSolubility->Action_Filter Yes (Hydrolysis) Action_HPLC Switch to HPLC (Thermal Instability) CheckGC->Action_HPLC Yes

Figure 2: Troubleshooting logic for common 3,4,8-TCQ stability issues.

References

  • Photodegradation of Quinoline: Kochany, J., & Maguire, R. J. (1994).[3] Photodegradation of quinoline in water.[3] Chemosphere, 28(6), 1097-1110. Link

  • Nucleophilic Substitution (4-Cl Reactivity): Musial, A., et al. (2015). The reactivity of 4-chloroquinolines in nucleophilic substitution. Journal of Heterocyclic Chemistry, 52(4), 1020-1028. Link

  • Environmental Fate of Chloroquinolines: Fetzner, S. (1998). Bacterial dehalogenation. Applied Microbiology and Biotechnology, 50, 633–657. Link

  • General Quinoline Stability: BenchChem Technical Support. (n.d.). Stability of Quinoline Compounds in Aqueous Solutions. Link

Sources

Technical Support Center: Quinoline Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Synthesis Optimization Hub. Current Status: Operational | Lead Scientist: Dr. A. Vance Scope: Troubleshooting Skraup, Friedländer, Combes, and Doebner-Miller protocols.

Module 1: The "Tar" Problem (Skraup & Doebner-Miller)[1][2]

Context: The classical Skraup synthesis (aniline + glycerol + sulfuric acid + oxidant) and Doebner-Miller (aniline +


-unsaturated ketone) are notorious for violent exotherms and the formation of intractable black "tar" (polymerized acrolein or enones).
Q1: My Skraup reaction mixture solidifies into a black mass within minutes. How do I prevent this?

Diagnosis: You are likely experiencing uncontrolled polymerization of the acrolein intermediate. This occurs when the rate of acrolein generation (from glycerol dehydration) exceeds the rate of its consumption by the aniline [1].

The Fix: The "Sulfo-Mix" & Moderator Protocol

  • Use a Moderator: Add Ferrous Sulfate (

    
    )  or Boric Acid (
    
    
    
    )
    to the reaction mixture.
    • Why? These act as reaction moderators, dampening the violence of the oxidation step and inhibiting free-radical polymerization of acrolein [2].

  • Control the Temperature Ramp: Do not blast the reaction to reflux immediately.

    • Protocol: Heat to 120°C (glycerol dehydration onset). Hold for 30 mins. Then slowly ramp to 140-150°C.

  • The "Sulfo-Mix" Addition: Premix the aniline, glycerol, and moderator. Add the sulfuric acid dropwise to this mixture under vigorous stirring, or conversely, add the pre-mixed reactants to hot acid very slowly.

Visualizing the Danger Zone

SkraupControl cluster_control Critical Control Point Glycerol Glycerol Acrolein Acrolein (Intermediate) Glycerol->Acrolein H2SO4, >120°C Quinoline Quinoline (Target) Acrolein->Quinoline Controlled Addition + FeSO4 Tar Black Tar (Polymer) Acrolein->Tar Excess Heat No Moderator Aniline Aniline Aniline->Quinoline Michael Addition

Figure 1: The bifurcation of the Skraup reaction. Without moderation, the pathway favors thermodynamic polymerization (Tar) over kinetic cyclization.

Module 2: Green Chemistry & Catalysis (Friedländer)

Context: Traditional Friedländer synthesis requires strong bases (KOH) and heating in organic solvents. Modern protocols emphasize atom economy and solvent-free conditions.

Q2: I need to scale up a Friedländer reaction but want to avoid toxic solvents. What are my options?

Diagnosis: You are using legacy protocols. The Friedländer condensation is highly amenable to "On-Water" conditions due to the hydrophobic effect accelerating the reaction.

The Fix: Catalyst-Free "On-Water" Protocol

  • Solvent: Deionized Water (100%).

  • Catalyst: None required (Autocatalysis via hydrogen bonding at the interface).

  • Temperature: 70–80°C.

  • Procedure:

    • Suspend 2-aminobenzaldehyde (1.0 equiv) and the ketone (1.1 equiv) in water.

    • Stir vigorously (high shear mixing is critical to maximize surface area).

    • Reaction typically completes in 2–4 hours.

    • Workup: The product often precipitates as a solid. Filter and wash with water.

    • Evidence: Shen et al. reported yields >90% using this method, noting that water's polarity stabilizes the transition state better than ethanol [3].

Q3: My ketone is not reacting in the aqueous method. It's too insoluble.

Alternative: Use a Solid Acid Catalyst .

  • Catalyst: Silica sulfuric acid (

    
    ) or Ionic Liquids like 
    
    
    
    .
  • Benefit: These act as dual solvent-catalysts, improving solubility of lipophilic ketones while driving the dehydration step [4].

Module 3: Controlling Regioselectivity (Combes & Skraup)

Context: One of the most frustrating aspects of quinoline synthesis is obtaining a mixture of isomers (e.g., 5- vs 7-substituted).

Q4: I am using a meta-substituted aniline in a Skraup reaction. Which isomer will I get?

The Rule of Thumb:

  • Electron Donating Groups (EDG) at meta-position: Strongly favor the 7-substituted quinoline.

    • Mechanism:[1][2][3][4][5] The EDG activates the para position relative to itself (which is the ring closure point for the 7-isomer). The ortho position (leading to the 5-isomer) is sterically hindered.

  • Electron Withdrawing Groups (EWG): Often lead to a mixture, but still favor 7- due to sterics, though 5- becomes more accessible if the group is small (e.g., -F).

Data Table: Predict Your Isomer

Reaction TypeSubstrateSubstituent (R)Major ProductMinor ProductCause
Skraup m-Toluidine

(EDG)
7-Methylquinoline 5-MethylquinolineSteric hindrance at C5.
Skraup m-Nitroaniline

(EWG)
7-Nitroquinoline 5-NitroquinolineElectronic activation (weak) + Sterics.
Combes Aniline + Unsymmetrical Diketone

2-Methyl-4-phenyl 2-Phenyl-4-methylSteric bulk of

directs cyclization.
Q5: How do I control regioselectivity in the Combes synthesis with unsymmetrical diketones?

The Fix: Steric Steering The cyclization step in Combes synthesis is sensitive to the size of the substituents on the


-diketone. The initial Schiff base formation occurs at the less hindered carbonyl.
  • Guideline: If you use Benzoylacetone (

    
    ):
    
    • Aniline attacks the Methyl ketone (less hindered).

    • Cyclization occurs onto the Phenyl ring.

    • Result: 2-Methyl-4-phenylquinoline [5].

Decision Tree for Regioselectivity

RegioSelectivity Start Select Substrate MetaAniline Meta-Substituted Aniline Start->MetaAniline Diketone Unsymmetrical Beta-Diketone Start->Diketone Sterics Steric Check: Is C5 blocked? MetaAniline->Sterics Attack Schiff Base Formation: Attacks Less Hindered C=O Diketone->Attack Prod7 Major Product: 7-Substituted Sterics->Prod7 Yes (Usually) Prod5 Minor Product: 5-Substituted Sterics->Prod5 Rarely Result Product: R(small) at C2 R(large) at C4 Attack->Result

Figure 2: Decision logic for predicting major regioisomers in Skraup (left) and Combes (right) syntheses.

Module 4: Purification & Isolation

Q6: I have a black oil. Standard extraction isn't working. How do I purify this?

Protocol: The Steam Distillation Method Quinolines are steam-volatile, whereas the "tar" (polymers) is not.

  • Basify: Ensure the reaction mixture is alkaline (pH > 10) using NaOH. This frees the quinoline from its acid salt.

  • Steam Distill: Pass steam through the flask. The distillate will be cloudy/milky.

  • Collect & Extract: Collect the distillate until it runs clear. Extract the distillate with Ether or DCM.

  • Dry & Evaporate: Dry over

    
     and evaporate.
    

Protocol: Zinc Chloride Complexation (The "Refining" Trick) If steam distillation is unavailable:

  • Dissolve crude oil in dilute HCl. Filter off insoluble tar.

  • Add

    
     solution. Quinoline forms a crystalline complex 
    
    
    
    .
  • Filter the crystals (impurities stay in solution).

  • Decompose crystals with dilute NaOH to recover pure quinoline.

References

  • Manske, R. H., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. Link

  • BenchChem. (2025).[6][7][8] Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Link

  • Shen, Q., Wang, L., Yu, J., et al. (2012).[3] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Link

  • Tajik, H., et al. (2016).[9] Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986.[2] Link

  • Li, J. J. (2009). Combes Quinoline Synthesis.[2][8][10] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 131-132).[2] Springer. Link

Sources

Technical Support Center: 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage, Handling, and Experimental Troubleshooting

CAS Registry Number: 25771-77-1 (Verify specific vendor batch; isomers such as 4,6,8-trichloroquinoline exist) Chemical Formula: C₉H₄Cl₃N Molecular Weight: ~232.49 g/mol [1]

Introduction

Welcome to the technical support hub for 3,4,8-Trichloroquinoline . This guide is designed for researchers requiring high-fidelity data on the storage, solubilization, and stability of this halogenated heterocyclic building block.

As a Senior Application Scientist, I emphasize that the stability of halogenated quinolines is governed by two main stress factors: photolytic dehalogenation and oxidative N-oxide formation . The protocols below are engineered to mitigate these risks, ensuring your experimental data reflects the compound's activity, not its degradation products.

Module 1: Critical Storage Parameters

Q: What are the optimal storage conditions for long-term stability (>6 months)?

A: For indefinite storage, 3,4,8-trichloroquinoline must be stored at -20°C in a desiccated, light-protected environment.

  • The Mechanism: Halogenated aromatic systems are susceptible to radical-mediated photolysis. UV light can cleave the C-Cl bond, creating reactive radicals that lead to polymerization or hydroxylation. Furthermore, the quinoline nitrogen is a weak base but can undergo oxidation to N-oxide over time if exposed to moist air.

  • The Protocol:

    • Keep the compound in an amber glass vial with a Teflon-lined cap.

    • Purge the headspace with Argon or Nitrogen before sealing.

    • Place the vial inside a secondary container (e.g., a Falcon tube) containing active silica gel desiccant.

Q: Can I store the compound at Room Temperature (RT)?

A: Only for short durations (<2 weeks) and strictly in solid form. Solid 3,4,8-trichloroquinoline is relatively stable at RT if kept dry and dark. However, never store solubilized stocks (e.g., in DMSO) at RT, as this accelerates nucleophilic attack by the solvent or trace water.

Visualization: Storage Decision Logic

The following diagram illustrates the decision matrix for storage based on experimental timelines.

StorageLogic Start Received 3,4,8-Trichloroquinoline Form Physical State? Start->Form Solid Solid Powder Form->Solid Solution Solubilized (DMSO/DMF) Form->Solution Time Storage Duration? Solid->Time Action3 Aliquot & Freeze -80°C Avoid Freeze-Thaw Solution->Action3 Immediate Action Short < 2 Weeks Time->Short Long > 2 Weeks Time->Long Action1 Store RT (20-25°C) Desiccated & Dark Short->Action1 Action2 Store -20°C Argon Purge required Long->Action2

Figure 1: Decision tree for maximizing compound integrity based on physical state and storage duration.

Module 2: Solubilization & Handling

Q: My compound is not dissolving in water/PBS. Is this normal?

A: Yes. 3,4,8-Trichloroquinoline is highly lipophilic due to the three chlorine atoms and the aromatic ring. It is effectively insoluble in aqueous buffers.

Q: What is the recommended solubilization protocol for biological assays?

A: You must use a "Stepwise Solvent Exchange" method. Direct addition to water will result in immediate precipitation (crash-out), creating a suspension that yields erratic data.

The Self-Validating Protocol:

  • Primary Solvent: Dissolve the solid in 100% DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10 mM or 50 mM).

    • Validation: Vortex for 30 seconds. Hold the vial against a printed text background. If you cannot read the text clearly through the liquid, it is not dissolved. Sonicate at 40°C for 5 minutes if necessary.

  • Intermediate Dilution: Dilute the DMSO stock into the assay medium slowly.

    • Rule of Thumb: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity in cell assays.

  • Turbidity Check: Measure absorbance at 600nm (OD600). If OD > 0.05 compared to a blank, micro-precipitation has occurred.

Visualization: Solubilization Workflow

Solubilization Step1 Weigh Solid Step2 Add 100% DMSO (Target: 10-50 mM) Step1->Step2 Step3 Vortex & Sonicate (40°C, 5 mins) Step2->Step3 Check1 Visual Clarity Check (Read text through vial) Step3->Check1 Step4 Dilute into Buffer (Dropwise addition) Check1->Step4 Check2 Turbidity Check (OD600 < 0.05) Step4->Check2

Figure 2: Stepwise solubilization protocol to ensure homogenous solution and prevent experimental artifacts caused by micro-precipitation.

Module 3: Troubleshooting & Stability

Q: The powder has turned from light yellow to brown. Can I still use it?

A: No. A color shift to brown indicates significant degradation.

  • Cause: Quinoline derivatives often undergo oxidative degradation or photolysis, leading to the formation of quinoline N-oxides or polymerization products [1].

  • Action: Discard the batch. For critical experiments, always verify purity via HPLC or TLC prior to use if the container has been open for >3 months.

Summary of Physicochemical Properties & Troubleshooting
ParameterSpecification / ObservationTroubleshooting Action
Appearance Light yellow to beige powderIf Brown/Sticky : Discard (Oxidation).
Solubility (Water) InsolubleDo not use water. Use DMSO/DMF.
Solubility (DMSO) Soluble (>10 mg/mL)If Cloudy : Sonicate @ 40°C; Check water content of DMSO.
Melting Point ~90-100°C (Isomer dependent)If Lower : Impurities present. Recrystallize.
Reactivity Stable to weak acids/basesAvoid strong oxidizing agents (e.g., Peroxides).

Module 4: Safety & Waste (EHS)

Q: What are the specific hazards I should be aware of?

A: Treat 3,4,8-trichloroquinoline as a Hazardous Substance .

  • Skin/Eye: Halogenated quinolines are potent irritants and potential sensitizers. Direct contact can cause dermatitis.

  • Inhalation: Dust is irritating to the respiratory tract.[2] Always weigh inside a fume hood.

  • Toxicity: While specific LD50 data for this isomer may be sparse, analogous chlorinated quinolines (e.g., 4,7-dichloroquinoline) exhibit acute oral toxicity [2]. Assume toxic by ingestion.[2]

Q: How do I dispose of the waste?

A: Do not pour down the drain.

  • Solids: Collect in a container labeled "Solid Hazardous Waste (Toxic/Halogenated)."

  • Solutions: DMSO stocks must be disposed of in "Halogenated Organic Solvent" waste streams. The presence of three chlorine atoms requires high-temperature incineration protocols to prevent the formation of dioxins during waste processing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Quinoline Derivatives. Retrieved from [Link]

  • Gaylord Chemical. DMSO Solubility Data and Handling Guidelines. Retrieved from [Link]

Sources

Technical Support Center: Impurity Identification in 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Impurity Profiling & Troubleshooting Target Audience: Process Chemists, Analytical Scientists, QC Managers

Executive Technical Overview

3,4,8-Trichloroquinoline (3,4,8-TCQ) is a critical halogenated heterocyclic intermediate, typically synthesized via the Gould-Jacobs reaction or modified Skraup synthesis starting from 2-chloroaniline. Its impurity profile is complex due to the directing effects of the nitrogen heteroatom and the existing chlorine substituent at position 8.

The presence of impurities in 3,4,8-TCQ—specifically regioisomers and des-chloro analogs—can severely impact the yield and toxicity profile of downstream pharmaceutical active ingredients (APIs) or agrochemicals. This guide addresses the identification, origin, and separation of these impurities.

Impurity Origin & Synthesis Pathway

Understanding the synthesis is the first step in impurity identification. The most common route involves the cyclization of 2-chloroaniline followed by chlorination.

Diagram 1: Synthesis Pathway & Impurity Nodes

G node_start Starting Material: 2-Chloroaniline node_inter Intermediate: 8-Chloro-4-hydroxyquinoline node_start->node_inter Cyclization (Gould-Jacobs) node_imp1 Impurity A: 2-Chloroaniline (Unreacted) node_start->node_imp1 Carryover node_imp3 Impurity C: 3,4,6-Trichloroquinoline (Regioisomer from 4-Cl-aniline) node_start->node_imp3 Contaminated SM (4-Chloroaniline) node_prod Product: 3,4,8-Trichloroquinoline node_inter->node_prod Chlorination (Cl2/POCl3) node_imp2 Impurity B: 4,8-Dichloroquinoline (Incomplete Chlorination) node_inter->node_imp2 Missing C3-Cl node_imp4 Impurity D: 3,8-Dichloro-4-hydroxyquinoline (Hydrolysis/Incomplete POCl3) node_inter->node_imp4 Incomplete C4-OH conversion

Caption: Synthesis flow of 3,4,8-Trichloroquinoline showing critical nodes where starting material carryover and incomplete reaction impurities originate.

Troubleshooting Guide (Q&A)

Scenario A: HPLC Analysis & Unknown Peaks

Q1: I observe a persistent peak at RRT 0.85 in my HPLC chromatogram (C18 column). It has a UV spectrum similar to the main peak but is more polar. What is it?

Diagnosis: This is likely 3,8-Dichloro-4-hydroxyquinoline (or the tautomeric quinolone).

  • Reasoning: During the final step (conversion of the 4-OH group to 4-Cl using POCl3), incomplete reaction leaves the hydroxyl group intact. The hydroxyl group significantly increases polarity, reducing retention time on Reverse Phase (RP) columns.

  • Confirmation: Check the mass spectrum.[1][2] The mass should be 213/215 Da (M+) instead of the expected 231/233/235 Da for the trichloro product.

  • Action: Ensure your reaction mixture is strictly anhydrous; moisture hydrolyzes the active chlorinating species (e.g., phosphoryl chloride) back to phosphoric acid, stalling the reaction.

Q2: My LC-MS shows a peak with the same mass (MW 231) as the product but elutes slightly later. Is this a regioisomer?

Diagnosis: Yes, this is highly indicative of a Regioisomer , likely 3,4,6-Trichloroquinoline .

  • Reasoning: Regioisomers often arise from impurities in the starting material (2-chloroaniline). If the starting material contained 4-chloroaniline , the cyclization would yield the 6-chloro isomer. Isomers preserve the lipophilicity profile closely, leading to difficult separations (critical pairs).

  • Confirmation:

    • H-NMR: This is the gold standard. 3,4,8-TCQ will show a specific coupling pattern for protons at positions 5, 6, and 7. The 3,4,6-isomer will show a different splitting pattern (typically two doublets and a singlet or tight coupling depending on resolution).

    • GC-MS: Regioisomers often separate better in gas phase than liquid phase due to boiling point differences.

Scenario B: Mass Spectrometry Interpretation

Q3: The mass spectrum of my main peak is confusing. I see clusters at m/z 231, 233, 235, and 237. Is the sample contaminated?

Diagnosis: No, this is the characteristic Chlorine Isotope Pattern .

  • Explanation: Chlorine exists as naturally occurring isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%).

  • The Rule of Three: For a molecule with three chlorine atoms (Cl₃), the molecular ion (M+) will distribute as follows:

    • M (³⁵Cl₃): 100% relative abundance (Base peak usually)

    • M+2 (³⁵Cl₂³⁷Cl₁): ~96% of M

    • M+4 (³⁵Cl₁³⁷Cl₂): ~31% of M

    • M+6 (³⁷Cl₃): ~3% of M

  • Action: Verify the relative intensities of these peaks. If the M+2 peak is significantly higher than 100% of M, you may have a co-eluting impurity or a tetrachloro-impurity (over-chlorination).

Scenario C: Separation Difficulties

Q4: I cannot separate the 3,4,8-TCQ from the 4,8-dichloro impurity using my standard Acetonitrile/Water gradient.

Diagnosis: The hydrophobic difference between 2 Cl and 3 Cl atoms on a quinoline ring is sometimes insufficient for standard C18 separation.

  • Solution: Switch to Methanol/Water or use a Phenyl-Hexyl column .

  • Mechanism: Phenyl-Hexyl columns utilize π-π interactions with the quinoline ring. The electron-withdrawing nature of the extra chlorine atom in 3,4,8-TCQ alters the electron density of the aromatic ring differently than in the dichloro analog, often enhancing selectivity (separation factor

    
    ) compared to purely hydrophobic C18 interactions.
    

Analytical Method Parameters

To ensure robust identification, use the following validated parameters.

Table 1: Recommended Chromatographic Conditions
ParameterHPLC (Routine QC)GC-MS (Impurity Profiling)
Column C18 (e.g., Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µmDB-5ms or Rtx-5, 30m x 0.25mm, 0.25µm
Mobile Phase / Carrier A: 0.1% Formic Acid in WaterB: AcetonitrileHelium (1.0 mL/min, constant flow)
Gradient / Temp 0-2 min: 40% B15 min: 90% B20 min: 90% B60°C (1 min) -> 20°C/min -> 280°C (5 min)
Detection UV @ 254 nm (aromatic ring) & 320 nmEI Source (70 eV), Scan 50-500 amu
Critical Pair 3,4,8-TCQ vs. 3,4,6-TCQ3,4,8-TCQ vs. 4,8-Dichloroquinoline
Table 2: Key Impurity Markers
Impurity NameStructure NoteOriginAnalytical Marker
2-Chloroaniline Single aromatic ringUnreacted Starting MaterialGC: Early elutingMS: m/z 127
4,8-Dichloroquinoline Missing Cl at pos 3Incomplete Chlorination stepHPLC: RRT ~0.90MS: m/z 197 (M+)
3,4,6-Trichloroquinoline Cl at 6 instead of 8Contaminated Starting MaterialNMR: Distinct aromatic splittingHPLC: RRT ~1.02 (Shoulder)
3,4,8-Trichloro-2-hydroxyquinoline Carbonyl/OH at pos 2Oxidation byproduct (rare)HPLC: RRT < 0.5 (Very polar)

Diagnostic Workflow

Use this logic tree to resolve analytical anomalies.

Diagram 2: Impurity Identification Logic Tree

DecisionTree start Unknown Peak Detected check_rt Check Retention Time (RT) Relative to Main Peak start->check_rt early_eluting Early Eluting (Polar) check_rt->early_eluting RRT < 0.9 late_eluting Late Eluting / Co-eluting check_rt->late_eluting RRT >= 0.9 check_ms_early Check Mass Spectrum early_eluting->check_ms_early check_ms_late Check Mass Spectrum late_eluting->check_ms_late res_hydrolysis ID: Hydroxy-quinoline (Hydrolysis Impurity) check_ms_early->res_hydrolysis M+ = 213 (Cl2) res_aniline ID: Chloroaniline (Starting Material) check_ms_early->res_aniline M+ = 127 (Cl1) res_regio ID: Regioisomer (Isomerism) check_ms_late->res_regio M+ = 231 (Cl3) Same as Product res_poly ID: Tetrachloro-quinoline (Over-reaction) check_ms_late->res_poly M+ = 265 (Cl4)

Caption: Step-by-step logic flow for categorizing unknown impurities based on retention time and mass spectral data.

References

  • Organic Reactions. (2011). The Skraup Synthesis of Quinolines.[3][4][5][6] Wiley Online Library. [Link]

  • National Institutes of Health (NIH). (2015). Differentiation of regioisomeric chloroamphetamine analogs using gas chromatography–chemical ionization-tandem mass spectrometry. PubMed Central. [Link]

  • Organic Syntheses. (1940). Quinoline Synthesis Procedures.[1][3][4][5][6][7][8][9] Org.[4][7][10] Synth. Coll. Vol. 1. [Link]

  • MDPI. (2010). High-Performance Liquid Chromatographic Separation of Stereoisomers.[1] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] [Link]

  • Google Patents. (1971).

Sources

Technical Support Center: Scaling 3,4,8-Trichloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support center for the scale-up synthesis of 3,4,8-Trichloroquinoline . This document is structured to assist process chemists and researchers in navigating the specific challenges of constructing this halogenated heterocycle.

Status: Operational | Tier: Level 3 (Process Optimization) Subject: Robust Scale-Up of 3,4,8-Trichloroquinoline via Modified Gould-Jacobs & Stepwise Chlorination

Executive Technical Overview

The synthesis of 3,4,8-trichloroquinoline presents a unique regiochemical challenge. Direct chlorination of the quinoline ring is often non-selective. Therefore, the most robust scale-up strategy involves a linear construction approach : establishing the 8-chloro substituent via the aniline precursor, constructing the 4-hydroxyquinoline scaffold, and sequentially introducing the 3-chloro and 4-chloro substituents using electrophilic and nucleophilic mechanisms, respectively.

The Validated Pathway
  • Scaffold Formation: Gould-Jacobs reaction of 2-chloroaniline to 8-chloro-4-hydroxyquinoline.

  • C3-Functionalization: Electrophilic chlorination using Sulfuryl Chloride (

    
    ).
    
  • C4-Deoxychlorination: Nucleophilic displacement using Phosphoryl Chloride (

    
    ).
    

Process Workflow Visualization

The following diagram outlines the critical decision nodes and material flow for the synthesis.

G Start Start: 2-Chloroaniline Step1 Condensation (EMME) 110°C, Vacuum removal of EtOH Start->Step1 Step2 Thermal Cyclization Dowtherm A, 250°C Step1->Step2 Check1 QC: Purity >95%? Step2->Check1 Check1->Step2 No (Reprocess) Step3 Hydrolysis & Decarboxylation NaOH then HCl Check1->Step3 Yes Intermediate1 Intermediate A: 8-Chloro-4-hydroxyquinoline Step3->Intermediate1 Step4 C3-Chlorination SO2Cl2 in AcOH Intermediate1->Step4 Intermediate2 Intermediate B: 3,8-Dichloro-4-hydroxyquinoline Step4->Intermediate2 Step5 C4-Deoxychlorination POCl3, Reflux Intermediate2->Step5 Final Target: 3,4,8-Trichloroquinoline Step5->Final

Figure 1: Linear synthesis workflow for 3,4,8-Trichloroquinoline showing critical intermediates and quality control gates.

Phase 1: Scaffold Construction (Gould-Jacobs Protocol)

Protocol Summary

The reaction between 2-chloroaniline and diethyl ethoxymethylenemalonate (EMME) creates the quinoline backbone.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Aniline : 1.1 eq EMMESlight excess of EMME ensures complete consumption of the toxic aniline.
Temperature 110°C (Step 1)

250°C (Step 2)
Step 1 drives ethanol removal; Step 2 drives the high-energy cyclization.
Solvent Dowtherm A (Diphenyl ether/biphenyl)Required for heat transfer at 250°C.
Troubleshooting Guide: Cyclization & Decarboxylation

Q: My reaction mixture turned into an intractable black tar during cyclization. What happened? A: This is a classic "thermal runaway" of impurities.

  • Cause: Rapid heating or insufficient removal of ethanol during the initial condensation phase. If ethanol remains, it creates pressure and side reactions at 250°C.

  • Fix: Ensure the initial condensation (Aniline + EMME) is driven to completion under partial vacuum to strip ethanol before adding the mixture to the high-temperature Dowtherm A.

  • Scale-Up Tip: Add the acrylate intermediate dropwise into pre-heated Dowtherm A (250°C) rather than heating the whole mass together. This maintains thermal control.[1][2][3]

Q: The decarboxylation step (saponification followed by acid heat) is yielding a mixture of product and starting ester. A: The steric bulk of the 8-chloro group protects the ester from hydrolysis.

  • Cause: Insufficient base concentration or reaction time.

  • Fix: Switch from aqueous NaOH to ethanolic KOH (10-15%) and reflux for at least 4-6 hours. The improved solubility of the organic ester in ethanol accelerates the hydrolysis.

Phase 2: The C3-Chlorination (Regioselectivity)

This is the most delicate step. You are transforming 8-chloro-4-hydroxyquinoline to 3,8-dichloro-4-hydroxyquinoline.

Protocol Summary
  • Reagent: Sulfuryl Chloride (

    
    ).
    
  • Solvent: Glacial Acetic Acid (AcOH).

  • Temperature:

    
    .
    
Troubleshooting Guide: Selectivity Issues

Q: I am seeing significant formation of polychlorinated byproducts (e.g., 3,3-dichloro-2,4-dione species). A: You are over-chlorinating.

  • Mechanism: The 4-hydroxyquinoline exists in tautomeric equilibrium with the 4-quinolone. The C3 position is highly nucleophilic. Excess

    
     will attack C3 twice.
    
  • Fix:

    • Control Stoichiometry: Use exactly 1.05 equivalents of

      
      .
      
    • Temperature Control: Do not exceed 50°C. Higher temperatures promote radical chlorination on the benzene ring.

    • Monitor: Use HPLC. Stop the reaction when the starting material is <2%. Do not "cook" it to zero if di-chlorinated impurities start rising.

Q: Why use Sulfuryl Chloride instead of NCS (N-Chlorosuccinimide)? A: While NCS is milder,


 is preferred for scale-up due to atom economy and purification .
  • Reason: NCS leaves succinimide as a byproduct, which can be difficult to wash out of the precipitated product without large water volumes.

    
     generates 
    
    
    
    (gas) and
    
    
    (gas), leaving a much cleaner crude solid upon filtration.

Phase 3: Deoxychlorination (The POCl3 Step)

The final conversion of 3,8-dichloro-4-hydroxyquinoline to 3,4,8-trichloroquinoline.

Protocol Summary
  • Reagent: Phosphoryl Chloride (

    
    ) - Neat or in Toluene.
    
  • Catalyst: DMF (Catalytic amount required for Vilsmeier-Haack mechanism).

  • Quench: Inverse addition (Reaction mix into water).

Logic Tree: Quenching Safety

The following diagram details the critical safety logic for the


 workup, which is the most hazardous operation in this synthesis.

Safety Start POCl3 Reaction Complete Decision Method of Quench? Start->Decision Direct Direct Addition (Water into Rxn) Decision->Direct Avoid Inverse Inverse Addition (Rxn into Ice/Water) Decision->Inverse Recommended Direct_Result HAZARD: Exotherm Trap Violent boil-over risk Direct->Direct_Result Inverse_Result Controlled Hydrolysis Temp maintained <20°C Inverse->Inverse_Result pH_Control pH Adjustment Ammonia/NaOH to pH 8-9 Inverse_Result->pH_Control Isolation Filtration of Product pH_Control->Isolation

Figure 2: Safety logic for handling POCl3 workup to prevent thermal runaway.

Troubleshooting Guide: Yield & Purity

Q: My final product has a persistent yellow color and smells like almonds. Yield is low. A: You likely formed a Vilsmeier adduct that didn't hydrolyze.

  • Cause: Excess DMF was used, or the quench pH was too acidic.

  • Fix:

    • Reduce DMF to 2-3 drops per mole of substrate.

    • Ensure the quench mixture is basified to pH 8-9 using Ammonium Hydroxide (

      
      ). The free base of the quinoline must be liberated from the hydrochloride salt and the phosphorus complex.
      

Q: The reaction stalled at 80% conversion. A: The 3-chloro and 8-chloro substituents withdraw electrons, making the C4-OH less reactive toward the phosphorus center.

  • Fix: Increase reaction temperature to reflux (approx. 105°C). If using toluene as a co-solvent, reduce the toluene volume to increase the boiling point, or run neat in

    
    .
    

References & Authority

  • Gould-Jacobs Reaction Mechanism & Scale-up:

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." J. Am. Chem. Soc. 1939, 61, 2890.Link

    • Provides the foundational chemistry for the aniline-EMME condensation.

  • Chlorination Strategies for Quinolines:

    • Renault, J. et al. "Chlorination of 4-hydroxyquinolines." Tetrahedron 1985, 41, 5981.

    • Details the regioselectivity of SO2Cl2 vs NCS at the C3 position.

  • POCl3 Deoxychlorination Safety:

    • Organic Process Research & Development (OPRD). "Safety of Vilsmeier Reagents and POCl3 Scale-up."

    • Standard industrial safety protocols for handling phosphorus oxychloride quenches.

  • Synthesis of 3,4-dichloroquinolines:

    • Surrey, A. R. et al. "The Synthesis of Some 3-Halo-4-hydroxyquinolines." J. Am. Chem. Soc. 1946, 68, 113.[4]Link

    • Validates the stepwise halogenation approach.

Disclaimer: This guide is intended for qualified chemical professionals. All scale-up activities involving POCl3 and high-temperature cyclizations require rigorous Process Safety Management (PSM) review.

Sources

Validation & Comparative

Technical Comparison Guide: 3,4,8-Trichloroquinoline vs. Isomeric Scaffolds

[1]

Executive Summary: The Ortho-Effect & Strategic Utility

In the landscape of halogenated quinolines, 3,4,8-Trichloroquinoline (3,4,8-TCQ) represents a specialized scaffold distinct from the more common 4,7-dichloro or 4,7,8-trichloro isomers.[1] While 4,7-substituted quinolines are the historic backbone of antimalarial therapeutics (e.g., Chloroquine), the 3,4,8-TCQ isomer introduces a chlorine atom at the C3 position.

This structural modification is not merely cosmetic; it fundamentally alters the electrophilicity of the C4 center and provides a handle for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the synthesis of highly functionalized "reversed" quinoline drugs. This guide analyzes the physicochemical and reactive divergences between 3,4,8-TCQ and its isomers (4,6,8-TCQ and 4,7,8-TCQ), providing actionable data for medicinal chemists.[1]

Chemical Architecture & Isomer Differentiation

The placement of chlorine atoms dictates the electronic environment and steric accessibility of the quinoline ring.

Comparative Isomer Profile[1][2]
Feature3,4,8-Trichloroquinoline 4,7,8-Trichloroquinoline 4,6,8-Trichloroquinoline
CAS Number 25771-77-117999-80-3855763-15-4
C4 Reactivity (SNAr) Reduced (Steric hindrance from C3-Cl)High (Standard activation)High (Standard activation)
Lipophilicity (cLogP) ~3.8 - 4.1~3.9 - 4.2~3.9 - 4.2
Metabolic Stability High (C8 blocks oxidation; C3 blocks conjugation)High (C8 blocks oxidation)Moderate (C7 open to oxidation)
Primary Utility Dual-functional scaffold (SNAr + Cross-coupling)Antimalarial potency (Resistance breaking)Kinase inhibitor fragment
Structural Visualization

The following diagram illustrates the synthesis and structural divergence. The "Gould-Jacobs" reaction is the industry standard for these scaffolds, but the introduction of the C3-chlorine in 3,4,8-TCQ requires a specific electrophilic chlorination step prior to the final aromatization.

QuinolineSynthesiscluster_legendPathway LogicAniline2-ChloroanilineEnamineEnamineIntermediateAniline->Enamine+ EMME110°CEMMEEthoxymethylenemalonateCyclized8-Chloro-4-hydroxyquinolineEnamine->CyclizedThermal Cyclization(Dowtherm A, 250°C)ChlorinatedInter3,8-Dichloro-4-hydroxyquinolineCyclized->ChlorinatedInterNCS or SO2Cl2(Electrophilic Chlorination at C3)Product4784,7,8-TrichloroquinolineCyclized->Product478POCl3 (Direct)(Requires 3,4-dichloroaniline start)Product3483,4,8-TrichloroquinolineChlorinatedInter->Product348POCl3, Reflux(Deoxychlorination)Legend1Solid Line: 3,4,8-TCQ RouteLegend2Dashed Line: Isomer Divergence

Caption: Synthesis pathway showing the critical C3-chlorination step required for 3,4,8-TCQ, distinguishing it from standard Gould-Jacobs products.

Reactivity Profiling: The "Ortho Effect"

The defining characteristic of 3,4,8-TCQ is the C3-Chlorine .[1] In Nucleophilic Aromatic Substitution (SNAr)—the primary reaction used to attach amine side chains for drug synthesis—the C3-Cl exerts a significant ortho-effect .

Steric Hindrance at C4

In 4,7,8-TCQ, the C4 position is exposed.[1] In 3,4,8-TCQ, the bulky chlorine atom at C3 physically obstructs the trajectory of incoming nucleophiles (amines).

  • Consequence: Reaction times for 3,4,8-TCQ are typically 2-3x longer than for 4,7,8-TCQ under identical conditions.[1]

  • Mitigation: Higher temperatures (120-140°C) or stronger bases (e.g., Cs2CO3 in DMF) are often required.

Electronic Deactivation

While chlorine is electron-withdrawing (inductive), it is also electron-donating (resonance).[1] At the C3 position, the resonance donation can partially stabilize the quinoline ring electron density, slightly reducing the electrophilicity of C4 compared to a C7 substitution which activates C4 via conjugation.

The Cross-Coupling Advantage

The "flaw" of reduced SNAr reactivity is the "feature" for scaffold diversity. The C3-Cl bond is stable to SNAr conditions but reactive under Palladium catalysis.

  • Workflow:

    • SNAr at C4: Install the amine side chain (requires forcing conditions).

    • Suzuki Coupling at C3: Use the remaining C3-Cl to attach aryl/heteroaryl groups. This is impossible with 4,7,8-TCQ, where the remaining chlorines (C7/C8) are far less reactive to Pd-catalysis.[1]

Biological Performance Implications[4][5][6][7][8][9][10]

In drug discovery, particularly for antimalarials and kinase inhibitors, the isomer choice dictates potency and resistance profiles.

Antimalarial Activity (Hemozoin Inhibition)[10]
  • 4,7,8-TCQ Derivatives: Generally show higher potency against wild-type Plasmodium.[1] The 7-position halogen is critical for binding to hematin.[1]

  • 3,4,8-TCQ Derivatives: Often exhibit lower intrinsic potency but are valuable for overcoming resistance .[1] The bulk at C3 can disrupt the binding of the drug to the PfCRT (Chloroquine Resistance Transporter), potentially preventing drug efflux.

Kinase Inhibition (Type II Inhibitors)
  • 3,4,8-TCQ: The C3-Cl can fill small hydrophobic pockets in the ATP-binding site (gatekeeper residues).[1] This scaffold is increasingly popular in designing inhibitors for mutated kinases (e.g., EGFR, VEGF).

Experimental Protocols

Protocol A: Synthesis of 3,4,8-Trichloroquinoline

This protocol assumes the intermediate 8-chloro-4-hydroxyquinoline is available or synthesized via standard Gould-Jacobs cyclization.[1]

Reagents: 8-Chloro-4-hydroxyquinoline (1.0 eq), Sulfuryl Chloride (SO2Cl2, 1.2 eq), Phosphorus Oxychloride (POCl3, 5.0 eq).[1]

  • C3-Chlorination:

    • Suspend 8-chloro-4-hydroxyquinoline in glacial acetic acid.

    • Add SO2Cl2 dropwise at room temperature.[1]

    • Stir for 2 hours. A precipitate of 3,8-dichloro-4-hydroxyquinoline will form.[1]

    • Filter, wash with water, and dry.[2] Validation: Check melting point (typically >250°C) and disappearance of C3-H signal in 1H-NMR.

  • Deoxychlorination (C4-Cl Installation):

    • Place the dried 3,8-dichloro intermediate in a round-bottom flask.

    • Add POCl3 (5 vol) carefully.

    • Reflux at 105°C for 3-4 hours. Monitor by TLC (System: Hexane/EtOAc 8:2).

    • Workup: Cool to RT. Pour slowly onto crushed ice/ammonia mixture (Exothermic!). Extract with Dichloromethane (DCM).

    • Purification: Recrystallize from Ethanol or use Flash Chromatography (Hexane/DCM).

Protocol B: Comparative SNAr Reactivity Assay

To validate the reactivity difference between 3,4,8-TCQ and 4,7,8-TCQ.[1]

Reagents: 3,4,8-TCQ (1 eq), 4,7,8-TCQ (1 eq), Benzylamine (1.1 eq), Isopropanol.[1]

  • Set up two parallel reaction vials.

  • Dissolve 1.0 mmol of each quinoline in 5 mL Isopropanol.

  • Add 1.1 mmol Benzylamine to each.

  • Heat both vials to 80°C .

  • Sampling: Take aliquots at 30 min, 1 hr, and 4 hrs.

  • Analysis: Analyze via HPLC or LC-MS.

    • Expected Result: 4,7,8-TCQ will show >90% conversion within 1 hour. 3,4,8-TCQ will likely show <40% conversion at 1 hour, requiring prolonged heating or higher temperature to complete.[1]

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Kouznetsov, V. V., et al. (2020).[3] Natural Products, Synthesis, and Biological Activities of Quinolines.[4][5][6][7][8][9][10] PubMed.[1]

  • MySkinRecipes. (n.d.). 3,4,8-Trichloro-quinoline Product Specifications and Physical Properties.[1][11][12][13][14]

  • BenchChem. (2025).[2] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines.[2]

  • BLD Pharm. (n.d.). 4,7,8-Trichloroquinoline Product Data.[1][11][12][15]

  • Egan, T. J. (2006). Structure–activity relationships in chloroquine derivatives. Journal of Medicinal Chemistry.

The Privileged Scaffold: A Comparative Guide to Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Quinoline Derivatives' Biological Activity Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

In medicinal chemistry, the quinoline ring system (benzo[b]pyridine) is designated as a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets with high affinity. For drug development professionals, the challenge lies not in identifying activity, but in tuning selectivity.

This guide provides an objective, data-driven comparison of the two dominant subclasses of quinoline derivatives: 4-Aminoquinolines (historically antimalarial, now emerging as kinase inhibitors) and 8-Hydroxyquinolines (metal chelators with potent anticancer properties). We analyze their divergent mechanisms of action (MOA), comparative IC50 efficacy, and critical experimental protocols for validation.

Part 1: Mechanistic Divergence

The biological utility of quinoline stems from its electronic distribution, allowing it to act as a hydrogen bond acceptor (N-atom) and a


-stacking agent (aromatic system). However, functionalization at the C4 versus C8 position drives the molecule toward fundamentally different signaling pathways.
4-Aminoquinolines: The Intercalators & Kinase Inhibitors[1]
  • Primary Mechanism: Planar geometry facilitates DNA intercalation, disrupting replication.

  • Secondary Mechanism: Recent SAR studies indicate potent inhibition of receptor tyrosine kinases (RTKs), specifically VEGFR and EGFR. The 4-amino substitution often mimics the ATP adenine ring, allowing competitive inhibition at the kinase ATP-binding pocket.

8-Hydroxyquinolines (8-HQ): The Chelators[2]
  • Primary Mechanism: The proximity of the hydroxyl group (C8) and the ring nitrogen (N1) creates a bidentate pocket ideal for chelating divalent metal ions (

    
    , 
    
    
    
    ).
  • Downstream Effect: In cancer cells, this chelation sequesters essential cofactors for metalloenzymes and generates cytotoxic Reactive Oxygen Species (ROS) via Fenton chemistry, triggering apoptosis.

Visualizing the Pathway Divergence

The following diagram illustrates how structural modification dictates the biological cascade.

Quinoline_MOA Scaffold Quinoline Scaffold Pos4 4-Amino Substitution Scaffold->Pos4 C4 Functionalization Pos8 8-Hydroxy Substitution Scaffold->Pos8 C8 Functionalization Target4A DNA Intercalation (Replication Arrest) Pos4->Target4A Target4B Kinase Inhibition (VEGFR/EGFR Blockade) Pos4->Target4B Target8A Metal Chelation (Cu2+/Zn2+ Sequestration) Pos8->Target8A Target8B ROS Generation (Mitochondrial Apoptosis) Target8A->Target8B

Figure 1: Mechanistic bifurcation of quinoline derivatives. C4-substitution drives genomic/kinase targeting, while C8-substitution drives metallo-cytotoxicity.

Part 2: Comparative Efficacy Analysis (Data-Driven)

The following table synthesizes experimental data comparing representative compounds from both classes against standard chemotherapeutics.

Key Insight: While 4-amino derivatives (like BPTQ) show superior specificity against kinase targets (VEGFR), 8-hydroxy derivatives (like Nitroxoline) often display broader cytotoxicity due to the ubiquity of metal ions in cancer proliferation.

Table 1: Comparative IC50 Values (µM)
Compound ClassRepresentative AgentTarget MechanismCell Line (Type)IC50 (µM)Comparative Note
4-Aminoquinoline BPTQ (Pyrimido-quinoline)VEGFR1 InhibitionHL-60 (Leukemia)0.54 10x more potent than standard 8-HQs in this specific line [1].
4-Aminoquinoline ChloroquineAutophagy InhibitionMCF-7 (Breast)~20 - 60High concentrations required for anticancer monotherapy.
8-Hydroxyquinoline Nitroxoline (5-amino-8-HQ)Metallo-enzyme/ROSRaji (Lymphoma)~1.5 5-10x more potent than Clioquinol; independent of zinc ionophore activity [2].
8-Hydroxyquinoline 8-HQ-GlycoconjugateGlucose Uptake/ChelationHCT-116 (Colon)8.5 - 12.0Glycoconjugation improves selectivity but slightly reduces raw potency [3].
Standard Control CisplatinDNA CrosslinkingHCT-116 (Colon)~28.98-HQ derivatives often outperform Cisplatin in resistant lines [4].

Interpretation for Development: If your target indication requires high selectivity (e.g., sparing normal tissue), the 4-aminoquinoline scaffold optimized for specific kinases is the superior choice. If the goal is overcoming resistance in solid tumors, the 8-hydroxyquinoline scaffold's ability to trigger ROS offers a mechanism distinct from standard MDR (Multi-Drug Resistance) pathways.

Part 3: Experimental Validation Protocols

Protocol A: Cytotoxicity Profiling (MTT Assay)

Critical for establishing the IC50 baseline.

The "Why" Behind the Steps:

  • Solubility Control: Quinolines are hydrophobic. You must run a DMSO vehicle control (final concentration <0.5%) to ensure toxicity is compound-specific, not solvent-induced.

  • Seeding Density: Over-confluence masks antiproliferative effects.

Workflow:

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add quinoline derivatives in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Validation Step: Include positive control (Doxorubicin) and vehicle control (DMSO).

  • Incubation: 48h to 72h at 37°C, 5%

    
    .
    
  • Labeling: Add MTT reagent (0.5 mg/mL).[1] Incubate 4h. Mitochondrial dehydrogenases in viable cells reduce MTT to purple formazan.[2]

  • Solubilization: Aspirate media. Add DMSO (100 µL) to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol B: Kinase Inhibition Screening (For 4-Amino Derivatives)

Critical for verifying the MOA beyond simple cell death.

The "Why" Behind the Steps:

  • ATP Concentration: Perform the assay at

    
     of ATP. If ATP is too high, it outcompetes the quinoline inhibitor, leading to false negatives.
    

Workflow:

  • Reaction Mix: Combine Recombinant Kinase (e.g., VEGFR2), Peptide Substrate, and Reaction Buffer (

    
     is critical).
    
  • Compound Addition: Add 4-aminoquinoline derivative. Incubate 10 min (pre-equilibration).

  • Initiation: Add ATP (at

    
     concentration) to start the reaction.
    
  • Detection: Use a luminescent ADP-detection system (e.g., ADP-Glo). The signal is proportional to kinase activity.

  • Analysis: Plot % Inhibition vs. Log[Compound].

Visualizing the Validation Workflow

This diagram outlines the logical flow from synthesis to lead selection.

Experimental_Workflow Start Synthesis & Purification QC QC: NMR / HPLC (>95% Purity Required) Start->QC Screen1 Primary Screen: MTT Assay (Broad Cytotoxicity) QC->Screen1 Decision IC50 < 10 µM? Screen1->Decision Decision->Start No (Refine SAR) Path4 4-Amino Path: Kinase Profiling (VEGFR/EGFR) Decision->Path4 Yes (Target Specific) Path8 8-Hydroxy Path: ROS/Caspase Assay Decision->Path8 Yes (Broad Spectrum) Lead Lead Candidate Selection Path4->Lead Path8->Lead

Figure 2: Decision matrix for evaluating quinoline derivatives. Purity checks must precede biological assays to avoid false positives from metal catalysts.

Part 4: Future Outlook & Hybrids

The future of quinoline therapeutics lies in Molecular Hybridization . Recent literature (2024-2025) highlights the success of fusing the quinoline scaffold with other pharmacophores to overcome resistance.

  • Quinoline-Chalcones: Combine the kinase inhibition of quinolines with the tubulin inhibition of chalcones.

  • Quinoline-Triazines: Enhance antimalarial activity by dual-targeting hemozoin formation and dihydrofolate reductase (DHFR).

Recommendation: For researchers currently optimizing the scaffold, focus on the C2 and C4 positions for linker attachment, as these positions generally tolerate bulkier substitutions without abolishing the core electronic properties required for activity.

References

  • Inhibition of protein kinases by anticancer DNA intercalator, 4-butylaminopyrimido[4′,5′:4,5]thieno(2,3-b)quinoline. PubMed Central. [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. PubMed Central. [Link]

  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central. [Link]

  • IC50 values of anticancer drugs in PAECs. ResearchGate. [Link]

Sources

Comparative SAR Guide: Trichloroquinolines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of trichloroquinolines, positioning them as emerging scaffolds in drug discovery. It contrasts their performance with established standards like Chloroquine and Ciprofloxacin, focusing on the specific impact of "tri-halogenation" on pharmacokinetics and potency.

Executive Summary: The "Tri-Halo" Effect

While 4,7-dichloroquinoline is the legendary scaffold behind Chloroquine (antimalarial), trichloroquinolines (e.g., 2,4,7- or 2,4,6-trichloro isomers) represent a distinct chemical space. The addition of a third chlorine atom is not merely additive; it fundamentally alters the lipophilicity (LogP) and electronic distribution of the heteroaromatic ring.

  • The Advantage: The third chlorine (often at C2 or C8) enhances membrane permeability and blocks metabolic oxidation sites, potentially overcoming resistance mechanisms seen in dichloro-analogs.

  • The Trade-off: Drastic reduction in aqueous solubility and increased risk of hepatotoxicity (hemangiosarcoma risks associated with halogenated quinolines).

This guide compares the SAR of trichloro-scaffolds against standard clinical alternatives to inform lead optimization strategies.

Chemical Synthesis & Protocol

To access the trichloro-scaffold, researchers typically employ a modified Gould-Jacobs reaction or Conrad-Llimach synthesis , followed by aggressive chlorination.

Protocol: Synthesis of 2,4,7-Trichloroquinoline

Rationale: This protocol targets the C2 and C4 positions for nucleophilic displacement (SAR "handles") while establishing the core C7-Cl motif essential for biological activity.

Reagents: 3-Chloroaniline, Diethyl malonate, Phosphorus oxychloride (


), Phosphorus pentachloride (

).

Step-by-Step Methodology:

  • Condensation (Formation of Anilide):

    • Reflux 3-chloroaniline (1.0 eq) with diethyl malonate (1.1 eq) at 120°C for 4 hours.

    • Checkpoint: Monitor ethanol evolution. Reaction is complete when ethanol distillation ceases.

  • Cyclization (Ring Closure):

    • Heat the resulting anilide in diphenyl ether at 250°C (thermal cyclization).

    • Result: Formation of 7-chloro-4-hydroxy-2-quinolone (The "dione" intermediate).

  • Aromatization/Chlorination (The Critical Step):

    • Safety Warning:

      
       is highly corrosive and water-reactive. Perform in a fume hood.
      
    • Suspend the quinolone intermediate in neat

      
       (excess). Add catalytic 
      
      
      
      .
    • Reflux at 110°C for 6–12 hours. The system will turn from a suspension to a clear dark solution.

  • Quenching & Isolation:

    • Cool the mixture to RT. Pour slowly onto crushed ice/ammonia water (exothermic!).

    • Extract with Dichloromethane (DCM). Wash with brine.

    • Purification: Recrystallize from ethanol/hexane.

Workflow Visualization

SynthesisWorkflow cluster_safety Safety Critical Control Start 3-Chloroaniline + Diethyl Malonate Inter Intermediate: 7-chloro-4-hydroxy-2-quinolone Start->Inter Cyclization (250°C) Reaction Chlorination (POCl3 + PCl5, 110°C) Inter->Reaction Aromatization Product Product: 2,4,7-Trichloroquinoline Reaction->Product Nucleophilic Sub. of -OH groups

Caption: Synthesis pathway for transforming aniline precursors into the reactive trichloroquinoline scaffold.

Comparative SAR Analysis

The biological activity of quinolines hinges on the Pharmacophore (usually an amine side chain) and the Lipophilic Core .

The SAR Map
  • C2 & C4 (Reactive Centers): These chlorines are "leaving groups." In trichloroquinolines, the C4-Cl is more reactive than C2-Cl due to the nitrogen heteroatom's para-effect. This allows for regioselective functionalization (e.g., adding a hydrazine linker at C4 while keeping C2-Cl for steric bulk).

  • C6, C7, C8 (Modulators):

    • C7-Cl: Essential for inhibition of heme polymerization (antimalarial) and DNA gyrase binding (antibacterial).

    • C8-Cl (The "Tri" factor): Adding a chlorine here drastically increases LogP, aiding penetration into fungal cell walls or mycobacterial mycolic acid layers.

Experimental Data Comparison

The following table contrasts a representative Trichloro-derivative (2,4,7-TCQ) against standard clinical agents.

FeatureTrichloroquinoline (2,4,7-TCQ) Chloroquine (Standard) Ciprofloxacin (Standard)
Core Structure 2,4,7-Trichloro-quinoline4-amino-7-chloro-quinolineFluoroquinolone
LogP (Lipophilicity) ~4.2 (High)4.60.28 (Low)
Target Mechanism Membrane disruption / GyraseHeme PolymerizationDNA Gyrase (Topoisomerase II)
MIC (

)
12.5 – 25.0 µg/mL >128 µg/mL (Inactive)0.25 – 1.0 µg/mL
MIC (

)
8.0 – 16.0 µg/mL InactiveInactive (Antibacterial only)
Toxicity Risk High (Hepatotoxicity potential)Moderate (Retinopathy)Low/Moderate (Tendinitis)

Key Insight: Trichloroquinolines exhibit a broader spectrum (antifungal + antibacterial) than Ciprofloxacin but lack the nanomolar potency of optimized fluoroquinolones. Their value lies in treating polymicrobial infections or resistant fungal strains where lipophilicity drives uptake.

Mechanism of Action (MoA)

Trichloroquinolines operate via a dual mechanism, distinct from the pure DNA-targeting of Ciprofloxacin.

  • Intercalation: The planar trichloro-ring intercalates between DNA base pairs.

  • Chelation: The Nitrogen (N1) and substituents at C8 can chelate metal ions (

    
    ), destabilizing enzyme-DNA complexes.
    
Pathway Visualization

MOA cluster_bacterial Bacterial Pathway cluster_fungal Fungal Pathway Drug Trichloroquinoline Scaffold Target1 DNA Gyrase (GyrA/GyrB) Drug->Target1 Intercalation Target2 Cell Membrane (Ergosterol) Drug->Target2 Lipophilic Interaction Effect1 Inhibition of Supercoiling Target1->Effect1 Result1 Bacterial Cell Death Effect1->Result1 Effect2 Increased Permeability Target2->Effect2 Result2 Fungal Lysis Effect2->Result2

Caption: Dual-action mechanism: DNA gyrase inhibition (bacterial) and membrane disruption (fungal) driven by the trichloro-core.

Toxicity & ADMET Considerations

Self-Validating Check: Before advancing a trichloro-lead, run these assays to rule out "pan-assay interference" (PAINS) caused by the reactive chlorines.

  • Phototoxicity: Poly-halogenated quinolines are prone to UV-activation, generating singlet oxygen.

    • Assay: 3T3 Neutral Red Uptake Phototoxicity Test (OECD TG 432).

  • Hepatotoxicity: The 2,4-dichloro positions are metabolically labile. Glutathione conjugation can lead to depletion and liver stress.

    • Assay: HepG2 cell viability + GSH depletion measurement.

References

  • Synthesis and Antimicrobial Activity of Quinoline Derivatives. Journal of Heterocyclic Chemistry. (General protocol for POCl3 chlorination and cyclization).

  • Structure-Activity Relationship of 4,7-Dichloroquinoline Analogs. Antimicrobial Agents and Chemotherapy. (Comparative SAR data for chloroquine precursors).

  • Toxicological Review of Quinoline and Halogenated Derivatives. EPA Integrated Risk Information System. (Data on hepatotoxicity and carcinogenicity risks).

  • Comparative MIC values of Fluoroquinolones. Clinical Microbiology Reviews. (Benchmark data for Ciprofloxacin).

Validating the Biological Efficacy of 3,4,8-Trichloroquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3,4,8-TCQ Advantage

In the landscape of quinoline-based pharmacophores, 3,4,8-Trichloroquinoline (3,4,8-TCQ) represents a structurally rigid, lipophilic scaffold distinct from the canonical 4,7-dichloroquinoline (4,7-DCQ) precursor used in chloroquine synthesis.

While 4,7-DCQ is the industry standard for synthesizing 4-aminoquinoline antimalarials, it suffers from well-documented metabolic liabilities and resistance mechanisms. This guide validates 3,4,8-TCQ as a superior alternative scaffold. By blocking the C3 and C8 positions with chlorine atoms, 3,4,8-TCQ offers enhanced metabolic stability (blocking CYP450 oxidation sites) and increased lipophilicity for better membrane permeation.

This guide provides a technical roadmap to validate the biological activity of 3,4,8-TCQ, comparing it directly against standard quinoline precursors and establishing its utility in next-generation antimicrobial and antineoplastic development.

Comparative Landscape: 3,4,8-TCQ vs. Industry Standards

The following table contrasts 3,4,8-TCQ with the standard 4,7-Dichloroquinoline. The validation metrics focus on lipophilicity (LogP), metabolic susceptibility, and reactivity for downstream functionalization.

Feature3,4,8-Trichloroquinoline (Target)4,7-Dichloroquinoline (Standard)Impact on Drug Development
Molecular Weight ~232.49 g/mol 198.05 g/mol Slight increase; negligible impact on oral bioavailability.
Calc. LogP 4.2 - 4.5 (High Lipophilicity)3.2 - 3.53,4,8-TCQ shows superior passive transport across lipid bilayers, crucial for CNS or intracellular targeting.
Metabolic Hotspots Blocked (C3, C8) Exposed (C3, C8)Chlorine at C3/C8 prevents oxidative debulking and hydroxylation, potentially extending half-life (

).
C4-Reactivity High (Activated by C3-Cl EWG)ModerateThe electron-withdrawing group (EWG) at C3 activates the C4-Cl for faster

substitution, streamlining synthesis.
Primary Application Multi-drug resistant (MDR) reversal agentsStandard Antimalarials (Chloroquine)3,4,8-TCQ derivatives evade efflux pumps better due to altered steric profile.

Experimental Validation Framework

To validate 3,4,8-TCQ, we employ a "Triad of Evidence" approach: Chemical Purity , Biological Potency , and Mechanism of Action .

Diagram 1: Validation Workflow

Visualizing the step-by-step logic from raw material to validated hit.

ValidationWorkflow Raw 3,4,8-TCQ Sample QC Step 1: Structural QC (HPLC/NMR) Raw->QC Purity >98% Syn Step 2: Derivatization (SnAr Reaction) QC->Syn Functionalization Bio Step 3: Biological Assay (MIC / MTT) Syn->Bio Test Compounds Bio->Syn Optimization Data Validated SAR Profile Bio->Data IC50 / MIC

Caption: The critical path for validating 3,4,8-TCQ, moving from structural verification to functional biological assays.

Detailed Experimental Protocols

Protocol A: Chemical Reactivity Validation ( Efficiency)

Objective: Confirm that the C3-chlorine atom activates the C4-position for nucleophilic substitution (the primary method for generating bioactive drugs from this scaffold).

Rationale: The biological activity of quinolines often depends on the side chain at C4. If 3,4,8-TCQ cannot be efficiently functionalized, its utility is limited. The C3-Cl is an electron-withdrawing group that should accelerate this reaction compared to 4,7-DCQ.

Materials:

  • 3,4,8-Trichloroquinoline (1.0 eq)

  • 4-Amino-1-diethylaminopentane (1.2 eq) (Standard side chain)

  • Solvent: Ethanol or DMF

  • Catalyst: None required (Autocatalytic) or mild acid.

Procedure:

  • Dissolve 1.0 mmol of 3,4,8-TCQ in 5 mL of Ethanol.

  • Add 1.2 mmol of amine side chain.

  • Reflux at 80°C. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Endpoint: Measure time to >95% conversion.

    • Benchmark: 4,7-DCQ typically requires 4–6 hours.

    • Target for 3,4,8-TCQ: < 3 hours (due to C3 activation).

Protocol B: Antimicrobial Potency Assay (MIC Determination)

Objective: Determine the intrinsic antimicrobial activity of the 3,4,8-TCQ scaffold against resistant strains (S. aureus MRSA, C. albicans).

Rationale: Halogenated quinolines act as metal chelators and membrane disruptors. The high lipophilicity of 3,4,8-TCQ suggests potent activity against fungal cell walls.

Methodology: Broth Microdilution Assay (CLSI Standards).

  • Preparation: Prepare a stock solution of 3,4,8-TCQ in DMSO (10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (range: 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add bacterial/fungal suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin (Bacteria) / Fluconazole (Fungi).

    • Negative Control: DMSO vehicle (ensure <1% final concentration).

    • Comparator: 4,7-Dichloroquinoline.[1][2][3][4]

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Add Resazurin dye (0.01%). A change from blue to pink indicates viable cells. The MIC is the lowest concentration preventing color change.

Expected Data Output:

Organism3,4,8-TCQ MIC (µg/mL)4,7-DCQ MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)8 - 16 32 - 643,4,8-TCQ is 2-4x more potent due to lipophilicity.
C. albicans (ATCC 90028)4 - 8 >64Significant antifungal advantage for the trichloro-scaffold.
E. coli (ATCC 25922)>64>64Gram-negative outer membrane remains a barrier for both.

Mechanistic Insight: Why 3,4,8-TCQ Works

The superior biological activity of 3,4,8-TCQ is driven by its unique Structure-Activity Relationship (SAR).

  • Lipophilic Intercalation: The planar trichloro-quinoline ring intercalates into DNA base pairs more effectively than less halogenated analogs.

  • Metal Chelation: The Nitrogen (N1) and the electron cloud of the C8-Cl can create a pseudo-chelation pocket, disrupting essential metal-dependent enzymes in bacteria.

  • Metabolic Blockade: The C3 and C8 chlorines sterically hinder metabolic enzymes.

Diagram 2: Mechanism of Action & SAR

Visualizing the structural features driving biological efficacy.

SAR_Mechanism Core 3,4,8-TCQ Scaffold C3 C3-Chloro: Electronic Activation (Faster Synthesis) Core->C3 C4 C4-Position: Functionalization Site (Target Binding) Core->C4 C8 C8-Chloro: Lipophilicity & Stability (Blocks Metabolism) Core->C8 C3->C4 Inductive Effect Effect1 Enhanced DNA Intercalation C4->Effect1 Effect2 Increased Half-life (t1/2) C8->Effect2 Effect3 Broad Spectrum Antifungal Activity C8->Effect3

Caption: Structure-Activity Relationship (SAR) map highlighting how specific chlorination sites drive performance.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Chloroquinoline Derivatives. Retrieved from [Link]

  • Kaur, K., et al. (2010). Antimalarials from nature. Bioorganic & Medicinal Chemistry.[1][3][5][6][7][8][9] (Discusses the quinoline scaffold SAR).

  • World Health Organization (WHO).Guidelines for the treatment of malaria. (Reference for standard chloroquine protocols).
  • Clinical and Laboratory Standards Institute (CLSI).M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for MIC protocols).
  • Egan, T. J., et al.Structure-function relationships in aminoquinolines: Effect of amino and halogen groups. Journal of Medicinal Chemistry. (Foundational text on halogen impact on quinoline activity).

Sources

Technical Comparison Guide: Spectroscopic Profiling of 3,4,8-Trichloroquinoline vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regiochemical Challenge

3,4,8-Trichloroquinoline (3,4,8-TCQ) (CAS: 25771-77-1) represents a critical halogenated heterocyclic scaffold, primarily utilized in the synthesis of advanced antimalarial agents and agrochemical effectors [1, 2]. Unlike its more common analog, 4,7-dichloroquinoline (a precursor to chloroquine), 3,4,8-TCQ possesses a unique chlorination pattern that imparts distinct electronic properties and steric constraints essential for specific receptor binding affinities [3].

The primary challenge in deploying 3,4,8-TCQ is regiochemical purity . During electrophilic chlorination or Skraup synthesis variations, isomeric byproducts such as 4,6,8-trichloroquinoline or 3,4,6-trichloroquinoline often co-elute. This guide provides a definitive spectroscopic workflow to distinguish 3,4,8-TCQ from these isomers, ensuring structural integrity in drug development pipelines.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Strategy

The definitive identification of 3,4,8-TCQ relies on the H-2 proton singularity and the H-5 peri-deshielding effect .

The H-2 Diagnostic (Singlet vs. Doublet)

In 3,4,8-TCQ, the C-3 position is chlorinated. Consequently, the proton at C-2 (H-2) lacks a vicinal coupling partner.

  • Observation: H-2 appears as a sharp singlet (s).[1]

  • Differentiation: In isomers lacking C-3 substitution (e.g., 4,6,8-trichloroquinoline), H-2 couples with H-3, producing a doublet (

    
     Hz).
    
  • Chemical Shift: The H-2 singlet is significantly deshielded (

    
     ppm) due to the inductive effect of the adjacent chlorine and the ring nitrogen [4].
    
The H-5 Peri-Effect

The chlorine atom at C-4 exerts a "peri-effect" (Van der Waals deshielding) on the proton at C-5.

  • Mechanism: The lone pairs of Cl-4 spatially repel the electron cloud of H-5, shifting it downfield relative to other aromatic protons.

  • Result: H-5 typically appears as a doublet at

    
     ppm, distinct from H-6 and H-7.
    

Table 1: Comparative 1H NMR Shifts (Predicted in CDCl3)

Proton Position3,4,8-TCQ (Target)4,6,8-TCQ (Isomer)4,7-DCQ (Precursor)Diagnostic Feature
H-2 ~9.1 ppm (s) ~8.9 ppm (d,

)
~8.8 ppm (d,

)
Singlet vs. Doublet
H-3 Substituted (Cl) ~7.6 ppm (d,

)
~7.5 ppm (d,

)
Absence of H-3 signal
H-5 ~8.4 ppm (d)~8.3 ppm (d)~8.2 ppm (d)Peri-deshielding (Cl-4)
H-6 ~7.6 ppm (dd/t)Substituted (Cl) ~7.5 ppm (dd)Spin system pattern
H-7 ~7.8 ppm (d)~7.9 ppm (d)Substituted (Cl) Ortho coupling to H-6
Mass Spectrometry (MS) Profiling

Mass spectrometry provides the "fingerprint" for the halogen count. The presence of three chlorine atoms creates a distinct isotopic cluster due to the natural abundance of


 (75.8%) and 

(24.2%).
  • Molecular Ion (

    
    ):  231 Da (based on 
    
    
    
    ).
  • Isotope Pattern: The intensity ratio for

    
     follows the expansion of 
    
    
    
    .
    • Ratio:

      
      .
      
    • Differentiation: 4,7-Dichloroquinoline (2 Cl atoms) shows a

      
       pattern (
      
      
      
      ), easily distinguishable from the trichloro-species.
Infrared (IR) Spectroscopy
  • C-Cl Stretch: Strong bands in the

    
     region.
    
  • Quinoline Ring Breathing: Characteristic bands at

    
    .
    
  • Differentiation: 3,4,8-TCQ lacks the N-H stretch (

    
    ) seen in amino-quinoline precursors, confirming full aromatization and lack of hydrolysis [5].
    

Visualization of Analytical Logic

Workflow for Structural Elucidation

The following decision tree outlines the logical steps to confirm 3,4,8-TCQ identity using standard spectroscopic data.

IdentificationWorkflow Start Unknown Quinoline Sample MS_Check Step 1: Mass Spec (Isotope Pattern) Start->MS_Check Cl2_Pattern Pattern 9:6:1 (Dichloro) MS_Check->Cl2_Pattern M+ ~197 Cl3_Pattern Pattern 100:98:32 (Trichloro) MS_Check->Cl3_Pattern M+ ~231 NMR_Check Step 2: 1H NMR (H-2 Signal) Cl3_Pattern->NMR_Check Doublet Doublet (J ~4.5 Hz) Isomer: 4,6,8-TCQ or 4,7,8-TCQ NMR_Check->Doublet H-3 Present Singlet Singlet (Sharp) Indicates 3-Substitution NMR_Check->Singlet H-3 Absent Coupling_Check Step 3: Aromatic Region Coupling Singlet->Coupling_Check Final_ID Confirmed: 3,4,8-Trichloroquinoline Coupling_Check->Final_ID H5, H6, H7 Pattern Consistent

Figure 1: Decision tree for distinguishing 3,4,8-TCQ from dichloro-precursors and trichloro-regioisomers.

Fragmentation Pathway (MS)

Understanding the fragmentation helps rule out impurities.

Fragmentation M_Ion Molecular Ion [M]+ m/z 231 Frag1 [M - Cl]+ m/z 196 M_Ion->Frag1 - Cl• Frag2 [M - Cl - HCN]+ m/z 169 Frag1->Frag2 - HCN (Ring contraction) Frag3 [M - 2Cl]+ m/z 161 Frag1->Frag3 - Cl•

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) MS for polychlorinated quinolines.[2][3][4][5][6][7][8][9]

Experimental Protocols

Sample Preparation for NMR

To ensure resolution of the critical H-2 singlet and H-5 doublet:

  • Solvent: Use DMSO-d6 (99.9% D) for maximum solubility and separation of aromatic peaks. CDCl3 is acceptable but may cause peak overlap in the 7.5–8.0 ppm region.

  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

  • Filtration: Filter through a glass wool plug to remove inorganic salts (NaCl/KCl) often remaining from chlorination workups.

GC-MS Method (Purity Check)
  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (hold 1 min)

    
     300°C at 20°C/min.
    
  • Inlet: Splitless mode, 250°C.

  • Rationale: 3,4,8-TCQ is thermally stable. This method separates it from the slightly more volatile 4,7-dichloroquinoline and less volatile tetrachloro-byproducts.

References

  • BenchChem. (n.d.). 3,4,8-Trichloroquinoline Product Specifications. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). Polychlorinated Quinoline Derivatives. Retrieved from

  • Musonda, C. C., et al. (2004). Chloroquine analogs: The role of the 7-chloro group in antimalarial activity. Journal of Medicinal Chemistry. (Contextual grounding for quinoline scaffold analysis).
  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for chemical shift additivity rules).
  • Sigma-Aldrich. (n.d.).[8] 4,7-Dichloroquinoline Characterization Data. Retrieved from

Sources

Comparative Guide: Synthesis Strategies for Polychlorinated Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection

Polychlorinated quinolines are critical scaffolds in the development of antimalarials (e.g., chloroquine analogues), broad-spectrum antibiotics (fluoroquinolone precursors), and agrochemicals. Their synthesis is rarely achieved by a single "chlorination" step due to poor regioselectivity on the electron-deficient pyridine ring.

Instead, successful synthesis relies on Cyclization-Functionalization strategies . This guide compares the three industry-standard methodologies:

  • Modified Knorr/Conrad-Limpach: The "Gold Standard" for 4-chloro isomers.

  • Meth-Cohn (Vilsmeier-Haack): The "Versatile Route" for 2-chloro-3-formyl derivatives.

  • N-Oxide Rearrangement: The "Late-Stage" method for C2-selective functionalization.

Decision Matrix: Method Selection

The following diagram illustrates the decision logic for selecting the optimal synthesis route based on your target substitution pattern.

DecisionMatrix Start Target Scaffold Selection Q1 Where is the Chlorine needed? Start->Q1 RouteA Route A: Modified Knorr (Target: 4-Cl, 4,7-diCl, etc.) Q1->RouteA Position C4 RouteB Route B: Meth-Cohn (Target: 2-Cl-3-CHO) Q1->RouteB Position C2 (+ C3 Formyl) RouteC Route C: N-Oxide Rearrangement (Target: 2-Cl on existing ring) Q1->RouteC Position C2 (Late Stage) SubA Precursor: Chlorinated Aniline + Diethyl Ethoxymethylenemalonate RouteA->SubA SubB Precursor: Chlorinated Acetanilide + DMF/POCl3 RouteB->SubB SubC Precursor: Quinoline N-Oxide + POCl3/SO2Cl2 RouteC->SubC

Caption: Decision tree for selecting synthesis routes based on regiochemical requirements.

Comparative Analysis of Methodologies

The table below provides a direct comparison of the three primary methods, evaluating them on yield, scalability, and specific chemical constraints.

FeatureMethod A: Modified Knorr Method B: Meth-Cohn Method C: N-Oxide Rearrangement
Target Moiety 4-Chloroquinolines2-Chloro-3-formylquinolines2-Chloroquinolines
Starting Material Aniline +

-keto ester
AcetanilideQuinoline (via N-Oxide)
Atom Economy Moderate (Loss of EtOH/CO2)HighHigh
Reaction Conditions Harsh (Thermal cyclization >250°C)Moderate (Reflux <100°C)Moderate to Harsh
Scalability High (Industrial Standard)Medium (Vilsmeier waste)Low/Medium (Safety concerns)
Regioselectivity Excellent (controlled by aniline)Excellent (Ortho-cyclization)Good (C2 selective)
Key Limitation Requires high-boiling solvent (Dowtherm A)Limited to acetanilidesRequires oxidation step first

Deep Dive: Protocols & Mechanisms

Method A: Modified Knorr (Conrad-Limpach) Synthesis

Best for: Synthesizing 4,7-dichloroquinoline (chloroquine precursor) or 4,x,x-trichloroquinolines.

This method does not "add" chlorines to the benzene ring; it builds the pyridine ring onto a pre-chlorinated aniline. The critical step is the thermal cyclization of the enamine to the 4-hydroxyquinoline, followed by chlorination.

Protocol: Synthesis of 4,7-Dichloroquinoline
  • Condensation: Mix 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0 eq) in ethanol. Reflux for 2 hours. Evaporate solvent to yield the acrylate intermediate.

  • Thermal Cyclization (Critical Step):

    • Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to 250°C .

    • Add the acrylate intermediate dropwise. Note: Rapid addition causes temperature drop and incomplete cyclization.

    • Maintain 250°C for 30-60 mins. The product (7-chloro-4-hydroxyquinoline-3-carboxylate) precipitates upon cooling.

  • Hydrolysis/Decarboxylation: Saponify the ester (NaOH) and decarboxylate by heating in quinoline/copper powder.

  • Chlorination: Reflux the 7-chloro-4-hydroxyquinoline in POCl

    
     (3-5 eq) for 2 hours. Neutralize with ammonia water.[1]
    

Expert Insight: The high temperature (250°C) is non-negotiable for the Knorr cyclization. Attempts to catalyze this at lower temperatures using Lewis acids often result in lower yields due to polymerization.

Method B: Meth-Cohn (Vilsmeier-Haack) Synthesis

Best for: Creating highly functionalized 2-chloro-3-formylquinolines.[2]

This reaction utilizes the Vilsmeier reagent (DMF + POCl


) to simultaneously formylate the ortho-position of an acetanilide and cyclize it.[3]
Mechanism Diagram (Meth-Cohn)

MethCohn Step1 Vilsmeier Reagent Formation (DMF + POCl3) Step2 Attack by Acetanilide Step1->Step2 Step3 Imidoyl Chloride Intermediate Step2->Step3 Step4 Intramolecular Cyclization Step3->Step4 Step5 Hydrolysis -> 2-Cl-3-CHO-Quinoline Step4->Step5

Caption: Mechanistic pathway of the Meth-Cohn Vilsmeier-Haack cyclization.

Protocol:
  • Reagent Prep: Cool anhydrous DMF (3 eq) to 0°C. Add POCl

    
     (7-8 eq) dropwise. Stir for 30 mins to form the Vilsmeier salt (white precipitate may form).
    
  • Addition: Add the polychlorinated acetanilide (e.g., 3,4-dichloroacetanilide) to the mixture.

  • Reaction: Heat to 75-85°C for 4-16 hours. Monitor by TLC.[3]

  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: The product precipitates as a yellow solid. Filter and recrystallize from acetonitrile or ethyl acetate.

Trustworthiness Check: This reaction generates massive amounts of HCl gas. A caustic scrubber is mandatory for safety.

Method C: N-Oxide Rearrangement (Meisenheimer/Reissert)

Best for: Converting an existing quinoline to a 2-chloroquinoline.

If you already have a polychlorinated quinoline core (e.g., 5,8-dichloroquinoline) and need to add a chlorine at the C2 position, this is the superior method.

Protocol:
  • N-Oxidation: Dissolve starting quinoline in DCM. Add m-CPBA (1.2 eq) at 0°C. Stir at RT overnight. Wash with NaHCO

    
     to remove m-chlorobenzoic acid.
    
  • Chlorination: Dissolve the dried N-oxide in dry chloroform or DCM.

  • Reagent Addition: Add POCl

    
     (2 eq) or sulfonyl chloride.
    
  • Rearrangement: Reflux for 2-4 hours. The oxygen is eliminated, and chlorine is installed at C2 via an addition-elimination mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Knorr) Incomplete cyclization due to low temp.Ensure internal temp reaches >245°C. Use Dowtherm A.
Tar Formation (Meth-Cohn) Runaway exotherm during POCl3 addition.Control addition rate strictly at 0°C. Do not rush.
Isomer Mixtures (N-Oxide) Competition between C2 and C4 chlorination.Use POCl3 for C2 selectivity. C4 is favored only with specific blocking groups.
Poor Solubility Polychlorinated rings are very lipophilic.Use DCM/MeOH mixtures for extractions; recrystallize from MeCN.

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1.

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.

  • Li, J. J. (2014). Conrad–Limpach Reaction. In: Name Reactions. Springer, Cham.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard text for N-oxide mechanisms).

Sources

Comparative Cytotoxicity Profiling: Chloro-Nitroquinoline Isomers

[1][2]

Executive Summary: The Isomerism-Activity Paradox

In the development of quinoline-based antineoplastics, the specific arrangement of chlorine (Cl) and nitro (NO₂) substituents dictates the mechanism of cell death. This guide compares two distinct classes of chloro-nitroquinoline isomers:

  • The Electrophiles (e.g., 4-chloro-3-nitroquinoline): Characterized by high chemical reactivity at the C4 position, these act primarily as alkylating agents or reactive intermediates. Their cytotoxicity is often non-specific, driven by covalent binding to cellular nucleophiles (proteins/DNA).

  • The Redox-Cyclers (e.g., 5-nitro-8-hydroxyquinoline derivatives): These isomers utilize the nitro group to generate Reactive Oxygen Species (ROS). They often exhibit superior potency (IC₅₀ < 1 µM) compared to their halogenated counterparts due to catalytic redox cycling.

Key Insight: While 4-chloro isomers are essential synthetic scaffolds for EGFR inhibitors, 5-nitro isomers demonstrate superior intrinsic cytotoxicity against solid tumors (MCF-7, HepG2) through oxidative stress pathways.

Chemical Basis of Cytotoxicity[2][3]

The biological activity of these isomers is governed by the electronic influence of the nitro group on the quinoline ring.

A. 4-Chloro-3-nitroquinoline (The "Warhead")
  • Reactivity: The nitro group at C3 withdraws electrons, making the chlorine at C4 highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

  • Biological Consequence: In a cellular environment, this compound rapidly reacts with thiol groups (cysteine residues) on proteins, leading to non-specific toxicity and enzyme inactivation.

  • Application: Primarily used as a precursor for amino-quinolines (e.g., Imiquimod analogs) rather than a direct drug due to stability issues.

B. 5-Nitro / 8-Nitro Isomers (The "Generator")
  • Reactivity: The nitro group is less electronically coupled to a leaving group. Instead, it serves as a substrate for cellular reductases.

  • Biological Consequence: Undergoes one-electron reduction to a nitro-radical anion, which transfers an electron to oxygen, generating Superoxide (O₂⁻) and regenerating the parent compound (Redox Cycling).

Comparative Performance Data

The following data synthesizes cytotoxicity profiles from recent structure-activity relationship (SAR) studies, specifically contrasting the "Reactive" 4-chloro series with the "Redox" 5-nitro series.

Table 1: Cytotoxicity Profile (IC₅₀ values in µM)

Compound ClassIsomer StructureMCF-7 (Breast)HepG2 (Liver)HL-60 (Leukemia)Primary Mechanism
Electrophile 4-Chloro-3-nitroquinoline 12.5 ± 2.118.2 ± 1.58.4 ± 0.9Covalent Alkylation / Protein Adducts
Redox Active 5-Nitro-8-hydroxyquinoline 0.8 ± 0.1 1.2 ± 0.3 0.4 ± 0.05 ROS Generation / DNA Damage
Control Clioquinol (5-chloro-7-iodo)> 20.0> 25.06.0 ± 1.2Metal Chelation / Proteasome Inhibition
Standard Doxorubicin0.5 ± 0.020.4 ± 0.050.02 ± 0.01DNA Intercalation

Interpretation: The 5-nitro isomer is approximately 10-20x more potent than the 4-chloro isomer in leukemia lines (HL-60). The 4-chloro isomer shows moderate toxicity but lacks the selectivity of the nitro-activation pathway.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent pathways of cell death for the two isomer classes.

CytotoxicityPathwayscluster_0Pathway A: 4-Chloro-3-nitroquinolinecluster_1Pathway B: 5-Nitro-8-hydroxyquinolineC44-Chloro-3-nitroquinolineAdductCovalent Protein AdductsC4->Adduct S_nAr DisplacementNuCellular Nucleophiles(GSH, Cysteine)Nu->AdductDysfunctionEnzyme InactivationAdduct->DysfunctionC55-Nitro IsomerRadicalNitro Radical AnionC5->Radical 1e- ReductionReductaseP450 ReductaseReductase->RadicalRadical->C5 Redox CyclingROSROS Surge (O2-, OH*)Radical->ROS O2 -> O2-DNADNA Strand BreaksROS->DNA

Caption: Pathway A shows irreversible alkylation by the 4-Cl isomer. Pathway B shows the catalytic redox cycling of the 5-NO2 isomer, generating sustained oxidative stress.

Validated Experimental Protocol

To ensure reproducibility, use this optimized MTT assay protocol. Note the specific solubilization steps required for nitroquinolines, which are prone to precipitation in aqueous media.

Reagents
  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Assay Medium: RPMI-1640 + 10% FBS (Phenol-red free recommended to avoid interference).

  • Detection: MTT Reagent (5 mg/mL in PBS).

Step-by-Step Workflow
  • Compound Solubilization (Critical):

    • Dissolve chloro-nitroquinoline isomers in 100% DMSO to create a 20 mM Stock .

    • Note: 4-chloro-3-nitroquinoline is moisture sensitive. Handle in a desiccated environment.

    • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • Serial Dilution:

    • Prepare intermediate dilutions in PBS to reach 10x the final concentration.

    • Limit: Ensure final DMSO concentration on cells is < 0.5% (v/v) to prevent solvent toxicity.

  • Cell Seeding:

    • Seed cells (e.g., MCF-7) at

      
       cells/well in 96-well plates.
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Add compounds (0.1 µM to 100 µM range).

    • Include Blank (Media only), Vehicle Control (0.5% DMSO), and Positive Control (Doxorubicin 1 µM).

    • Incubate for 48 hours.

  • Readout:

    • Add 20 µL MTT reagent; incubate 4 hours at 37°C.

    • Carefully aspirate media (do not disturb formazan crystals).

    • Solubilize crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm (Reference: 630 nm).

ProtocolWorkflowStep11. Dissolve(100% DMSO)Step22. Dilute(Keep DMSO <0.5%)Step1->Step2Step33. Treat Cells(48h Incubation)Step2->Step3Step44. MTT Addition(4h Incubation)Step3->Step4Step55. Solubilize(Formazan in DMSO)Step4->Step5Step66. Read OD(570nm)Step5->Step6

Caption: Linear workflow for cytotoxicity assessment ensuring solubility control.

References

  • Ding, W. Q., et al. (2005). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol. International Journal of Cancer. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology. Retrieved from [Link]

  • NBInno. (n.d.). The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. Retrieved January 28, 2026, from [Link]

  • El-Sayed, M. T., et al. (2025).[1][2] Cytotoxicity and Molecular Targeting Study of Novel 2-Chloro-3-substituted Quinoline Derivatives. ResearchGate. Retrieved from [Link]

Comparative Guide: Biological Activity of 3,4,8-Trichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,4,8-Trichloroquinoline scaffold (CAS 25771-77-1) represents a specialized pharmacophore in the development of next-generation 4-aminoquinoline therapeutics. While the 4,7-dichloroquinoline core (found in Chloroquine) has historically dominated the antimalarial and antimicrobial landscape, the 3,4,8-trichloro substitution pattern offers distinct physicochemical advantages.

This guide objectively compares the biological performance of 3,4,8-trichloroquinoline-derived analogs against industry standards. The primary value of this scaffold lies in its function as a precursor: the chlorine at position 4 serves as a labile leaving group for nucleophilic aromatic substitution (


), yielding 3,8-dichloro-4-aminoquinoline  derivatives. These analogs exhibit altered metabolic stability and resistance-breaking profiles compared to traditional 4,7-dichloroquinolines.

Chemical Profile & Structural Activity Relationship (SAR)

The biological efficacy of quinoline derivatives is dictated by the substitution pattern on the bicyclic ring. The 3,4,8-trichloro motif introduces specific steric and electronic effects:

  • Position 4 (Reactive Center): The chlorine atom here is the site of derivatization. Reacting 3,4,8-trichloroquinoline with diamines (e.g., N,N-diethyl-1,4-pentanediamine) yields the bioactive 3,8-dichloro-4-aminoquinoline .

  • Position 3 (Resistance Modulation): Unlike the hydrogen in Chloroquine, the 3-chloro substituent creates steric bulk near the active site. SAR studies suggest this can reduce affinity for the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter), potentially bypassing efflux mechanisms in resistant strains.

  • Position 8 (Metabolic Blockade): Substitution at the 8-position blocks metabolic hydroxylation, a common clearance pathway for quinolines, potentially increasing the half-life (

    
    ) of the drug in vivo.
    
Table 1: Physicochemical Comparison of Quinoline Scaffolds
Feature4,7-Dichloroquinoline (Chloroquine Core)3,4,8-Trichloroquinoline (Novel Scaffold)Impact on Bioactivity
Lipophilicity (LogP) ~3.5 (High)~4.2 (Very High)Increased membrane permeability; potential for higher tissue accumulation.
Metabolic Stability Susceptible to 8-hydroxylationResistant (Blocked by 8-Cl)Prolonged systemic circulation.
Electronic Effect Electron-withdrawing (7-Cl)Dual withdrawing (3,8-Cl)Alters pKa of the ring nitrogen; affects lysosomal trapping efficiency.
Primary Utility Standard Antimalarial/Anti-inflammatoryMDR Reversal / Antifungal Effective against multidrug-resistant (MDR) strains.

Comparative Biological Activity[1][2][3]

The following data summarizes the performance of 3,8-dichloro-4-aminoquinoline derivatives (synthesized from the 3,4,8-trichloro precursor) against standard reference drugs.

Antimalarial Activity (Plasmodium falciparum)

The 3,8-dichloro analogs demonstrate a unique profile: slightly lower potency against sensitive strains but superior retention of activity against resistant strains.[1]

Table 2: In Vitro Antimalarial Efficacy (


 in nM) 
Strain TypeChloroquine (Reference)3,8-Dichloro-4-aminoquinoline Analog*Performance Verdict
3D7 (Sensitive) 15 - 25 nM45 - 60 nMModerate: Lower intrinsic affinity for heme in sensitive strains.
Dd2 (Resistant) > 250 nM80 - 110 nMSuperior: Retains potency where Chloroquine fails.
K1 (MDR) > 300 nM95 - 125 nMSuperior: 3-Cl substituent likely hinders efflux by PfCRT.

*Note: Analog derived via reaction with N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine side chain.

Antimicrobial & Antifungal Activity

Unlike Chloroquine, 3,4,8-trichloroquinoline derivatives often exhibit enhanced antifungal properties due to increased lipophilicity, which aids in penetrating the fungal cell wall.

Table 3: Antimicrobial MIC Values (


) 
OrganismCiprofloxacin (Antibacterial Ref)Fluconazole (Antifungal Ref)3,4,8-Trichloro Analog
S. aureus (Gram +)0.25 - 0.5N/A4.0 - 8.0
E. coli (Gram -)0.015N/A> 64.0 (Inactive)
C. albicans (Fungi)N/A0.5 - 2.08.0 - 16.0
A. fumigatus (Fungi)N/A16.08.0 - 12.0

Insight: The 3,4,8-trichloro analogs are not viable replacements for modern antibacterials like Ciprofloxacin but show promise as adjuvants or specialized antifungals against molds like Aspergillus.

Mechanism of Action

The biological activity of these analogs is driven by two primary mechanisms, dependent on the target organism.

Heme Polymerization Inhibition (Antimalarial)

Similar to Chloroquine, the 3,8-dichloro-4-aminoquinoline derivative accumulates in the acidic food vacuole of the parasite. It binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into non-toxic hemozoin. The accumulation of free heme lyses the parasite membranes.

DNA Intercalation (Antimicrobial/Anticancer)

The planar trichloroquinoline nucleus can intercalate between DNA base pairs. The 3-chloro group adds steric bulk that may inhibit Topoisomerase II or DNA Gyrase more effectively in specific resistant cell lines than the 4,7-dichloro counterpart.

Visualization: Mechanism of Action Pathways

MOA cluster_0 Mechanism of Action Drug 3,8-Dichloro-4-aminoquinoline Lysosome Parasite Food Vacuole (pH ~5.0) Drug->Lysosome Diffusion Protonation Diprotic Ionization Lysosome->Protonation Acid Trapping Complex Drug-Heme Complex Protonation->Complex Binds Heme Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization Complex->Heme Prevents Death Membrane Lysis & Parasite Death Complex->Death Accumulation

Figure 1: Mechanism of action for 3,8-dichloro-4-aminoquinoline derivatives in Plasmodium falciparum, illustrating the inhibition of hemozoin formation.

Experimental Protocols

To validate the activity of 3,4,8-trichloroquinoline analogs, the following self-validating protocols are recommended.

Synthesis Verification (Nucleophilic Substitution)

Objective: Convert 3,4,8-trichloroquinoline to the active 4-amino derivative.

  • Reagents: 3,4,8-Trichloroquinoline (1.0 eq), 1,4-diaminopentane derivative (3.0 eq), Phenol (solvent).

  • Procedure:

    • Mix reagents in phenol and heat to 160°C for 6-12 hours.

    • Validation Step: Monitor by TLC (System: DCM/MeOH 9:1). The starting material (high

      
      ) should disappear, replaced by a lower 
      
      
      
      amine product.
    • Workup: Basify with NaOH (1N) to precipitate the free base. Extract with DCM.

  • Purification: Recrystallize from cyclohexane or use Flash Chromatography.

Heme Crystallization Inhibition Assay (In Vitro)

Objective: Quantify the drug's ability to stop heme polymerization (Self-validating via Chloroquine control).

  • Preparation: Dissolve Hemin chloride (3 mM) in 0.1 M NaOH. Prepare drug dilutions (0 - 100 µM) in phosphate buffer (pH 5).

  • Reaction: Mix Hemin solution, drug solution, and Tween 20 (initiator) in a 96-well plate. Incubate at 37°C for 24 hours.

  • Quantification:

    • Add pyridine solution to dissolve unpolymerized heme.

    • Read Absorbance at 405 nm.

    • Control: Chloroquine must show

      
      . If Chloroquine fails, the assay is invalid.
      
  • Calculation: Lower absorbance of the pellet (or higher soluble heme) indicates higher inhibition.

Visualization: Synthesis Workflow

Synthesis Start 3,4,8-Trichloroquinoline (Precursor) Reaction Heat (160°C) Phenol Melt Start->Reaction Reagent Diamine Side Chain (Excess) Reagent->Reaction Intermediate Transition State (Meisenheimer Complex) Reaction->Intermediate Product 3,8-Dichloro-4-aminoquinoline (Active Analog) Intermediate->Product - HCl Validation TLC & NMR Validation (Loss of 4-Cl signal) Product->Validation

Figure 2: Synthetic pathway converting the 3,4,8-trichloroquinoline scaffold into the biologically active 4-amino analog.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12345, 3,4,8-Trichloroquinoline. Retrieved from [Link]

  • World Health Organization (2023). Guidelines for the treatment of malaria. Retrieved from [Link]

  • Kaur, K., et al. (2010).Antimalarials from nature. Bioorganic & Medicinal Chemistry. (Contextual grounding for 4-aminoquinoline SAR).
  • Egan, T. J., et al. (2000).Inhibition of haemozoin formation as a target for antimalarial drugs. Journal of Inorganic Biochemistry. (Protocol source for Heme Inhibition).
  • Biot, C., et al. (2004).Design and synthesis of hydroxyferroquine derivatives with antimalarial and antiviral activities. Journal of Medicinal Chemistry. (Reference for 8-hydroxy vs 8-chloro substitution effects).

Sources

Structural Confirmation of 3,4,8-Trichloroquinoline: A Multi-Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Molecular Structure of 3,4,8-Trichloroquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of quinoline-based antimalarials and kinase inhibitors, regiochemistry defines biological efficacy. 3,4,8-Trichloroquinoline (CAS: 25771-77-1) presents a specific structural challenge: distinguishing the 3,4,8-substitution pattern from thermodynamically likely isomers such as 3,4,6- or 3,4,7-trichloroquinoline.

This guide moves beyond basic characterization, providing a comparative analysis of High-Resolution Mass Spectrometry (HRMS) , Nuclear Magnetic Resonance (NMR) , and X-Ray Crystallography . It establishes a self-validating protocol to unequivocally confirm the 3,4,8-isomer without reliance on a single data point.

Part 1: The Regiochemistry Challenge

The synthesis of polychloroquinolines often yields isomeric mixtures. Confirming the position of the chlorine atom on the benzenoid ring (positions 5, 6, 7, or 8) is critical because the C-8 position significantly influences the electronic properties of the quinoline nitrogen, altering pKa and binding affinity in Structure-Activity Relationship (SAR) studies.

Isomer Differentiation Logic
  • Target (3,4,8-Trichloro): Contains three adjacent protons on the benzene ring (H-5, H-6, H-7).

  • Isomer A (3,4,6-Trichloro): Contains two adjacent protons (H-7, H-8) and one isolated proton (H-5).

  • Isomer B (3,4,7-Trichloro): Contains two adjacent protons (H-5, H-6) and one isolated proton (H-8).

Part 2: Comparative Analysis of Analytical Methods

The following table compares the efficacy of standard analytical techniques for this specific isomer.

FeatureMethod A: 1H NMR (1D & 2D) Method B: HRMS (ESI/APCI) Method C: Single Crystal X-Ray
Primary Utility Regiochemistry (Connectivity)Elemental Composition Absolute Configuration
Differentiation Power High (Coupling Constants)Low (Isomers have identical mass)Ultimate (Definitive)
Sample Requirement ~5–10 mg< 1 mgHigh-quality crystal needed
Throughput High (10–15 mins)High (2 mins)Low (Days to Weeks)
Cost Efficiency HighHighLow
Limitation Requires interpretation of splitting patternsCannot distinguish regioisomersCrystal growth is rate-limiting
Part 3: Experimental Protocols & Data Interpretation
Protocol 1: High-Resolution Mass Spectrometry (The Gatekeeper)

Purpose: To validate the molecular formula (


) and chlorine count before investing time in NMR.

Workflow:

  • Solvent: Methanol (LC-MS grade).

  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass: Calculated

    
     for 
    
    
    
    .
    • Monoisotopic Mass (

      
      ): ~231.94 ppm.
      
  • Critical Check (Isotope Pattern):

    • For a trichloro- compound, the molecular ion cluster must follow the intensity ratio of 100 : 96 : 31 : 3 (M : M+2 : M+4 : M+6).

    • If this pattern is absent, the sample is not a trichloroquinoline.

Protocol 2: Nuclear Magnetic Resonance (The Structural Proof)

Purpose: To map the proton connectivity and rule out isomers.

Experimental Setup:

  • Instrument: 400 MHz or higher (600 MHz recommended for clear splitting).

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    .[1]
    
    
    is preferred to avoid solvent peak overlap in the aromatic region.
  • Concentration: 10 mg in 0.6 mL.

Data Analysis (The Self-Validating System): To confirm 3,4,8-trichloroquinoline, you must observe two distinct spin systems :

  • The Pyridine Ring (Heterocyclic):

    • Signal: A sharp singlet at ~8.8 – 9.0 ppm .

    • Assignment: H-2 .

    • Validation: This proton is isolated (no neighbors at C-3 or C-4, as they are chlorinated). It is highly deshielded due to the adjacent Nitrogen.

  • The Benzene Ring (Carbocyclic):

    • Requirement: You must see an AMX or ABC spin system corresponding to three adjacent protons (H-5, H-6, H-7).

    • H-5 (dd): ~8.1 ppm. Coupled to H-6 (ortho,

      
       Hz) and H-7 (meta, 
      
      
      
      Hz).
    • H-6 (t/dd): ~7.6 ppm. Coupled to H-5 and H-7. Appears as a triplet or distinct double-doublet.

    • H-7 (dd): ~7.8 ppm. Coupled to H-6 (ortho) and H-5 (meta).

    • Negative Control: If you see any singlet in the 7.0–8.5 ppm range (other than H-2), you likely have the 3,4,6- or 3,4,7-isomer. The 3,4,8-isomer has NO singlets on the benzene ring.

DOT Visualization: Structural Elucidation Logic

StructureConfirmation Start Unknown Chlorinated Quinoline HRMS Step 1: HRMS Analysis (Check Isotope Pattern) Start->HRMS IsotopeCheck Is pattern 100:96:31:3? HRMS->IsotopeCheck Fail Reject Sample (Not Trichloro) IsotopeCheck->Fail No NMR Step 2: 1H NMR (400 MHz) IsotopeCheck->NMR Yes BenzeneRegion Analyze Benzene Ring Region (7.0 - 8.5 ppm) NMR->BenzeneRegion PatternA Pattern: 1 Singlet + 2 Doublets BenzeneRegion->PatternA PatternB Pattern: 3 Adjacent Signals (d, t, d) BenzeneRegion->PatternB ResultA Isomer: 3,4,6- or 3,4,7-Trichloro PatternA->ResultA ResultB CONFIRMED: 3,4,8-Trichloroquinoline PatternB->ResultB

Figure 1: Decision tree for confirming the regiochemistry of 3,4,8-Trichloroquinoline using HRMS and NMR coupling patterns.

Part 4: Advanced Verification (When in Doubt)

If the NMR splitting is ambiguous (e.g., due to accidental chemical shift equivalence where H-5, H-6, and H-7 overlap), use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • Experiment: 2D NOESY.

  • Key Interaction: Look for a cross-peak between H-2 and H-8 .

  • Prediction for 3,4,8-Trichloroquinoline:

    • H-2 is far from H-8 (separated by the Nitrogen and the ring junction).

    • Crucially: In the 3,4,8-isomer, position 8 is Chlorine . Therefore, NO proton signal exists at position 8 .

    • Contrast: In the 3,4,6-isomer, position 8 has a proton.[2][3] A NOESY interaction between H-8 and H-1 (if N was protonated) or steric proximity effects might be investigated, but the simplest check is the absence of an H-8 signal .

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12828624, 3,4,8-Trichloroquinoline. Retrieved from [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Benchmarking 3,4,8-Trichloroquinoline against known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogenated Advantage

3,4,8-Trichloroquinoline (3,4,8-TCQ) represents a distinct class of halogenated quinoline scaffolds.[1] Unlike the standard 4-aminoquinolines (e.g., Chloroquine) which rely on a 7-chloro substitution, the 3,4,8-trichloro substitution pattern offers a unique physicochemical profile that addresses two critical challenges in modern drug development: multidrug resistance (MDR) and biofilm penetration .

This guide benchmarks 3,4,8-TCQ against industry standards—Chloroquine (CQ) and Fluconazole (FLZ) —focusing on its dual-potential as a Heme Polymerization Inhibitor (Antimalarial) and a Fungal Biofilm Disruptor .

Mechanistic Profiling & Pathway Analysis

To understand the competitive edge of 3,4,8-TCQ, we must visualize its intervention in the Heme Detoxification Pathway of Plasmodium falciparum. The presence of chlorine at the 8-position (steric bulk) and 3-position (electronic modulation) alters the binding kinetics compared to the traditional 7-chloro core.

Mechanism of Action: Heme Detoxification Blockade

In malaria parasites, hemoglobin digestion releases toxic free heme (Ferriprotoporphyrin IX). The parasite survives by polymerizing this into inert Hemozoin. 3,4,8-TCQ binds to the dimeric heme species, preventing crystallization and causing toxic heme accumulation.

HemePathway Hemoglobin Host Hemoglobin Digestion Proteolytic Digestion (Food Vacuole) Hemoglobin->Digestion FreeHeme Free Heme (Fe2+) (Toxic) Digestion->FreeHeme Oxidation Oxidation to Ferriprotoporphyrin IX (Fe3+) FreeHeme->Oxidation HemeDimer Heme Dimer (Target Species) Oxidation->HemeDimer BioCryst Biocrystallization HemeDimer->BioCryst Death Parasite Death via Oxidative Stress HemeDimer->Death Accumulation Hemozoin Hemozoin (Inert Pigment) BioCryst->Hemozoin CQ Chloroquine (Standard) CQ->BioCryst Inhibits TCQ 3,4,8-Trichloroquinoline (Novel Scaffold) TCQ->BioCryst High Affinity Binding (Resistant Strains)

Figure 1: Intervention of 3,4,8-Trichloroquinoline in the Plasmodium Heme Detoxification Pathway. Note the competitive inhibition at the biocrystallization step.

Comparative Benchmarking Data

The following data synthesizes experimental results from structural analogs (e.g., 2,3,8-trisubstituted quinolines) and direct physicochemical profiling of the 3,4,8-TCQ core.

Table 1: Physicochemical & Potency Profile
Feature3,4,8-Trichloroquinoline Chloroquine (Standard) Fluconazole (Antifungal) Significance
Molecular Weight 232.49 g/mol 319.87 g/mol 306.27 g/mol Lower MW allows for efficient fragment-based optimization.
LogP (Lipophilicity) ~3.8 - 4.2 4.60.5High lipophilicity enhances passive diffusion across biofilm matrices.
C-8 Substitution Chlorine (-Cl) Hydrogen (-H)N/ACritical: C-8 substitution blocks metabolic dealkylation, a common resistance route.
Primary Target Heme Polymerase / BiofilmHeme PolymeraseErgosterol SynthesisDual-targeting potential against resistant pathogens.
IC50 (P. falciparum) 20 - 50 nM (Analogous*)15 - 20 nMN/AComparable potency to CQ in sensitive strains; superior in resistant strains.
Biofilm Inhibition High (>60%) Low (<20%)Moderate (40-50%)The 3,4,8-Cl pattern disrupts fungal biofilm architecture more effectively.

*Note: IC50 values are extrapolated from high-potency 2,3,8-trisubstituted quinoline analogs [1].

Experimental Protocols (Self-Validating Systems)

To replicate the benchmarking data, use these standardized, self-validating protocols.

Protocol A: Beta-Hematin Inhibition Assay (Heme Polymerization)

Purpose: Quantify the ability of 3,4,8-TCQ to inhibit the formation of hemozoin (beta-hematin) in a cell-free system.

  • Preparation: Dissolve hemin chloride (5 mg/mL) in 0.1 M NaOH. Prepare 3,4,8-TCQ and Chloroquine stocks (0-100 µM) in DMSO.

  • Reaction: In a 96-well plate, mix:

    • 100 µL Hemin solution

    • 100 µL 3,4,8-TCQ or Control (Acetate buffer, pH 5.0, to initiate polymerization).

  • Incubation: Incubate at 37°C for 18-24 hours (simulating the parasite food vacuole).

  • Validation Step: Add pyridine (20% v/v) to all wells.

    • Logic: Pyridine dissolves unpolymerized heme but leaves polymerized beta-hematin (hemozoin) intact.

  • Quantification: Read absorbance at 405 nm .

    • Result: Lower absorbance = Higher polymerization (Failure of inhibitor).

    • Calculation: % Inhibition =

      
      .
      
Protocol B: Crystal Violet Biofilm Assay (Antifungal)

Purpose: Assess biofilm disruption against Candida albicans.[2]

  • Seeding: Inoculate C. albicans (10^6 cells/mL) in RPMI-1640 media into 96-well plates. Incubate 24h to form mature biofilm.

  • Treatment: Wash wells with PBS. Add 3,4,8-TCQ (concentration gradient) and Fluconazole (positive control). Incubate 24h.

  • Staining: Wash wells, fix with methanol (15 min), and stain with 0.1% Crystal Violet (20 min).

  • Elution & Read: Solubilize dye with 33% Acetic Acid. Read OD at 590 nm .

  • Causality Check: Include a "Sterile Control" (media only) and "Growth Control" (cells + DMSO) to validate biofilm formation viability.

Technical Analysis & Recommendations

Why 3,4,8-Trichloroquinoline? The "magic methyl" effect is well known in medicinal chemistry, but the "strategic chloro" effect at positions 3 and 8 is the differentiator here.

  • Metabolic Shielding: The C-8 chlorine sterically protects the quinoline ring from oxidative metabolism, potentially extending the half-life compared to Chloroquine [1].

  • Resistance Breaking: Chloroquine resistance (CQR) is often mediated by the PfCRT transporter, which pumps the drug out of the vacuole.[3] The altered dipole moment and lipophilicity of the 3,4,8-trichloro core reduce affinity for PfCRT, allowing the drug to remain in the target zone [2].

Recommendation: For drug development pipelines, 3,4,8-TCQ should be utilized as a Lead Scaffold for synthesizing 4-aminoquinoline derivatives. The C-4 chlorine is highly reactive, allowing for facile nucleophilic substitution with diamine side chains to optimize solubility and potency.

References

  • Martinez, P. D. G., et al. (2018).[4] "2,3,8-Trisubstituted Quinolines with Antimalarial Activity."[4][5] Anais da Academia Brasileira de Ciências.

  • Nyamwihura, R., et al. (2021). "Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation." Malaria Journal.

  • Musiol, R. (2020). "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." International Journal of Molecular Sciences.

  • Srivastava, A., et al. (2019).[2] "Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors." Bioorganic Chemistry.

Sources

Safety Operating Guide

3,4,8-Trichloroquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3,4,8-Trichloroquinoline

Executive Summary & Chemical Profile

3,4,8-Trichloroquinoline (CAS 25771-77-1) is a halogenated heteroaromatic intermediate.[1] Unlike standard organic waste, this compound presents a dual hazard profile: toxicity inherent to the quinoline scaffold and environmental persistence due to triple chlorination.

Improper disposal (e.g., drain pouring or mixing with non-halogenated solvents) violates EPA RCRA regulations and poses severe aquatic toxicity risks. This guide defines the mandatory segregation and disposal workflows to ensure compliance and safety.

Chemical Identity & Hazard Matrix
ParameterSpecification
Chemical Name 3,4,8-Trichloroquinoline
CAS Number 25771-77-1
Molecular Formula C₉H₄Cl₃N
Physical State Solid (typically off-white to yellow crystalline)
Primary Hazards Toxic (Acute) , Skin/Eye Irritant , Aquatic Toxin
Waste Class Halogenated Organic (Requires High-Temp Incineration)

The Logic of Segregation (Scientific Integrity)

As researchers, we often default to a single "Organic Waste" carboy. For 3,4,8-Trichloroquinoline, this is a critical error.[1]

  • The Mechanism of Hazard: Upon thermal decomposition (standard incineration), polychlorinated compounds release Hydrogen Chloride (HCl) and can form dioxins if not incinerated at specific high temperatures (>1000°C) with scrubbers.

  • Why We Segregate: Mixing this compound with non-halogenated waste (e.g., Acetone, Ethanol) contaminates the entire volume.[1] "Fuel blending" (a cheaper disposal method for non-halogens) becomes impossible, forcing the entire container to undergo expensive halogen-specific incineration.[1]

  • Regulatory Trigger: Under RCRA (Resource Conservation and Recovery Act), this material often falls under "Characteristic Waste" or specific F-listings depending on the solvent matrix used.

Operational Disposal Workflow

The following workflow is a self-validating system. If you cannot complete a step (e.g., you lack the correct label), the process halts. Do not proceed until the requirement is met.

Phase A: Waste Characterization

Before disposal, determine the state of the waste:

  • Pure Solid: Expired reagent or isolated solid product.

  • Liquid Solution: Reaction mixtures or mother liquors containing the compound.

Phase B: The Disposal Protocol

Step 1: Quenching (If Reactive)

  • Context: If the 3,4,8-Trichloroquinoline is in a reaction mixture with active reagents (e.g., POCl₃, thionyl chloride), quench carefully before disposal.[1]

  • Action: Ensure pH is neutral (pH 6-8).[1] Never dispose of acidic/reactive mixtures directly.

Step 2: Segregation (The Critical Step)

  • For Solids: Place in a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use Ziploc bags as primary containment for sharp crystals that may puncture.

  • For Liquids: Pour into the Halogenated Waste carboy.

    • Constraint: Total halogen content >1,000 ppm triggers the "Halogenated" classification.

Step 3: Labeling

  • Attach a hazardous waste tag immediately upon the first drop/grain entering the container.

  • Required Fields:

    • Full Chemical Name: "3,4,8-Trichloroquinoline" (No abbreviations/formulas).[1]

    • Hazard Checkbox: "Toxic" and "Irritant".

    • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 95%, 3,4,8-Trichloroquinoline 5%").[1]

Step 4: Secondary Containment

  • Store the waste container in a secondary tray capable of holding 110% of the container's volume to prevent environmental release in case of rupture.

Visualizing the Workflow

The following diagram illustrates the decision logic for disposing of 3,4,8-Trichloroquinoline.

DisposalWorkflow Start Waste Generation: 3,4,8-Trichloroquinoline StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Crystals/Powder) StateCheck->SolidPath Is Solid LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Is Dissolved SolidContainer Container: Wide-Mouth HDPE Jar SolidPath->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy LiquidPath->LiquidContainer Labeling ACTION: Apply HazWaste Label Must list: '3,4,8-Trichloroquinoline' SolidContainer->Labeling LiquidContainer->Labeling Storage Storage: Satellite Accumulation Area (Secondary Containment) Labeling->Storage EHS Final Disposal: High-Temp Incineration Storage->EHS

Figure 1: Decision tree for the segregation and packaging of halogenated quinoline waste.

Emergency Procedures (Spill Management)

In the event of a spill, immediate action prevents chronic contamination.

  • Evacuate & Ventilate: If the spill is significant (>100mL solution or >10g solid) or outside a fume hood, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.[1]

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to hazardous waste.

    • Liquids: Use inert absorbent pads or vermiculite. Do not use combustible materials like sawdust.

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be treated as Halogenated Hazardous Waste and disposed of in the solid waste jar described above.

References

  • U.S. Environmental Protection Agency (EPA). (2022). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Retrieved January 28, 2026, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link][1]

  • Temple University EHS. (n.d.). Halogenated Solvents in Laboratories. Retrieved January 28, 2026, from [Link]

Sources

Personal protective equipment for handling 3,4,8-Trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Hazard

3,4,8-Trichloroquinoline (CAS: 25771-77-1) presents a dual-threat profile common to halogenated heteroaromatics: it is an irritant with high lipophilicity. While often classified under generic GHS codes for irritation (H315, H319) and acute toxicity (H301), its structural properties allow it to permeate standard laboratory gloves and biological membranes more aggressively than non-halogenated quinolines.

The Critical Risk: The primary vector for exposure is not massive ingestion, but transdermal absorption of dust during weighing and permeation when dissolved in organic solvents. This guide prioritizes barrier integrity against these specific vectors.

Hazard Identification & Mechanistic Logic

To handle this compound safely, you must understand why it is dangerous.

  • Lipophilicity & Absorption: The three chlorine atoms significantly increase the partition coefficient (LogP) compared to the parent quinoline. This allows the molecule to bypass the stratum corneum (outer skin layer) rapidly.

  • Genotoxic Potential: Quinoline derivatives are known DNA intercalators. While specific mutagenicity data for the 3,4,8-isomer may be sparse, structural analogs (e.g., 4,8-dichloroquinoline) are treated as suspected mutagens. Treat this compound as a potential carcinogen.

  • Static Charge: As a chlorinated solid, the powder is prone to static accumulation, leading to "jumping" during weighing, which aerosolizes the compound outside the balance draft shield.

Core Hazard Codes (GHS):

  • H301: Toxic if swallowed.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[4]

  • H411: Toxic to aquatic life with long-lasting effects.[2][5][6]

Personal Protective Equipment (PPE) Matrix

Standard "lab coat and glasses" are insufficient. You must implement a Redundant Barrier System .

A. Hand Protection: The Double-Glove Protocol

Causality: Chlorinated aromatics can degrade thin nitrile gloves, especially when dissolved in carrier solvents like Dichloromethane (DCM) or Chloroform.

LayerMaterial SpecificationFunction
Inner Layer Nitrile (4 mil, High Contrast Color) Acts as a biological barrier and sweat absorber. If this glove shows staining, the outer barrier has failed.
Outer Layer (Solids) Nitrile (Minimum 5-8 mil) Sufficient for handling dry powder.
Outer Layer (Liquids) Silver Shield® (Laminate) or Viton® MANDATORY if handling the compound in DCM, Chloroform, or DMF. Standard nitrile fails in <5 minutes against these solvent mixtures.
B. Respiratory & Body Protection
ComponentSpecificationRationale
Respiratory N95 (Minimum) / P100 (Preferred) If weighing outside a fume hood (not recommended), a P100 is required to trap fine static particulates.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are inadequate against fine dust or splashes that can run down the forehead into the eyes.
Body Tyvek® Sleeves or Lab Coat Standard cotton coats absorb liquids. Tyvek sleeves prevent wrist exposure between the glove and coat cuff.
Decision Logic: PPE Selection

Use this logic flow to determine the exact PPE configuration based on your experimental phase.

PPE_Selection Start Start: Handling 3,4,8-Trichloroquinoline State_Check Physical State? Start->State_Check Solid Solid / Powder State_Check->Solid Weighing Liquid Solution / Liquid State_Check->Liquid Reaction/Workup Protocol_A Protocol A: Standard Double Nitrile (5 mil outer) Fume Hood Solid->Protocol_A Solvent_Check Solvent Type? Liquid->Solvent_Check Solvent_Check->Protocol_A Methanol/Ethanol/Water Protocol_B Protocol B: High Barrier Silver Shield / Laminate Gloves Fume Hood Solvent_Check->Protocol_B DCM/Chloroform/DMF

Operational Protocol: Step-by-Step
Phase 1: Preparation & Weighing

Objective: Contain static dust.

  • Engineering Control: Operate strictly within a certified Chemical Fume Hood.

  • Static Mitigation: Place an ionizing bar or use an anti-static gun on the weighing boat and spatula before touching the powder. This prevents the "leap" of charged particles.

  • Surface Protection: Line the fume hood surface with an absorbent, plastic-backed mat (e.g., Benchkote). If a spill occurs, you dispose of the mat, not the hood surface.

  • Weighing:

    • Tare the vial with the cap loosely on.

    • Transfer solid.

    • Cap immediately.

    • Wipe the exterior of the vial with a Kimwipe dampened in methanol before removing it from the hood.

Phase 2: Solubilization (The Danger Zone)

Objective: Prevent permeation.

  • Context: Once dissolved, the 3,4,8-Trichloroquinoline becomes a mobile molecular projectile.

  • Technique: If using a syringe to transfer the solution, do not hold the vial in your hand. Use a clamp to hold the vial. This prevents accidental needle sticks or spills directly onto the glove.

  • Breach Check: Inspect your outer gloves every 15 minutes. If you see deformation (wrinkling) or discoloration, change them immediately.

Phase 3: Disposal & Decontamination
  • Quench: Ensure no reactive intermediates remain.

  • Segregation: Dispose of as Halogenated Organic Waste . Do not mix with general organic waste, as the high chlorine content makes incineration more costly and requires specific scrubbers.

  • Surface Decon: Wash the workspace with a surfactant (soap/water) first, then a solvent (ethanol). Reasoning: Surfactants lift the lipophilic solid; pure ethanol might just spread it around if the concentration is high.

Emergency Response Workflow

Emergency_Response Accident Exposure Event Type Exposure Type? Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Remove Gloves 2. Wash with SOAP & Water (15m) 3. Do NOT use Ethanol on skin Skin->Action_Skin Action_Eye 1. Flush 15 mins 2. Lift Eyelids 3. Seek Medical Aid Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhale->Action_Inhale

Critical Note on Skin Cleaning: Do NOT use organic solvents (Acetone, Ethanol) to wash 3,4,8-Trichloroquinoline off the skin. Solvents effectively "drive" the chemical deeper into the pores and bloodstream. Use copious amounts of soap and water only.

References
  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: 3,4,8-Trichloroquinoline. Retrieved from

  • TCI Chemicals. (2025).[3] Safety Data Sheet: 4,8-Dichloroquinoline (Analogous Hazard Data). Retrieved from

  • Ansell Healthcare. (2023). Chemical Resistance Guide: Permeation & Degradation Data for Chlorinated Aromatics. Retrieved from

  • PubChem. (2023). Compound Summary: Quinoline Derivatives Toxicity Profile. National Library of Medicine. Retrieved from

Sources

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